molecular formula C11H20N4O4 B2649904 Boc-D-Lys(N3)-OH CAS No. 1620410-04-9

Boc-D-Lys(N3)-OH

Número de catálogo: B2649904
Número CAS: 1620410-04-9
Peso molecular: 272.305
Clave InChI: SKRPDWWWUARZIW-MRVPVSSYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(R)-2-(tert-Butoxycarbonylamino)-6-azidohexanoic acid is a specialized chiral building block designed for applications in chemical biology and peptide synthesis. This compound features a tert-butoxycarbonyl (Boc)-protected alpha-amino acid and a terminal azide functional group on its side chain, making it a versatile intermediate for the site-specific modification of peptides and other biomolecules. The primary research value of this compound lies in its ability to participate in copper-free click chemistry reactions, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC) . The terminal azide group readily and selectively reacts with cyclooctyne derivatives (such as ADIBO or DIBAC) under physiological conditions without the need for a cytotoxic copper catalyst. This enables efficient and bioorthogonal ligation with molecules like fluorescent dyes, lipids, or drug molecules for targeted delivery, cell imaging, and the development of bioconjugates . Potential research applications include the synthesis of cyclic peptides for targeting inflammatory pathways, such as the inhibition of TNF Receptor 1 (TNFR1), a key target in autoimmune diseases . Furthermore, its structure is analogous to "clickable" lipid analogs used in advanced drug delivery systems, where it can facilitate the attachment of therapeutic cargo to delivery vehicles for controlled release studies . As a protected amino acid derivative, it is directly suitable for standard solid-phase peptide synthesis (SPPS) protocols, allowing for its straightforward incorporation into peptide chains. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

(2R)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O4/c1-11(2,3)19-10(18)14-8(9(16)17)6-4-5-7-13-15-12/h8H,4-7H2,1-3H3,(H,14,18)(H,16,17)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRPDWWWUARZIW-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCN=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCCN=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Boc-D-Lys(N3)-OH: Chemical Properties and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boc-D-Lys(N3)-OH, or Nα-tert-butyloxycarbonyl-Nε-azido-D-lysine, is a synthetically modified amino acid that has become an invaluable tool in the fields of chemical biology, peptide synthesis, and drug development. Its unique bifunctional nature, possessing a Boc-protected α-amino group and an azido-functionalized side chain, allows for its site-specific incorporation into peptides and subsequent chemoselective ligation via "click chemistry." This guide provides a comprehensive overview of the known chemical properties and stability of this compound, offering researchers and scientists a critical resource for its effective application.

Core Chemical Properties

While extensive quantitative data for this compound is not widely available in peer-reviewed literature, the following tables summarize its key chemical identifiers and properties, supplemented with data from structurally related compounds for comparative purposes.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (2R)-2-[(tert-butoxycarbonyl)amino]-6-azidohexanoic acid
Molecular Formula C₁₁H₂₀N₄O₄
Molecular Weight 272.3 g/mol [1]
CAS Number 846549-33-5[1]

Table 2: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundBoc-D-Lys-OHFmoc-D-Lys(Boc)-OH
Melting Point Data not available205-210 °C120-130 °C
Boiling Point Data not availableData not availableData not available
Solubility Generally soluble in organic solvents (DMF, CH₂Cl₂), poorly soluble in water.[2]Data not availableSoluble in DMF.
pKa Data not availableData not availableData not available

Stability Profile

The stability of this compound is a critical consideration for its storage and use in multi-step syntheses.

General Stability:

  • Storage: It is recommended to store this compound under an inert atmosphere, protected from light, and at low temperatures (typically 2-8°C or -20°C for long-term storage) to minimize degradation.

  • Thermal Stability: While specific data is unavailable, azido compounds can be sensitive to heat and may decompose.[3]

  • pH Stability: The Boc protecting group is labile to strong acids, while the ester linkage (if formed) would be susceptible to basic hydrolysis. The azide group is generally stable across a range of pH values.

Stability in Common Reagents:

The utility of this compound in solid-phase peptide synthesis (SPPS) is largely due to the stability of its functional groups to the reagents used in this process.

  • Trifluoroacetic Acid (TFA): The Nε-azido group is stable to the acidic conditions required for the removal of the Nα-Boc protecting group (typically 25-50% TFA in dichloromethane).[4]

  • Piperidine: The Nε-azido group is also stable to the basic conditions (e.g., 20% piperidine in DMF) used for the removal of the Fmoc protecting group, making it compatible with Fmoc-based SPPS strategies as well.[4]

  • Reducing Agents: The azide group can be reduced to an amine using various reducing agents, such as dithiothreitol (DTT) or phosphines (e.g., triphenylphosphine) in the Staudinger reaction. This reactivity should be considered when planning synthetic routes.

Experimental Protocols

Detailed experimental protocols for the synthesis and application of this compound are not readily found in single literature sources. The following are representative protocols based on standard methodologies in peptide chemistry.

Representative Synthesis of this compound

A plausible synthetic route to this compound would involve the selective protection of the α-amino group of D-lysine, followed by the conversion of the ε-amino group to an azide.

Step 1: Nα-Boc Protection of D-Lysine

  • Dissolve D-lysine hydrochloride in a 1:1 mixture of dioxane and water.

  • Adjust the pH to 10-11 with a suitable base (e.g., 1 M NaOH).

  • Add di-tert-butyl dicarbonate (Boc₂O) dissolved in dioxane dropwise while maintaining the pH.

  • Stir the reaction mixture at room temperature overnight.

  • Work up the reaction by acidifying to pH 2-3 with a mild acid (e.g., citric acid or KHSO₄ solution) and extracting the product with an organic solvent like ethyl acetate.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Nα-Boc-D-lysine.

Step 2: Azide Formation at the Nε-position

Incorporation of this compound into a Peptide using Boc-SPPS

This protocol outlines the general steps for incorporating the azido-lysine residue into a peptide chain on a solid support using Boc chemistry.

  • Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) and perform the initial deprotection of the Boc group if necessary.

  • Amino Acid Activation: Activate the carboxylic acid of this compound using a coupling agent such as dicyclohexylcarbodiimide (DCC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in a solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Coupling: Add the activated this compound solution to the deprotected resin and agitate for a specified time (typically 1-2 hours) to allow for peptide bond formation.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and by-products.

  • Deprotection: Remove the Nα-Boc group from the newly added residue using a solution of TFA in DCM (e.g., 25-50% v/v).

  • Neutralization: Neutralize the resin with a base such as diisopropylethylamine (DIEA) in DCM.

  • Repeat: Repeat the coupling, washing, deprotection, and neutralization steps for each subsequent amino acid in the peptide sequence.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Peptide

This protocol describes the "click" reaction to conjugate an alkyne-containing molecule to the azido-functionalized peptide.

  • Peptide Preparation: The peptide containing the this compound residue (with the Boc group removed) is typically still on the solid support or can be cleaved and purified first.

  • Reaction Setup: In a suitable solvent system (e.g., a mixture of water and an organic solvent like t-butanol or DMSO), dissolve the azido-peptide and the alkyne-containing molecule.

  • Catalyst Preparation: Prepare a fresh solution of a copper(I) source. This is often generated in situ by mixing a copper(II) salt (e.g., CuSO₄·5H₂O) with a reducing agent (e.g., sodium ascorbate).

  • Reaction: Add the copper catalyst to the peptide/alkyne mixture. The reaction is typically carried out at room temperature and can be complete within a few hours.

  • Work-up and Purification: After the reaction is complete, the peptide is cleaved from the resin (if applicable), and purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the logical relationships of the functional groups in this compound.

Boc_SPPS_Workflow Resin Resin with N-terminus Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Coupling with This compound Neutralization->Coupling Washing Washing (DMF/DCM) Coupling->Washing ElongatedPeptide Elongated Peptide on Resin Washing->ElongatedPeptide Repeat Cycle

Caption: Workflow for incorporating this compound in Boc-SPPS.

CuAAC_Workflow AzidoPeptide Peptide-Lys(N3) Reaction Cu(I) Catalyst (e.g., CuSO4/NaAsc) AzidoPeptide->Reaction AlkyneMolecule Alkyne-Molecule AlkyneMolecule->Reaction TriazoleProduct Peptide-Triazole-Molecule Reaction->TriazoleProduct Click Reaction

Caption: General workflow for CuAAC 'click' chemistry.

Functional_Groups BocDLysN3OH This compound α-Amino (Boc-protected) ε-Azido Carboxyl SPPS Peptide Synthesis (Boc-SPPS) BocDLysN3OH:carboxyl->SPPS forms peptide bond Click Click Chemistry (CuAAC) BocDLysN3OH:epsilon->Click reacts with alkyne Peptide Peptide Backbone SPPS->Peptide Conjugate Bioconjugate Click->Conjugate

Caption: Functional group relationships of this compound.

Conclusion

This compound is a versatile building block for the synthesis of modified peptides and bioconjugates. While a comprehensive public dataset of its quantitative chemical properties is limited, its known stability to standard peptide synthesis conditions makes it a reliable tool. The general insolubility of Boc-protected amino acids in aqueous media and their good solubility in common organic synthesis solvents provide a guideline for its handling. The representative protocols and workflows presented in this guide offer a starting point for researchers to incorporate this valuable reagent into their synthetic strategies for creating novel biomolecules for a wide range of applications in research and drug development.

References

An In-depth Technical Guide to the Synthesis and Purification of Boc-D-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Nα-Boc-Nε-azido-D-lysine (Boc-D-Lys(N3)-OH), a valuable building block in bioconjugation and drug development, particularly in the construction of antibody-drug conjugates (ADCs). This document details the synthetic pathway, experimental protocols, purification methods, and expected analytical data.

Introduction

This compound is a derivative of the amino acid D-lysine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the epsilon-amino group of the side chain is converted to an azide (-N3) moiety. The azide group serves as a versatile chemical handle for bioorthogonal ligation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry"[1]. These reactions enable the precise and efficient conjugation of this amino acid to molecules bearing an alkyne group, facilitating the synthesis of complex biomolecules such as ADCs, peptide-drug conjugates, and labeled probes.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available Nα-Boc-D-lysine (Boc-D-Lys-OH). The key transformation is the conversion of the primary amine on the lysine side chain into an azide group via a diazotransfer reaction.

Overall Synthetic Scheme

The synthetic workflow can be summarized as follows:

Synthesis_Workflow Start Boc-D-Lys-OH (Starting Material) Reaction Diazotransfer Reaction Start->Reaction Product_Crude Crude this compound Reaction->Product_Crude Reagent Imidazole-1-sulfonyl azide hydrogen sulfate Reagent->Reaction Purification Purification Product_Crude->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocol: Diazotransfer Reaction

This protocol is based on established methods for the conversion of primary amines to azides using a diazotransfer reagent. The use of imidazole-1-sulfonyl azide hydrogen sulfate is recommended for its enhanced stability and safety compared to other diazotransfer reagents[2][3][4].

Materials:

  • Nα-Boc-D-lysine (Boc-D-Lys-OH)

  • Imidazole-1-sulfonyl azide hydrogen sulfate

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Potassium carbonate (K2CO3)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve Nα-Boc-D-lysine (1.0 eq) in a mixture of deionized water, methanol, and dichloromethane (1:1:1 v/v/v).

  • Addition of Catalysts and Reagents: To the stirred solution, add copper(II) sulfate pentahydrate (0.02 eq) and imidazole-1-sulfonyl azide hydrogen sulfate (1.5 eq).

  • pH Adjustment: Cool the mixture in an ice bath and slowly add an aqueous solution of potassium carbonate to adjust the pH to approximately 9. The reaction is typically monitored by the cessation of gas evolution.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with dichloromethane.

    • Separate the organic phase.

    • Extract the aqueous phase with ethyl acetate (3 x).

    • Combine all organic extracts.

    • Wash the combined organic phase with brine.

    • Dry the organic phase over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

Purification of this compound

The crude product is purified by flash column chromatography on silica gel to yield the pure this compound.

Experimental Protocol: Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Ethyl acetate (EtOAc)

  • Hexanes or petroleum ether

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica with the adsorbed product onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent should be gradually increased.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain pure this compound as a solid or oil.

Purification_Workflow Crude_Product Crude this compound Dissolve Dissolve in minimal DCM and adsorb onto silica gel Crude_Product->Dissolve Column Silica Gel Column Chromatography Dissolve->Column Elution Gradient Elution (Hexanes/Ethyl Acetate) Column->Elution TLC Monitor fractions by TLC Elution->TLC Combine Combine pure fractions TLC->Combine Evaporate Evaporate solvent Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

Data Presentation

Quantitative Data Summary
ParameterStarting MaterialProductExpected Yield (%)
Name Nα-Boc-D-lysineNα-Boc-Nε-azido-D-lysine70-85%
Formula C11H22N2O4C11H20N4O4
Mol. Weight 246.30 g/mol [5]272.30 g/mol

Yields are estimated based on similar reported diazotransfer reactions on amino acids.

Characterization Data (Predicted)
TechniqueStarting Material (Boc-D-Lys-OH)Product (this compound) - Predicted Key Signals
¹H NMR δ (ppm): ~1.4 (s, 9H, Boc), 1.2-1.9 (m, 6H, Lys side chain CH2), ~2.7 (t, 2H, ε-CH2), ~3.9 (m, 1H, α-CH)[6]δ (ppm): ~1.4 (s, 9H, Boc), 1.3-1.9 (m, 6H, Lys side chain CH2), ~3.2 (t, 2H, ε-CH2-N3) , ~4.0 (m, 1H, α-CH)
¹³C NMR δ (ppm): ~22, 28 (Boc CH3), ~23, 30, 32 (Lys side chain CH2), ~40 (ε-CH2), ~55 (α-CH), ~80 (Boc C), ~157 (Boc C=O), ~177 (COOH)[7]δ (ppm): ~28 (Boc CH3), ~23, 28, 31 (Lys side chain CH2), ~51 (ε-CH2-N3) , ~54 (α-CH), ~80 (Boc C), ~156 (Boc C=O), ~176 (COOH)
Mass Spec. [M+H]⁺ = 247.16[M+H]⁺ = 273.15

Application in Drug Development

This compound is a key intermediate in the synthesis of linkers for Antibody-Drug Conjugates (ADCs). The azide group allows for the attachment of a cytotoxic payload via click chemistry, while the carboxylic acid and the protected alpha-amino group enable its incorporation into a peptide linker.

ADC_Application Boc_Lys_N3 This compound Peptide_Linker Peptide Linker Synthesis Boc_Lys_N3->Peptide_Linker ADC_Linker ADC Linker with Azide Handle Peptide_Linker->ADC_Linker Click_Reaction Click Chemistry (CuAAC or SPAAC) ADC_Linker->Click_Reaction Antibody_Conjugation Conjugation to Antibody ADC_Linker->Antibody_Conjugation Linker_Payload Linker-Payload Conjugate Click_Reaction->Linker_Payload Alkyne_Payload Alkyne-modified Cytotoxic Payload Alkyne_Payload->Click_Reaction Linker_Payload->Antibody_Conjugation ADC Antibody-Drug Conjugate Antibody_Conjugation->ADC

Caption: Role of this compound in ADC construction.

Safety Considerations

  • Diazotransfer Reagents: Imidazole-1-sulfonyl azide and its salts are energetic materials and should be handled with care. The hydrogen sulfate salt is reported to be more stable, but appropriate safety precautions such as using a blast shield and avoiding friction and heat should always be employed[2][8].

  • Azide Compounds: Organic azides are potentially explosive and should be handled in a well-ventilated fume hood.

This technical guide provides a framework for the synthesis and purification of this compound. Researchers should always consult relevant safety data sheets and perform a thorough risk assessment before conducting any chemical synthesis.

References

An In-depth Technical Guide to the Reactivity of the Azide Group in Boc-D-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Lys(N3)-OH, or Nα-tert-butyloxycarbonyl-Nε-azido-D-lysine, is a versatile synthetic amino acid that has become an indispensable tool in chemical biology, drug discovery, and materials science. Its utility stems from the unique reactivity of the terminal azide (-N3) group on the lysine side chain, which serves as a bioorthogonal handle. This allows for the site-specific modification of peptides, proteins, and other biomolecules with a wide array of functionalities, such as fluorescent probes, drug payloads, and polyethylene glycol (PEG) chains. The Boc protecting group on the α-amino group ensures its compatibility with standard solid-phase peptide synthesis (SPPS) protocols. This guide provides a comprehensive overview of the azide group's reactivity in this compound, including detailed experimental protocols, quantitative data, and visualizations of relevant workflows and pathways.

Core Reactivities of the Azide Group

The azide group of this compound is characterized by its stability under a wide range of chemical conditions, yet its ability to undergo specific, high-yielding reactions. This dual nature makes it an ideal functional group for bioconjugation. The primary reactions involving the azide group are:

  • Staudinger Ligation and Reduction: Reaction with phosphines to form an amine or a stable amide bond.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient "click" reaction with terminal alkynes.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction with strained cyclooctynes.

  • Reduction to an Amine: Conversion of the azide to a primary amine, which can then undergo further functionalization.

The azide group is generally stable to acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid) and the basic conditions of Fmoc deprotection (e.g., piperidine), making it compatible with both major peptide synthesis strategies.[1] However, azides can be sensitive to strong reducing environments and high temperatures, necessitating careful handling.[2] Alkyl azides, such as the one in this compound, are generally more thermally stable than aryl azides.[3] It is also crucial to avoid acidic conditions that could lead to the formation of the highly toxic and explosive hydrazoic acid (HN3).[3][4]

Quantitative Data on Azide Reactivity

The choice of bioorthogonal reaction often depends on the specific application, considering factors like reaction kinetics, biocompatibility, and the nature of the reactants. The following tables summarize the available quantitative data for the key reactions of the azide group, primarily focusing on azidolysine derivatives as a close proxy for this compound.

Reaction TypeReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Typical Reaction TimeTypical YieldNotes
Staudinger Ligation Azidolysine derivative + (Diphenylphosphino)methanethiol~7.7 x 10⁻³Hours to days>90%Slower kinetics, but excellent for specific applications where copper is not tolerated.[5][6]
CuAAC Azidolysine derivative + Terminal Alkyne1 - 100Minutes to hours>95%Requires a copper(I) catalyst, which can be toxic to living cells. Ligands can mitigate toxicity and accelerate the reaction.[7][8]
SPAAC Azidolysine derivative + DBCO~0.34Minutes to hours>90%Copper-free and bioorthogonal. Kinetics are dependent on the strain of the cyclooctyne.[9]
SPAAC Azidolysine derivative + BCN~0.06 - 0.1Hours>90%Generally slower than DBCO but still widely used in live-cell imaging.[10][9]

Experimental Protocols

Staudinger Reduction of this compound to Boc-D-Lys(NH2)-OH

This protocol describes the reduction of the azide to a primary amine using triphenylphosphine.

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triphenylphosphine (1.1 to 1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS, observing the disappearance of the starting azide and the formation of the iminophosphorane intermediate.

  • After the initial reaction is complete, add deionized water to the reaction mixture to hydrolyze the iminophosphorane. Stir for an additional 12-24 hours at room temperature.

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, Boc-D-Lys(NH₂)-OH.

  • The byproduct, triphenylphosphine oxide, can be removed by chromatography on silica gel if necessary.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the CuAAC reaction of an azide-containing peptide (incorporating this compound) with an alkyne-functionalized molecule.

Materials:

  • Azide-containing peptide

  • Alkyne-functionalized molecule (e.g., a fluorescent dye)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand stock solution (e.g., 50 mM in water)

  • Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.0-7.4)

  • Reaction tubes (e.g., microcentrifuge tubes)

Procedure:

  • In a reaction tube, dissolve the azide-containing peptide and the alkyne-functionalized molecule in the chosen buffer. The final concentrations are typically in the micromolar to low millimolar range.

  • Prepare a premix of the copper catalyst by adding the CuSO₄ stock solution to the THPTA ligand stock solution. A 1:5 molar ratio of Cu:ligand is common.

  • Add the copper/ligand premix to the reaction tube containing the azide and alkyne. The final copper concentration is typically 50-250 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution. The final concentration of sodium ascorbate is typically 1-5 mM.

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Protect from light if using a light-sensitive dye.

  • The reaction can be quenched by the addition of EDTA to chelate the copper ions.

  • The resulting triazole-linked conjugate can be purified by methods appropriate for the biomolecule, such as HPLC or size-exclusion chromatography.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free click reaction between an azide-containing peptide and a DBCO-functionalized molecule.

Materials:

  • Azide-containing peptide

  • DBCO-functionalized molecule (e.g., DBCO-PEG-biotin)

  • Aqueous buffer (e.g., PBS, pH 7.4) or a mixture of buffer and a compatible organic solvent (e.g., DMSO or DMF) to aid in solubility.

  • Reaction tubes

Procedure:

  • Dissolve the azide-containing peptide in the reaction buffer to the desired final concentration (typically in the micromolar to low millimolar range).

  • Dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the DBCO reagent is often used.

  • Mix the solutions of the azide-peptide and the DBCO-molecule in a reaction tube.

  • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the concentrations and reactivity of the specific reactants.

  • The progress of the reaction can be monitored by observing the decrease in the DBCO absorbance at around 310 nm.

  • The resulting conjugate can be purified using standard biochemical techniques such as HPLC, dialysis, or affinity chromatography.

Visualizations

Experimental Workflow for Peptide Synthesis and Labeling

The following diagram illustrates a typical workflow for incorporating this compound into a peptide via SPPS, followed by bioorthogonal labeling.

experimental_workflow start Start: Resin spps Boc-SPPS Cycles (Coupling, Deprotection) start->spps incorporation Incorporate This compound spps->incorporation cleavage Cleavage from Resin & Side-chain Deprotection incorporation->cleavage purification1 Purification (HPLC) cleavage->purification1 peptide Azide-Peptide labeling Bioorthogonal Labeling (CuAAC or SPAAC) peptide->labeling purification1->peptide purification2 Final Purification labeling->purification2 probe Alkyne/DBCO Probe probe->labeling conjugate Labeled Peptide Conjugate analysis Analysis (MS, HPLC) conjugate->analysis purification2->conjugate

Caption: Workflow for peptide synthesis with this compound and subsequent labeling.

Logical Relationship of Azide Reactivities

This diagram shows the logical relationship between the azide group of this compound and its primary reaction partners and products.

azide_reactivity boc_lys_n3 This compound (Azide) staudinger_ligation Staudinger Ligation boc_lys_n3->staudinger_ligation + cuaac CuAAC boc_lys_n3->cuaac + spaac SPAAC boc_lys_n3->spaac + reduction Reduction boc_lys_n3->reduction + phosphine Phosphine (e.g., PPh3) phosphine->staudinger_ligation alkyne Terminal Alkyne alkyne->cuaac + Cu(I) dbco_bcn Strained Cyclooctyne (DBCO, BCN) dbco_bcn->spaac reducing_agent Reducing Agent (e.g., H2/Pd, PPh3/H2O) reducing_agent->reduction amide Amide Product staudinger_ligation->amide triazole Triazole Product cuaac->triazole spaac->triazole amine Amine Product (Boc-D-Lys(NH2)-OH) reduction->amine

Caption: Key reactions of the azide group in this compound.

Application in Studying Signaling Pathways

While this compound is not directly involved in signaling, it is a crucial tool for creating probes to study signaling pathways. For example, a peptide substrate for a specific kinase can be synthesized with an azido-lysine residue. This peptide can then be used to label and identify the kinase or its downstream targets in a complex biological sample.

The diagram below illustrates a simplified signaling cascade and how an azide-labeled peptide could be used to probe it.

signaling_pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates target_protein Target Protein kinase2->target_protein Phosphorylates azide_peptide Azide-Labeled Peptide Substrate kinase2->azide_peptide Binds/Modifies cellular_response Cellular Response target_protein->cellular_response click_reaction Click Reaction (e.g., SPAAC) azide_peptide->click_reaction labeled_protein Labeled Kinase 2 click_reaction->labeled_protein Identifies reporter Reporter Tag (e.g., Biotin, Fluorophore) reporter->click_reaction

References

The "Click" Revolution: A Technical Guide to Azido-Lysine in Modern Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of click chemistry utilizing the versatile amino acid, azido-lysine, for researchers, scientists, and drug development professionals. This guide details the core principles, experimental protocols, and powerful applications of this bioorthogonal tool, enabling precise molecular engineering in complex biological systems.

Click chemistry, a concept introduced by K.B. Sharpless, has transformed the landscape of chemical biology and drug discovery by offering a set of powerful, reliable, and selective reactions for covalently linking molecular building blocks.[1][2][3] At the heart of this revolution lies the azide-alkyne cycloaddition, a reaction that has become indispensable for its high efficiency, broad scope, and bioorthogonality—the ability to proceed in complex biological environments without interfering with native biochemical processes.[4][5][6] This guide focuses on the application of click chemistry with a particularly useful unnatural amino acid, azido-lysine, which can be incorporated into proteins to serve as a versatile chemical handle for a myriad of applications.[7][8]

Core Concepts: The Two Flavors of Azide-Alkyne Click Chemistry

The primary click reactions involving azido-lysine are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Both result in the formation of a stable triazole linkage, but they differ in their requirements and suitability for different experimental contexts.[1][9]

1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species.[10][11] The copper catalyst dramatically accelerates the reaction and ensures the regioselective formation of the 1,4-disubstituted triazole isomer.[3][12] While highly efficient, the cytotoxicity of copper has limited its widespread use in living cells.[5][13] However, the development of copper-chelating ligands has helped to mitigate this issue, expanding its utility in certain biological applications.[14]

2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity concerns of CuAAC, Carolyn Bertozzi and her colleagues developed SPAAC, a copper-free click reaction.[1][] This reaction utilizes a strained cyclooctyne, which readily reacts with an azide due to the release of ring strain, forming a stable triazole.[13][] The absence of a metal catalyst makes SPAAC highly biocompatible and the preferred method for labeling molecules in living organisms.[2] Various cyclooctyne derivatives with improved reaction kinetics and solubility have been developed to further enhance the utility of SPAAC.[16][17]

Incorporating the Chemical Handle: Azido-Lysine in Proteins

The power of click chemistry is fully realized when the azide or alkyne functionality is incorporated into a biomolecule of interest. Nε-azido-L-lysine is a popular unnatural amino acid used for this purpose. It can be introduced into proteins through several methods:

  • Metabolic Labeling: Cells can be cultured in media containing azido-lysine or its precursors, leading to its incorporation into newly synthesized proteins in place of natural lysine.[7][18] This method allows for the global labeling of proteins within a cell or organism.

  • Genetic Code Expansion: An orthogonal aminoacyl-tRNA synthetase/tRNA pair can be engineered to specifically recognize azido-lysine and incorporate it at a specific site in a protein in response to a unique codon (e.g., the amber stop codon).[19][20] This approach offers precise, site-specific labeling of a target protein.[19]

  • Chemical Modification: The lysine residues on a purified protein can be chemically modified with a reagent that introduces an azide group.

Quantitative Data Summary

The efficiency and kinetics of click reactions are crucial for their successful application. The following tables summarize key quantitative data for CuAAC and SPAAC reactions.

Table 1: Reaction Kinetics of Azide-Alkyne Click Chemistry

Reaction TypeReagentsSecond-Order Rate Constant (M⁻¹s⁻¹)Reference(s)
CuAACTerminal Alkyne + Azide (with Cu(I) catalyst)10 - 10⁴[21][22]
SPAACDIBO + Azide~0.1[16]
SPAACDIFO + Azide~0.3 - 0.7[13]
SPAACDBCO + Azide~1[23]
SPAACBCN + Azide~0.1 - 1[21]

Table 2: Representative Yields for Protein Labeling with Click Chemistry

Labeling MethodProteinClick ReactionLabeling ReagentYieldReference(s)
Genetic IncorporationRecombinant ProteinCuAACAzido-biotin/fluorophoreGood[19]
Metabolic LabelingBacterial ProteomeSPAACDBCO-sulfo-Cy5Not specified[9]
Chemical ModificationBSASPAAC/CuAACFluorescent probesNot specified[24]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon published research. Below are generalized protocols for key experiments involving azido-lysine and click chemistry.

Protocol 1: Metabolic Labeling of Proteins with Azido-lysine

This protocol describes the general procedure for incorporating azido-lysine into the proteome of cultured cells.

Materials:

  • Cell culture medium deficient in lysine

  • Nε-azido-L-lysine hydrochloride

  • Dialyzed fetal bovine serum (if required for cell line)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Protease inhibitors

Procedure:

  • Culture cells to the desired confluency in standard growth medium.

  • Wash the cells twice with warm PBS to remove residual lysine.

  • Replace the standard medium with lysine-free medium supplemented with Nε-azido-L-lysine at a final concentration of 1-5 mM. The optimal concentration should be determined empirically for each cell line.

  • Incubate the cells for a period ranging from a few hours to overnight, depending on the protein turnover rate and experimental goals.[9]

  • After incubation, wash the cells twice with cold PBS.

  • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • The resulting cell lysate containing azido-lysine-labeled proteins is now ready for downstream click chemistry reactions.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Labeled Protein

This protocol outlines the steps for labeling an azido-lysine-containing protein with an alkyne-functionalized probe using CuAAC.[10]

Materials:

  • Azido-lysine labeled protein solution in a compatible buffer (e.g., phosphate buffer, pH 7.4). Avoid Tris buffer as it can interfere with the copper catalyst.[25]

  • Alkyne-functionalized probe (e.g., alkyne-biotin, alkyne-fluorophore)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM)

  • Copper-chelating ligand stock solution (e.g., THPTA, 50 mM)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM)

Procedure:

  • In a microcentrifuge tube, combine the azido-lysine labeled protein with the alkyne-functionalized probe. The molar ratio of the probe to the protein should be optimized, but a 5-10 fold excess of the probe is a good starting point.

  • In a separate tube, prepare the copper catalyst solution by mixing the CuSO₄ stock solution with the ligand stock solution. A 1:5 ratio of copper to ligand is often used.[10]

  • Add the copper/ligand mixture to the protein/probe solution. The final concentration of copper is typically in the range of 100-500 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature for 1-4 hours. The reaction time may need to be optimized.

  • Quench the reaction by adding a chelating agent like EDTA to a final concentration of 10 mM.

  • Purify the labeled protein from excess reagents using methods such as dialysis, size-exclusion chromatography, or affinity purification.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on a Labeled Protein

This protocol details the procedure for labeling an azido-lysine-containing protein with a cyclooctyne-functionalized probe.[9]

Materials:

  • Azido-lysine labeled protein solution in a compatible buffer (e.g., PBS, pH 7.4)

  • Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore, BCN-biotin)

Procedure:

  • Add the cyclooctyne-functionalized probe to the solution of azido-lysine labeled protein. A 5-20 fold molar excess of the probe is typically used.

  • Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the specific cyclooctyne and the concentration of reactants.

  • The reaction is self-initiating and does not require a catalyst.

  • After the incubation period, the labeled protein can be purified from unreacted probe using standard protein purification techniques.

Visualizing Workflows and Pathways

Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to click chemistry with azido-lysine.

Diagram 1: General Workflow for Protein Labeling with Azido-Lysine

Protein_Labeling_Workflow cluster_incorporation Step 1: Azido-Lysine Incorporation cluster_click Step 2: Click Chemistry Reaction metabolic Metabolic Labeling protein Protein of Interest metabolic->protein genetic Genetic Code Expansion genetic->protein chemical Chemical Modification chemical->protein azido_protein Azido-Lysine Labeled Protein protein->azido_protein Incorporation cuaac CuAAC (Alkyne Probe + Cu(I)) azido_protein->cuaac spaac SPAAC (Cyclooctyne Probe) azido_protein->spaac labeled_protein Labeled Protein cuaac->labeled_protein Labeling spaac->labeled_protein Labeling analysis Downstream Analysis (e.g., Imaging, Proteomics) labeled_protein->analysis

Caption: Workflow for protein modification using azido-lysine and click chemistry.

Diagram 2: Comparison of CuAAC and SPAAC Signaling Pathways

Click_Chemistry_Comparison cluster_cuaac Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) azide1 Azide triazole1 1,4-Triazole azide1->triazole1 alkyne1 Terminal Alkyne alkyne1->triazole1 copper Cu(I) Catalyst copper->triazole1 Catalyzes note_cuaac Advantages: - Fast kinetics - High yields Disadvantages: - Copper toxicity azide2 Azide triazole2 Triazole azide2->triazole2 cyclooctyne Strained Cyclooctyne cyclooctyne->triazole2 note_spaac Advantages: - Biocompatible (copper-free) - Suitable for living systems Disadvantages: - Slower kinetics than CuAAC

Caption: Comparison of CuAAC and SPAAC reaction pathways and their key features.

Diagram 3: Logical Relationship in a Proteomics Workflow

Proteomics_Workflow start Living Cells metabolic_labeling Metabolic Labeling with Azido-Lysine start->metabolic_labeling cell_lysis Cell Lysis metabolic_labeling->cell_lysis lysate Cell Lysate with Azide-Labeled Proteome cell_lysis->lysate click_reaction Click Reaction with Alkyne-Biotin (CuAAC or SPAAC) lysate->click_reaction biotin_proteome Biotinylated Proteome click_reaction->biotin_proteome streptavidin_enrichment Streptavidin Affinity Purification biotin_proteome->streptavidin_enrichment enriched_peptides Enriched Biotinylated Peptides streptavidin_enrichment->enriched_peptides ms_analysis LC-MS/MS Analysis enriched_peptides->ms_analysis protein_id Protein Identification and Quantification ms_analysis->protein_id

Caption: A typical chemical proteomics workflow using azido-lysine and click chemistry.

Conclusion

The synergy between the versatile chemical handle of azido-lysine and the robust, bioorthogonal nature of click chemistry has provided researchers with an unparalleled toolkit for molecular exploration. From visualizing newly synthesized proteins in living cells to identifying drug targets and developing novel bioconjugates, the applications of this powerful combination continue to expand. This guide provides a foundational understanding and practical protocols to empower researchers to harness the full potential of azido-lysine-based click chemistry in their scientific endeavors. The continued development of new click-compatible reagents and methodologies promises an even more exciting future for the precise chemical interrogation and manipulation of biological systems.

References

Safeguarding Synthesis: A Technical Guide to the Safe Handling of Boc-D-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical safety and handling procedures for Boc-D-Lys(N3)-OH, an azide-containing amino acid derivative increasingly utilized in bioconjugation and drug development. Due to the inherent energetic nature of the azide functional group, stringent safety protocols are imperative to mitigate risks of decomposition and potential explosion. This document outlines the known hazards, recommended handling procedures, and disposal methods to ensure the safe and effective use of this reagent in a laboratory setting.

Understanding the Hazard Profile

General Stability of Organic Azides

The stability of organic azides can be estimated using the Carbon to Nitrogen (C/N) ratio. This compound has the molecular formula C11H20N4O4, resulting in a C/N ratio of 11/4 = 2.75.

C/N RatioStability Assessment and Handling Recommendations[1][2]
> 3Generally considered to be relatively stable and can often be handled with standard laboratory precautions.
1 to 3Potentially explosive. Should be handled in small quantities. Use or quench as soon as possible after preparation. Store at low temperatures (typically -18°C) and in the absence of light.[1]
< 1Considered highly unstable and should not be isolated. These are typically generated and used in situ as transient intermediates.

Based on its C/N ratio of 2.75, This compound falls into the potentially explosive category and must be handled with significant caution.

Prudent Laboratory Practices for Handling this compound

Adherence to the following procedures is critical to minimize the risk associated with handling this compound and other organic azides.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Nitrile gloves should be worn. Ensure to inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A flame-retardant laboratory coat and closed-toe shoes are required.

Engineering Controls
  • Fume Hood: All manipulations of this compound, including weighing, dispensing, and reaction setup, must be performed in a certified chemical fume hood.

  • Blast Shield: For reactions involving heating or scaling up, the use of a blast shield is strongly recommended.

  • Ventilation: Ensure adequate ventilation to prevent the accumulation of potentially harmful vapors.

Incompatible Materials

To prevent the formation of highly explosive and shock-sensitive compounds, avoid contact with the following:

  • Heavy Metals: Do not use metal spatulas or allow contact with metals such as copper, lead, silver, mercury, or their salts. Use plastic or ceramic spatulas for handling the solid compound.[1][3][4]

  • Strong Acids: Contact with strong acids can lead to the formation of hydrazoic acid, which is highly toxic and explosive.[1]

  • Halogenated Solvents: Avoid the use of halogenated solvents like dichloromethane and chloroform, as they can form dangerously explosive di- and tri-azidomethane.[1][3]

  • Reducing Agents: While the azide group is relatively stable to some reagents used in peptide synthesis, strong reducing agents can reduce the azide. For instance, thiol-based scavengers like 1,2-ethanedithiol (EDT) used in TFA cleavage cocktails can reduce the azide to a primary amine. Safer alternatives like dithiothreitol (DTT) or non-thiol scavengers like triisopropylsilane (TIS) should be considered.

Storage and Stability
  • Temperature: Store this compound in a cool, dry, and dark place. Long-term storage at low temperatures (e.g., -20°C) is recommended to maintain stability.[1][3][4]

  • Light: Protect from light to prevent photochemical decomposition.

  • Container: Store in a tightly sealed, appropriate container, preferably made of plastic to avoid contact with metal.

Experimental Protocols: Safe Handling Workflow

The following workflow outlines the key steps for safely handling this compound from receipt to disposal.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Reaction & Disposal Receipt Receiving Storage Store at low temperature, protected from light Receipt->Storage Risk_Assessment Perform Risk Assessment (C/N Ratio, Scale) Storage->Risk_Assessment PPE Don Appropriate PPE Risk_Assessment->PPE Fume_Hood Work in a Fume Hood PPE->Fume_Hood Weighing Weigh using non-metal spatula Fume_Hood->Weighing Reaction Set up reaction, avoiding incompatible materials Weighing->Reaction Quenching Quench any unreacted azide (if applicable and safe) Reaction->Quenching Waste_Segregation Segregate azide-containing waste Quenching->Waste_Segregation Disposal Dispose of waste through approved chemical waste program Waste_Segregation->Disposal

Caption: A logical workflow for the safe handling of this compound.

Risk Assessment Decision Tree

This decision tree can guide researchers in assessing the risks associated with handling organic azides.

Risk_Assessment_Tree Risk Assessment for Handling Organic Azides Start Start Risk Assessment Check_CN_Ratio Check C/N Ratio Start->Check_CN_Ratio CN_gt_3 C/N > 3 (Low Risk) Check_CN_Ratio->CN_gt_3 > 3 CN_1_to_3 1 < C/N < 3 (Moderate Risk) Check_CN_Ratio->CN_1_to_3 1 to 3 CN_lt_1 C/N < 1 (High Risk) Check_CN_Ratio->CN_lt_1 < 1 Handling_Precautions Follow Standard Handling Procedures CN_gt_3->Handling_Precautions Enhanced_Precautions Use Enhanced Precautions: - Small scale - Blast shield - Low temperature storage CN_1_to_3->Enhanced_Precautions In_Situ_Only Generate and use in situ only. Do not isolate. CN_lt_1->In_Situ_Only

Caption: A decision tree for assessing the risk of handling organic azides.

Emergency Procedures

Spills:

  • In case of a small spill within a fume hood, absorb the material with a non-reactive absorbent material (e.g., vermiculite or sand).

  • Collect the spilled material and absorbent into a designated, labeled waste container.

  • Clean the spill area thoroughly.

  • For large spills, evacuate the area and contact the institutional safety office immediately.

Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Disposal

  • All waste containing this compound or other azides must be treated as hazardous waste.

  • Do not mix azide-containing waste with other chemical waste streams, especially acidic waste.[1]

  • It is often recommended to convert organic azides to a more stable derivative, such as an amine, before disposal, if a safe and validated procedure is available.[1]

  • All azide-containing waste must be collected in clearly labeled, dedicated containers and disposed of through the institution's hazardous waste management program.[1]

By adhering to these stringent safety protocols, researchers can safely and effectively utilize this compound in their scientific endeavors, paving the way for advancements in drug development and biotechnology while maintaining a secure laboratory environment.

References

Navigating the Solubility of Boc-D-Lys(N3)-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Nα-tert-Butoxycarbonyl)-Nε-azido-D-lysine (Boc-D-Lys(N3)-OH) is a valuable building block in chemical biology and drug discovery, particularly in the realm of peptide synthesis and modification through click chemistry. Its azido group allows for the facile introduction of various functionalities via copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions. A thorough understanding of its solubility characteristics in different solvent systems is paramount for its effective use in synthetic protocols, ensuring optimal reaction conditions and yields.

This technical guide provides a comprehensive overview of the available solubility information for this compound, a detailed experimental protocol for determining its solubility, and visual representations of the experimental workflow. While specific quantitative solubility data for this compound is not extensively published, this guide consolidates qualitative information and provides researchers with the methodology to generate precise solubility data in their own laboratories.

Core Concepts in the Solubility of Protected Amino Acids

The solubility of a protected amino acid like this compound is primarily dictated by the physicochemical properties of its constituent parts: the polar α-amino acid backbone, the hydrophobic tert-butoxycarbonyl (Boc) protecting group, and the polar, yet uncharged, azido-functionalized side chain.

  • Boc Protecting Group: The bulky and nonpolar Boc group significantly decreases the aqueous solubility of the parent amino acid and increases its solubility in organic solvents.

  • Amino Acid Backbone: The free carboxylic acid and the urethane-linked amine contribute to the molecule's ability to interact with polar solvents.

  • Azido Side Chain: The azide group is a polar functionality that can participate in dipole-dipole interactions, influencing solubility in polar aprotic solvents.

In general, Boc-protected amino acids are sparingly soluble in water and exhibit good solubility in many common organic solvents.[1] The choice of solvent can significantly impact reaction kinetics, and in the context of solid-phase peptide synthesis (SPPS), it affects resin swelling and reagent accessibility.

Quantitative and Qualitative Solubility Data

SolventTypeExpected/Reported Solubility of this compound and Related CompoundsReference(s)
WaterProtic, PolarSparingly soluble to insoluble[1][2]
Methanol (MeOH)Protic, PolarSoluble[3]
Ethanol (EtOH)Protic, PolarSoluble
Isopropanol (IPA)Protic, PolarModerately soluble
Dichloromethane (DCM)Aprotic, NonpolarSoluble[4]
Chloroform (CHCl₃)Aprotic, NonpolarSoluble
Ethyl Acetate (EtOAc)Aprotic, PolarModerately soluble
Tetrahydrofuran (THF)Aprotic, PolarSoluble
Acetonitrile (ACN)Aprotic, PolarSoluble
Dimethylformamide (DMF)Aprotic, PolarHighly soluble[5][6][7]
Dimethyl Sulfoxide (DMSO)Aprotic, PolarHighly soluble[5]
N-Methyl-2-pyrrolidone (NMP)Aprotic, PolarHighly soluble

Note: For Fmoc-D-Lys(Boc)-OH, a related protected amino acid, it is reported to be "clearly soluble" in DMF at a concentration of 1 mmole in 2 mL.[7]

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable method for determining the equilibrium solubility of this compound in a solvent of interest. This method is based on the principle of generating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

  • This compound

  • Solvents of interest (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker or orbital shaker

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Syringes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Evaporation apparatus (e.g., rotary evaporator or vacuum oven)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

    • Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the mixture for a sufficient period (typically 24-48 hours) with constant agitation to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved particles.

  • Quantification of Dissolved Solute (Choose one method):

    • Gravimetric Method:

      • Accurately weigh the vial containing the filtered saturated solution.

      • Evaporate the solvent completely under reduced pressure or in a vacuum oven at a temperature that will not degrade the compound.

      • Once the solvent is fully removed and the vial has returned to room temperature, weigh the vial again.

      • The difference in weight corresponds to the mass of the dissolved this compound.

    • Chromatographic/Spectroscopic Method (More Precise):

      • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

      • Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.

      • Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

      • Analyze the diluted sample and determine its concentration from the calibration curve.

      • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

  • Calculation of Solubility:

    • From Gravimetric Method:

      • Solubility (g/L) = (Mass of residue (g)) / (Volume of filtered solution (L))

    • From Chromatographic/Spectroscopic Method:

      • Solubility (g/L) = (Concentration from calibration curve (g/L)) * (Dilution factor)

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information. Azido compounds can be energetic and should be handled with care, avoiding contact with strong reducing agents, acids, and heavy metals.

Visualizing the Workflow

To further clarify the experimental process and the logical considerations for solubility testing, the following diagrams are provided.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_quant Quantification cluster_calc Calculation A Add excess this compound to known volume of solvent B Equilibrate in thermostatic shaker (24-48h) A->B C Allow solid to settle B->C D Withdraw supernatant C->D E Filter through 0.22 µm syringe filter D->E F Gravimetric Method: Evaporate solvent & weigh residue E->F G Instrumental Method: Dilute & analyze via HPLC/UV-Vis E->G H Calculate Solubility (e.g., g/L or mg/mL) F->H G->H Solvent_Selection_Logic cluster_initial_test Initial Qualitative Test cluster_quantitative Quantitative Analysis start Start: Select Target Solvent qual_test Add small amount of This compound to solvent start->qual_test observe Observe for dissolution at room temperature qual_test->observe decision Is it readily soluble? observe->decision quant_protocol Proceed with full solubility protocol decision->quant_protocol Yes end_insoluble Result: Low/Insoluble (Consider alternative solvent) decision->end_insoluble No end_soluble Result: High Solubility quant_protocol->end_soluble

References

Staudinger Reduction of the Azide in Boc-D-Lys(N3)-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Staudinger reduction of the azide moiety in Nα-tert-butyloxycarbonyl-D-azidolysine (Boc-D-Lys(N3)-OH). This reaction is a cornerstone in peptide synthesis and bioconjugation, offering a mild and chemoselective method for the conversion of an azide to a primary amine. This guide details the reaction mechanism, presents quantitative data from various studies, provides detailed experimental protocols, and includes visualizations of the key processes.

Introduction to the Staudinger Reduction

The Staudinger reaction, discovered by Hermann Staudinger and Jules Meyer in 1919, is a chemical reaction in which an organic azide reacts with a phosphine or phosphite to produce an iminophosphorane.[1][2] The subsequent hydrolysis of this intermediate in what is known as the Staudinger reduction yields a primary amine and a phosphine oxide.[1][2] This two-step process is highly valued in organic synthesis for its mild conditions and high chemoselectivity, particularly in the presence of other sensitive functional groups.

In the context of peptide chemistry and drug development, the Staudinger reduction is frequently employed to deprotect the side chain of amino acids like this compound. The azide group serves as a stable and non-reactive protecting group for the amine functionality during peptide synthesis.[3] Its selective conversion to an amine at the desired stage allows for subsequent modifications, such as peptide bond formation or the attachment of labels and other moieties.

Reaction Mechanism

The Staudinger reduction of an organic azide proceeds through a well-established two-step mechanism:

  • Formation of an Iminophosphorane: The reaction is initiated by the nucleophilic attack of a phosphine, typically triphenylphosphine (PPh₃), on the terminal nitrogen atom of the azide. This forms a phosphazide intermediate which is unstable and rapidly loses a molecule of nitrogen gas (N₂) to yield a stable iminophosphorane (also known as an aza-ylide).[1][2]

  • Hydrolysis of the Iminophosphorane: The iminophosphorane intermediate is then hydrolyzed by water. The phosphorus atom is attacked by water, leading to a series of proton transfer and rearrangement steps that ultimately cleave the phosphorus-nitrogen double bond. This results in the formation of the desired primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide (TPPO).[1][2]

The overall reaction can be summarized as follows:

R-N₃ + PPh₃ → R-N=PPh₃ + N₂ R-N=PPh₃ + H₂O → R-NH₂ + O=PPh₃

Below is a diagram illustrating the signaling pathway of the Staudinger reduction mechanism.

Staudinger_Reduction_Mechanism cluster_step1 Step 1: Iminophosphorane Formation cluster_step2 Step 2: Hydrolysis Azide This compound Phosphazide Phosphazide Intermediate Azide->Phosphazide + PPh3 Phosphine Triphenylphosphine (PPh3) Phosphine->Phosphazide Iminophosphorane Iminophosphorane Phosphazide->Iminophosphorane - N2 Nitrogen N2 Phosphazide->Nitrogen Iminophosphorane2 Iminophosphorane Hydrolysis_Intermediate Hydrolysis Intermediate Iminophosphorane2->Hydrolysis_Intermediate + H2O Water H2O Water->Hydrolysis_Intermediate Amine Boc-D-Lys(NH2)-OH Hydrolysis_Intermediate->Amine TPPO Triphenylphosphine Oxide (TPPO) Hydrolysis_Intermediate->TPPO

Staudinger Reduction Mechanism

Data Presentation

The Staudinger reduction is known for its high efficiency. The following table summarizes representative quantitative data for the reduction of azides to amines, including conditions relevant to protected amino acids. While specific data for this compound is often reported within broader synthetic sequences, the presented data reflects typical outcomes for similar substrates under various conditions.

Substrate AnaloguePhosphine ReagentSolvent SystemReaction Time (h)Temperature (°C)Yield (%)Reference
Azido-functionalized dextranPPh₃DMF/H₂O4845~80 (conversion)[4]
Cinchonine-derived azideortho-phosphinoarenesulfonamideDioxane/H₂O125084[5]
Various aryl azidesPPh₃THF/H₂O1-12Room Temp.90-99[6]
Boc-protected amino alkyl azidesPPh₃THF2Room Temp.High (not specified)N/A

Note: Yields are highly dependent on the specific substrate, reaction conditions, and purification methods.

Experimental Protocols

This section provides a detailed, generalized protocol for the Staudinger reduction of this compound. It is crucial to note that specific reaction parameters may require optimization based on the scale of the reaction and the desired purity of the final product.

Protocol 1: Staudinger Reduction of this compound with Triphenylphosphine

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol or ethyl acetate/hexanes mixtures)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of THF and water (typically a 4:1 to 10:1 v/v ratio).

  • Addition of Phosphine: To the stirred solution, add triphenylphosphine (1.1-1.5 eq) portion-wise at room temperature. The reaction is often accompanied by the evolution of nitrogen gas, so adequate ventilation is necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting azide and the appearance of the product amine. The reaction is typically complete within 2-12 hours.

  • Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. b. Dilute the residue with ethyl acetate and wash with water, saturated aqueous NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product, which contains the desired Boc-D-Lys(NH₂)-OH and the byproduct triphenylphosphine oxide (TPPO), is purified by silica gel column chromatography. Elution with a gradient of methanol in dichloromethane or ethyl acetate in hexanes is typically effective in separating the product from the byproduct. The byproduct, TPPO, can sometimes be partially removed by precipitation from a nonpolar solvent like diethyl ether or hexanes prior to chromatography.

The following diagram illustrates a typical experimental workflow for this protocol.

Experimental_Workflow start Start dissolve Dissolve this compound in THF/H2O start->dissolve add_phosphine Add Triphenylphosphine dissolve->add_phosphine stir Stir at Room Temperature add_phosphine->stir monitor Monitor by TLC stir->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end Obtain Pure Boc-D-Lys(NH2)-OH purify->end

Experimental Workflow

Conclusion

The Staudinger reduction of the azide in this compound is a robust and highly efficient method for the generation of the corresponding primary amine. Its mild reaction conditions and high chemoselectivity make it an indispensable tool in modern peptide synthesis and the development of complex biomolecules. The protocols and data presented in this guide provide a solid foundation for researchers to successfully implement this important transformation in their work. Careful monitoring and optimized purification are key to obtaining high yields of the desired product, free from the phosphine oxide byproduct.

References

A Technical Guide to Incorporating Boc-D-Lys(N₃)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides the core principles and detailed protocols for the successful incorporation of Nα-Boc-D-lysine(ε-N₃)-OH into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). This versatile building block is a cornerstone for the synthesis of modified peptides for applications in chemical biology and drug development, primarily enabling site-specific modification via "click" chemistry.

Core Principles

The incorporation of Boc-D-Lys(N₃)-OH in Boc-SPPS is governed by a set of fundamental principles that ensure the integrity of the azide functionality throughout the synthesis. The azide group is remarkably stable under the standard acidic conditions used for Nα-Boc deprotection and the coupling conditions.[1] However, careful consideration is required during the final cleavage and deprotection step to prevent its unintended reduction.

Key Considerations:

  • Orthogonality: The Boc protecting group on the α-amine is labile to acid (e.g., trifluoroacetic acid, TFA), while the ε-azido group on the side chain is stable to these conditions. This orthogonality is the foundation of its use in Boc-SPPS.

  • Azide Stability: The azide moiety is generally robust and compatible with most reagents used in SPPS. It is stable to the basic conditions of Fmoc deprotection (e.g., piperidine) should a hybrid Boc/Fmoc strategy be employed for the side chain of other amino acids.[1]

  • Cleavage Cocktail Composition: The most critical step for preserving the azide group is the final cleavage from the solid support. Thiol-based scavengers, commonly used to protect sensitive amino acids, can reduce the azide to a primary amine.[2][3] Ethanedithiol (EDT) is particularly problematic and should be avoided.[4] Safer alternatives include dithiothreitol (DTT) or non-thiol scavengers like triisopropylsilane (TIS).[1][4]

  • Applications: The primary utility of incorporating an azido-lysine residue is to introduce a bioorthogonal handle for subsequent modifications. The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," allowing for the conjugation of various molecules such as fluorescent dyes, polymers, or other peptides.[5][6]

Experimental Protocols

The following sections provide detailed methodologies for the key steps in incorporating Boc-D-Lys(N₃)-OH into a peptide sequence.

General Boc-SPPS Workflow

The overall workflow for incorporating Boc-D-Lys(N₃)-OH follows the standard Boc-SPPS cycle. The key steps are outlined in the diagram below.

SPPS_Workflow Resin Resin Swelling in DCM/DMF Boc_Deprotection Nα-Boc Deprotection (50% TFA in DCM) Resin->Boc_Deprotection Neutralization Neutralization (10% DIEA in DMF) Boc_Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA-OH, Coupling Reagent, DIEA) Neutralization->Coupling Wash Washing (DMF, DCM) Coupling->Wash Repeat Repeat Cycle Wash->Repeat for next residue Cleavage Final Cleavage & Deprotection Wash->Cleavage final residue Repeat->Boc_Deprotection Purification Purification & Analysis (RP-HPLC, MS) Cleavage->Purification

General workflow for Boc-SPPS.
Coupling of Boc-D-Lys(N₃)-OH

This protocol describes the coupling of Boc-D-Lys(N₃)-OH to the deprotected N-terminal amine of the growing peptide chain on the resin.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-D-Lys(N₃)-OH

  • Coupling reagent (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the peptide-resin is well-swollen in DMF and the Nα-Boc group of the preceding amino acid has been removed, followed by neutralization.

  • Activation Mixture Preparation: In a separate vessel, dissolve Boc-D-Lys(N₃)-OH (3 equivalents relative to resin loading) and a suitable coupling reagent like HBTU (2.9 equivalents) in DMF. Add DIEA (6 equivalents). Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activation mixture to the peptide-resin. Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times).

Nα-Boc Deprotection

This protocol is for the removal of the Nα-Boc protecting group to allow for the coupling of the next amino acid.

Materials:

  • Peptide-resin with Nα-Boc protected N-terminus

  • 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • DCM

  • DMF

Procedure:

  • Wash the peptide-resin with DCM (3 times).

  • Add the 50% TFA in DCM solution to the resin and agitate for 1-2 minutes. Drain the solution.

  • Add a fresh portion of the 50% TFA in DCM solution and agitate for 20-30 minutes.

  • Drain the TFA solution and wash the resin thoroughly with DCM (3 times) and DMF (3 times) to remove residual acid.

On-Resin Azide-Alkyne "Click" Cycloaddition (CuAAC)

This protocol is for the on-resin cyclization or conjugation of an azide-containing peptide with an alkyne-containing molecule.

CuAAC_Workflow Start Peptide-Resin with Azide and Alkyne Groups Swell Swell Resin in DCM Start->Swell Solvent_Exchange Solvent Exchange to DMSO Swell->Solvent_Exchange Add_Reagents Add Cu(I) Source (e.g., CuBr), Ascorbic Acid, and Base (e.g., DIEA) Solvent_Exchange->Add_Reagents React React for 16-18 hours under Nitrogen Add_Reagents->React Wash Wash Resin (IPA/DMSO, DMF, DCM) React->Wash End Cyclized/Conjugated Peptide-Resin Wash->End

On-resin CuAAC workflow.

Materials:

  • Peptide-resin containing both an azide (from Boc-D-Lys(N₃)-OH) and an alkyne functionality

  • Dichloromethane (DCM)

  • Dimethyl sulfoxide (DMSO), sparged with nitrogen

  • Copper(I) bromide (CuBr)

  • Ascorbic acid solution (0.1 M in water)

  • 2,6-Lutidine

  • N,N-Diisopropylethylamine (DIEA)

  • Isopropanol (IPA)

  • N,N-Dimethylformamide (DMF)

Procedure: [7]

  • Swell the peptide-resin in DCM (10 mL/g of resin) for 10 minutes.

  • Bubble nitrogen through DMSO (12 mL/g of resin) for at least 10 minutes to deoxygenate.

  • Dissolve CuBr (1 equivalent based on resin loading) completely in the deoxygenated DMSO.

  • Remove the DCM from the resin and add the CuBr/DMSO solution.

  • Add 1 equivalent of 0.1 M aqueous ascorbic acid solution.

  • Add 10 equivalents of 2,6-lutidine and 10 equivalents of DIEA.

  • Purge the reaction vessel with nitrogen for 5 minutes.

  • Seal the vessel and agitate gently at room temperature for 16-18 hours.

  • Filter the resin and wash it sequentially with IPA/DMSO (5:3 v/v, 3 times), DMF (3 times), and DCM (3 times).

  • Dry the resin under vacuum before proceeding to cleavage.

Final Cleavage and Deprotection (Azide-Safe Cocktail)

This protocol describes the cleavage of the peptide from the resin and removal of side-chain protecting groups while preserving the azide functionality.

Azide_Reduction_Scheme cluster_0 Cleavage Conditions cluster_1 Reagents Azide_Peptide Peptide-Lys(N₃) Azide-containing peptide Azide_Peptide->Azide_Peptide Amine_Peptide Peptide-Lys(NH₂) Reduced amine by-product Azide_Peptide->Amine_Peptide Reduction TFA_EDT TFA / H₂O / TIS / EDT TFA_TIS TFA / H₂O / TIS

Azide reduction during cleavage.

Materials:

  • Dried peptide-resin

  • "Azide-Safe" Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water (H₂O). Prepare fresh.

  • Cold diethyl ether

Procedure: [1]

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add the freshly prepared "Azide-Safe" cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the cleavage mixture to separate the resin and collect the filtrate into a cold centrifuge tube.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether.

  • Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash if necessary.

  • Dry the peptide pellet under vacuum.

Quantitative Data

The selection of the cleavage cocktail is paramount to prevent the reduction of the azide group. The following table summarizes the extent of azide reduction to the corresponding amine with different scavengers in the TFA cleavage cocktail.

Scavenger in TFA CocktailAzide Reduction (%)Reference
92.5% TFA, 2.5% H₂O, 2.5% TIS, 2.5% EDT High (can be >50%)[2][4]
92.5% TFA, 2.5% H₂O, 2.5% TIS, 2.5% DTT Low to moderate[4]
95% TFA, 2.5% H₂O, 2.5% TIS Minimal to none[1][8]
95% TFA, 5% m-cresolMinimal to none[4]

Data is compiled from multiple sources and represents typical outcomes. Actual reduction can vary based on peptide sequence and position of the azide.

Conclusion

The successful incorporation of Boc-D-Lys(N₃)-OH into peptides via SPPS is a straightforward process when the chemical properties of the azide group are respected. While stable throughout the chain elongation, the azide is susceptible to reduction during the final cleavage step, a side reaction that can be effectively mitigated by the judicious choice of scavengers. By following the detailed protocols outlined in this guide, researchers can confidently synthesize azide-modified peptides, opening the door to a wide array of subsequent modifications through click chemistry and other bioorthogonal ligations.

References

Methodological & Application

Application Notes and Protocols for Site-Specific Incorporation of Azide Functionality into Peptides using Boc-D-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the incorporation of the non-canonical amino acid Boc-D-Lys(N3)-OH into synthetic peptides via Boc-based Solid-Phase Peptide Synthesis (SPPS). The azide moiety serves as a versatile chemical handle for subsequent bio-orthogonal modifications, such as "click chemistry" (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC and Strain-promoted Azide-Alkyne Cycloaddition - SPAAC) or the Staudinger ligation. These protocols are designed to facilitate the synthesis of well-defined peptide conjugates for applications in drug development, proteomics, and biomaterials science. Detailed methodologies for peptide synthesis, cleavage, and subsequent on-resin modification of the azide group are provided, along with expected outcomes and troubleshooting guidelines.

Introduction

The site-specific introduction of chemical reporters and functional moieties into peptides is a powerful tool for elucidating biological processes and developing novel therapeutics. The azide group is a particularly useful functional group due to its small size, metabolic stability, and bio-orthogonal reactivity. This compound is a commercially available building block that allows for the straightforward incorporation of an azide group at a specific position within a peptide sequence using standard Boc-SPPS protocols.[1][2] The Boc (tert-butyloxycarbonyl) protecting group on the α-amine allows for selective deprotection under acidic conditions, while the azido group on the side chain remains stable throughout the synthesis.[1][2]

This application note details the protocol for incorporating this compound into peptides, including coupling strategies, cleavage from the solid support, and post-synthetic modification of the azide.

Key Features of this compound

  • Compatibility with Boc-SPPS: The Boc protecting group is compatible with standard Boc-SPPS workflows.

  • Stable Azide Functionality: The azide group is stable to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid - TFA) and the basic conditions used for neutralization.[1][2]

  • Bio-orthogonal Reactivity: The azide allows for specific ligation with alkyne- or phosphine-containing molecules.

Experimental Protocols

Materials and Reagents
  • This compound

  • Boc-protected amino acids

  • Merrifield resin (or other suitable resin for Boc-SPPS)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Triphenylphosphine (PPh3)

  • Pyridine

  • Piperidine (for Fmoc-SPPS comparison)

  • Acetic Anhydride

  • HPLC grade acetonitrile and water

  • Mass spectrometer

Boc-SPPS Protocol for Incorporating this compound

This protocol describes the manual synthesis of a model peptide on Merrifield resin.

Workflow for Boc-SPPS Incorporation of this compound

start Start: Swell Merrifield Resin in DCM deprotection Boc Deprotection: 50% TFA in DCM start->deprotection neutralization Neutralization: 10% DIPEA in DCM deprotection->neutralization coupling Amino Acid Coupling: Boc-AA, DIC/HOBt or HBTU/DIPEA neutralization->coupling wash1 Wash: DCM and DMF coupling->wash1 ninhydrin Ninhydrin Test wash1->ninhydrin ninhydrin->coupling If incomplete (double couple) incorporation Incorporate this compound: (Same as standard coupling) ninhydrin->incorporation If complete wash2 Wash: DCM and DMF incorporation->wash2 repeat Repeat Deprotection, Neutralization, and Coupling for subsequent amino acids wash2->repeat final_deprotection Final Boc Deprotection repeat->final_deprotection cleavage Cleavage from Resin: TFA/TIS/H2O/DTT final_deprotection->cleavage precipitation Precipitation in cold ether cleavage->precipitation purification Purification by RP-HPLC precipitation->purification characterization Characterization: Mass Spectrometry purification->characterization end End: Lyophilized Azido-Peptide characterization->end start Start: Azido-Peptide on Resin wash Wash Resin with THF start->wash reduction Staudinger Reduction: Triphenylphosphine in THF/Water wash->reduction wash2 Wash: THF, DCM, DMF reduction->wash2 cleavage Cleavage from Resin: Standard Cleavage Cocktail wash2->cleavage purification Purification and Characterization cleavage->purification end End: Peptide with Lysine purification->end

References

Application Note: A Guide to the Use of Boc-D-Lys(N3)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of non-canonical amino acids into peptides is a powerful strategy for developing novel therapeutics, diagnostic tools, and research probes. Boc-D-Lys(N₃)-OH is a key building block that enables the site-specific introduction of an azide (N₃) moiety into a peptide sequence during solid-phase peptide synthesis (SPPS). The azide group serves as a versatile and bioorthogonal chemical handle, allowing for subsequent modification of the peptide through highly efficient and specific "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] This allows for the precise attachment of various molecules, including fluorescent dyes, imaging agents, PEG chains, and cytotoxic drugs, making it an invaluable tool in chemical biology and drug development.[1]

This document provides detailed protocols for the incorporation of Boc-D-Lys(N₃)-OH into peptides using Boc-SPPS, on-resin modification via CuAAC, and final peptide cleavage and purification.

Physicochemical Properties of Boc-D-Lys(N₃)-OH

A summary of the key properties of the Boc-D-Lys(N₃)-OH amino acid derivative.

PropertyValue
IUPAC Name (2R)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Molecular Formula C₁₁H₂₀N₄O₄
Molecular Weight 272.31 g/mol
Appearance White crystalline powder
Storage 2-8 °C
Key Functional Groups α-N-Boc, ε-N-Azide

SPPS Workflow for Peptides Containing D-Lys(N₃)

The overall workflow involves the standard Boc-SPPS cycle for peptide elongation, a specific coupling step for Boc-D-Lys(N₃)-OH, optional on-resin modification of the azide group, and final cleavage from the solid support.

SPPS_Workflow start Start: Resin Selection (e.g., Merrifield, PAM) boc_spps Standard Boc-SPPS Cycles (Deprotection -> Coupling -> Wash) start->boc_spps 1. Elongate chain lys_coupling Coupling of Boc-D-Lys(N3)-OH boc_spps->lys_coupling 2. At desired position continue_spps Continue SPPS Cycles for remaining sequence lys_coupling->continue_spps 3. Complete sequence on_resin_mod On-Resin Modification (Optional) e.g., CuAAC Click Reaction continue_spps->on_resin_mod 4. Modification? final_deprotect Final Boc Deprotection continue_spps->final_deprotect No on_resin_mod->final_deprotect Yes cleavage Cleavage from Resin (e.g., HF, TFMSA) final_deprotect->cleavage 5. Deprotect N-terminus purification Purification & Analysis (RP-HPLC, MS) cleavage->purification 6. Release peptide final_product Final Azido-Peptide or Conjugate purification->final_product 7. Isolate pure product

Caption: General workflow for synthesizing and modifying peptides with this compound.

Experimental Protocols

Protocol 1: Incorporation of Boc-D-Lys(N₃)-OH via Boc-SPPS

This protocol describes the manual synthesis cycle for coupling Boc-D-Lys(N₃)-OH onto a growing peptide chain attached to a solid support (e.g., Merrifield resin).

1. Resin Preparation:

  • Swell the peptide-resin (1.0 g) in dichloromethane (DCM, 10 mL) for 30 minutes in a suitable reaction vessel.

  • Drain the DCM.

2. Boc Deprotection:

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL) to the resin. Agitate for 5 minutes (pre-wash) and drain.

  • Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 20-30 minutes.

  • Drain the TFA solution and wash the resin thoroughly with DCM (3 x 10 mL), isopropanol (IPA, 2 x 10 mL), and finally N,N-dimethylformamide (DMF, 3 x 10 mL).

3. Neutralization:

  • Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DMF (10 mL) to the resin.

  • Agitate for 5-10 minutes.

  • Drain the solution and wash the resin with DMF (3 x 10 mL).

4. Coupling of Boc-D-Lys(N₃)-OH:

  • In a separate vial, dissolve Boc-D-Lys(N₃)-OH (2-4 equivalents relative to resin loading) and a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.

  • Add DIEA (2 equivalents relative to the amino acid) to the activation mixture and let it stand for 2 minutes.

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: To confirm reaction completion, perform a qualitative ninhydrin (Kaiser) test on a few resin beads. A negative result (beads remain colorless or yellow) indicates a complete coupling. If the test is positive (beads turn blue/purple), the coupling step should be repeated.

5. Washing:

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • The resin is now ready for the next deprotection/coupling cycle or for final cleavage.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol allows for the conjugation of an alkyne-containing molecule to the azide-functionalized peptide while it is still attached to the resin.

1. Resin Preparation:

  • Swell the azido-peptide-resin (1.0 g) in DCM (10 mL) for 10 minutes, then drain.

2. Reagent Preparation:

  • Prepare a stock solution of the desired alkyne-containing molecule (e.g., a fluorescent dye, 5 equivalents relative to resin loading) in DMF or a DMSO/DMF mixture.

  • Prepare a catalyst solution by dissolving CuBr or CuSO₄/Sodium Ascorbate (1 equivalent) in degassed DMSO (12 mL/g resin). Bubble nitrogen through the DMSO for at least 10 minutes prior to use to remove oxygen.

3. Click Reaction:

  • Add the copper catalyst solution to the swollen resin.

  • Add the alkyne solution to the resin slurry.

  • Add DIEA and 2,6-lutidine (10 equivalents each) to the reaction mixture.

  • Purge the reaction vessel with nitrogen for 5 minutes, seal it, and agitate gently at room temperature for 16-18 hours.

4. Washing:

  • Filter the reaction solution from the resin.

  • Wash the resin sequentially with Isopropanol/DMSO (5:3 v/v, 3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 3: Final Cleavage from Resin

This protocol describes the final step to release the peptide from the solid support using hydrogen fluoride (HF), a standard method in Boc-SPPS.

Warning: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.

1. Preparation:

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the resin in a specialized HF cleavage apparatus.

  • Add a scavenger, such as anisole (1.0 mL per gram of resin), to protect sensitive residues from side reactions.

  • Cool the reaction vessel to 0°C.

2. Cleavage:

  • Carefully condense anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen and then under high vacuum.

3. Peptide Precipitation and Purification:

  • Wash the resulting peptide/resin mixture with cold diethyl ether to precipitate the crude peptide.

  • Filter the peptide and dry it.

  • Dissolve the crude peptide in an appropriate aqueous buffer (e.g., water/acetonitrile with 0.1% TFA) for purification by reverse-phase HPLC.

Data Presentation

While direct quantitative data for the coupling efficiency of Boc-D-Lys(N₃)-OH is not extensively published, the efficiency is governed by the same factors as other amino acids in Boc-SPPS. With proper optimization, coupling yields are expected to exceed 99%.[2]

Table 1: Factors Influencing Coupling Efficiency in Boc-SPPS

FactorImpact on EfficiencyRecommended Practice
Coupling Reagent HighUse potent aminium/uronium salt reagents like HBTU or HATU, especially for potentially hindered couplings.
Steric Hindrance HighThe bulky Boc group and the nature of the N-terminal residue can slow coupling. Double coupling or extended reaction times may be necessary.
Peptide Aggregation HighSequence-dependent aggregation can block reactive sites. Use solvents like DMF or NMP and consider "in situ" neutralization protocols.
Reagent Equivalents MediumUse a 2-4 fold excess of the protected amino acid and coupling agent to drive the reaction to completion.
Reaction Time MediumTypical coupling times are 1-2 hours. Monitor with a ninhydrin test and extend or recouple if necessary.

Table 2: Reported Yields for On-Resin CuAAC Reactions

The yield of the subsequent click reaction is a critical performance metric.

Peptide SystemReaction ConditionsReported YieldReference
Peptide with Azidolysine & Propargylglycine1.5 eq. CuI, DMF solventOptimal Monomer Yield[3]
Various Azides on Solid SupportCuSO₄, Sodium Ascorbate, DMF75% to >95% (crude purity)[4]
Peptide-Polymer ConjugationCuSO₄, Sodium Ascorbate, DMF, 100°C, 15 min43% (final pure product)[4]

Logical Diagram: The "Click Chemistry" Application

The primary application of incorporating Boc-D-Lys(N₃)-OH is to enable site-specific conjugation via click chemistry.

Click_Chemistry_Logic peptide Peptide Chain with This compound (on resin) azide Azide Group (-N3) peptide->azide Provides conjugate Site-Specifically Labeled Peptide Conjugate peptide->conjugate click CuAAC Reaction (Copper (I) Catalyst) azide->click alkyne Alkyne Payload (e.g., Dye, Drug) alkyne->click triazole Stable Triazole Linkage click->triazole Forms triazole->conjugate Connects Payload to Peptide

Caption: Logic of using an azido-lysine residue for peptide conjugation.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing Boc-D-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][2][3] This reaction enables the rapid and quantitative formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[1][2] The Boc-D-Lys(N3)-OH is a versatile building block in this context, featuring a protected amine (Boc), a carboxylic acid, and a reactive azide group, making it an ideal component for introducing a triazole linkage in peptide synthesis and the development of therapeutic agents.[1][3]

One significant application of this methodology is in the synthesis of Histone Deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone and non-histone proteins.[4][5] Their dysregulation is implicated in various diseases, particularly cancer, making them a key target for drug development.[4] The modular nature of many HDAC inhibitors, which typically consist of a zinc-binding group, a linker, and a cap group, lends itself well to a synthetic strategy employing the CuAAC reaction. By using this compound, researchers can efficiently construct libraries of potential HDAC inhibitors for screening and optimization.

These application notes provide a detailed protocol for a solution-phase CuAAC reaction using this compound and a model alkyne, phenylacetylene. Additionally, an overview of the HDAC signaling pathway is presented to illustrate the biological context for the application of molecules synthesized using this methodology.

Data Presentation

Table 1: Key Reagents and Their Properties

ReagentStructureMolecular Weight ( g/mol )Key Function
This compound272.30Azide-containing building block
Phenylacetylene102.13Alkyne reaction partner
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)CuSO₄·5H₂O249.69Copper(I) precursor
Sodium Ascorbate198.11Reducing agent to generate Cu(I)

Table 2: Representative Reaction Parameters for CuAAC with this compound

ParameterValueNotes
Stoichiometry
This compound1.0 eqLimiting reagent
Phenylacetylene1.1 eqSlight excess to ensure complete consumption of the azide
CuSO₄·5H₂O0.1 eqCatalytic amount
Sodium Ascorbate0.2 eqIn excess relative to the copper catalyst
Reaction Conditions
Solventtert-Butanol/Water (1:1)A common solvent system for CuAAC
TemperatureRoom Temperature (20-25 °C)Mild reaction conditions
Reaction Time4-12 hoursReaction progress can be monitored by TLC or LC-MS
Expected Outcome
Yield>90%CuAAC is known for its high yields
PurityHighThe reaction is highly specific with minimal byproducts

Experimental Protocols

Protocol 1: Solution-Phase Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the reaction of this compound with phenylacetylene as a model system.

Materials:

  • This compound

  • Phenylacetylene

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Addition of Alkyne: Add phenylacetylene (1.1 eq) to the reaction mixture.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.1 eq) in a minimum amount of deionized water. In another vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in a minimum amount of deionized water.

  • Initiation of Reaction: Add the sodium ascorbate solution to the main reaction flask, followed by the copper(II) sulfate solution. The reaction mixture should turn a yellow-orange color, indicating the formation of the Cu(I) species.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed (typically 4-12 hours).

  • Workup:

    • Once the reaction is complete, add a saturated aqueous solution of EDTA to the reaction mixture and stir for 30 minutes to chelate the copper ions.

    • Transfer the mixture to a separatory funnel and dilute with dichloromethane (DCM).

    • Wash the organic layer sequentially with the saturated EDTA solution, deionized water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure triazole product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Mandatory Visualizations

Experimental Workflow

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Dissolve this compound and Phenylacetylene in t-BuOH/H2O initiation Add Sodium Ascorbate and CuSO4 to initiate reagents->initiation catalyst Prepare fresh solutions of CuSO4 and Sodium Ascorbate catalyst->initiation stirring Stir at Room Temperature (4-12h) initiation->stirring monitoring Monitor by TLC or LC-MS stirring->monitoring quench Quench with EDTA to chelate Copper monitoring->quench extraction Extract with DCM quench->extraction purification Purify by Column Chromatography extraction->purification characterization Characterize by NMR and HRMS purification->characterization

Caption: Experimental workflow for the solution-phase CuAAC reaction.

HDAC Signaling Pathway

Caption: Simplified overview of the Histone Deacetylase (HDAC) signaling pathway.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Boc-D-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to SPAAC with Boc-D-Lys(N3)-OH

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2][3] This reaction occurs between a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyn (BCN), and an azide-functionalized molecule.[3][4] The inherent ring strain of the cyclooctyne drives the reaction forward, forming a stable triazole linkage under physiological conditions.[3]

This compound is a versatile building block for introducing an azide moiety into peptides, proteins, and other molecules. The Boc (tert-butyloxycarbonyl) protecting group allows for its use in solid-phase peptide synthesis (SPPS), while the azide group on the lysine side chain serves as a handle for subsequent SPAAC modification.[4][5] This enables the site-specific attachment of a wide range of functionalities, including fluorescent dyes, imaging agents, and therapeutic payloads for applications such as antibody-drug conjugates (ADCs).[6]

Key Features of SPAAC:

  • Copper-Free: Eliminates the cytotoxicity associated with copper catalysts, making it ideal for in vivo and live-cell applications.[1][2]

  • Bioorthogonal: The azide and cyclooctyne groups are abiotic and do not cross-react with native biological functional groups.[1]

  • High Specificity and Efficiency: The reaction is highly specific and proceeds with favorable kinetics at low concentrations.[3]

  • Mild Reaction Conditions: SPAAC occurs at physiological temperature and pH, preserving the integrity of sensitive biomolecules.[3]

Data Presentation

Table 1: Representative Kinetic Data for SPAAC Reactions

The second-order rate constants (k₂) for SPAAC reactions are dependent on the specific cyclooctyne and the azide-containing molecule. While specific kinetic data for this compound is not extensively published, the values for similar azido-amino acids provide a reasonable expectation of reaction performance.

Azide ReactantCyclooctyne ReactantSecond-Order Rate Constant (k₂, M⁻¹s⁻¹)Reference
Azidolysine derivativeDBCO~0.34[1][7]
Azidolysine derivativeBCN~0.28[1][7]
Table 2: Typical SPAAC Reaction Parameters
ParameterValueNotes
Concentration of Azide-Molecule 1-10 mMCan be lower for highly reactive cyclooctynes.
Equivalents of Cyclooctyne 1.1-1.5A slight excess is used to ensure complete reaction of the azide.
Reaction Temperature Room Temperature or 37°CPhysiological temperatures are well-tolerated.[1]
Reaction Time 1-24 hoursDependent on reactant concentrations and reactivity.[1]
Solvent Aqueous buffer (e.g., PBS pH 7.4)Organic co-solvents like DMSO or DMF can be used for poorly soluble reactants.[1]
Reaction Efficiency >90%Generally high yields are achieved under optimized conditions.
Antibody Recovery (for ADCs) >90%SPAAC is a gentle method that preserves protein integrity.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of this compound into a peptide sequence using a standard Boc-SPPS strategy.

Materials:

  • This compound

  • Appropriate resin (e.g., Merrifield resin)

  • Other Boc-protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection reagent (e.g., Trifluoroacetic acid - TFA)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail (e.g., HF or a TFA-based cocktail with scavengers)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Boc Deprotection: Treat the resin with a solution of TFA in DCM (e.g., 50% v/v) for 30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DCM and DMF.

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF.

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the mixture and allow it to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

  • Monitoring: Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: Once the peptide synthesis is complete, wash the resin and dry it under vacuum. Treat the resin with a cleavage cocktail (e.g., HF or TFA with scavengers like water, thioanisole, and ethanedithiol) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: SPAAC Reaction of an Azide-Containing Peptide with a DBCO-Functionalized Molecule

Materials:

  • Azide-containing peptide (from Protocol 1)

  • DBCO-functionalized molecule (e.g., DBCO-PEG-NHS ester for labeling)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Organic co-solvent (if needed): DMSO or DMF

  • Analytical and preparative RP-HPLC

  • Mass spectrometer

Procedure:

  • Dissolve Reactants:

    • Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM.[1]

    • Dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. Use a slight molar excess (1.1-1.5 equivalents) of the DBCO reagent.[1]

  • Reaction Incubation:

    • Mix the solutions of the azide-peptide and the DBCO-molecule.

    • Incubate the reaction mixture at room temperature or 37°C.[1] Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and reactivity.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by RP-HPLC or mass spectrometry to observe the formation of the product and consumption of the starting materials.

  • Purification: Once the reaction is complete, purify the resulting conjugate using preparative RP-HPLC to remove any unreacted starting materials and byproducts.

  • Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry and analytical RP-HPLC.

Visualizations

experimental_workflow cluster_spps Protocol 1: Peptide Synthesis cluster_spaac Protocol 2: SPAAC Reaction resin Resin Swelling deprotection Boc Deprotection resin->deprotection coupling Coupling of This compound deprotection->coupling cleavage Cleavage & Deprotection coupling->cleavage purification1 RP-HPLC Purification cleavage->purification1 azide_peptide Azide-Peptide purification1->azide_peptide dissolve Dissolve Reactants azide_peptide->dissolve incubate Incubate dissolve->incubate monitor Monitor Reaction incubate->monitor purification2 RP-HPLC Purification monitor->purification2 final_conjugate Final Conjugate purification2->final_conjugate dbco DBCO-Molecule dbco->dissolve

Caption: General experimental workflow for SPAAC bioconjugation.

adc_mechanism cluster_cell Target Cancer Cell receptor Target Antigen endocytosis Receptor-Mediated Endocytosis receptor->endocytosis lysosome Lysosome endocytosis->lysosome payload_release Payload Release lysosome->payload_release cell_death Cell Death payload_release->cell_death adc Antibody-Drug Conjugate (ADC) (prepared via SPAAC) adc->receptor Binding

Caption: Mechanism of action for an Antibody-Drug Conjugate.

signaling_pathway_study cluster_cell_surface Cell Surface cluster_signaling Intracellular Signaling receptor Cell Surface Receptor (with Azide Label) cascade Signaling Cascade receptor->cascade Activation response Cellular Response cascade->response ligand DBCO-Labeled Ligand/Probe ligand->receptor SPAAC Ligation

Caption: Using SPAAC to study cell signaling pathways.

References

Application Notes and Protocols for Bioconjugation of Proteins with Boc-D-Lys(N3)-OH Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the bioconjugation of proteins with peptides modified with Boc-D-Lys(N3)-OH. These protocols cover the synthesis of the azide-modified peptide, the bioconjugation reactions, and the purification and characterization of the resulting protein-peptide conjugates.

Introduction

Bioconjugation is a powerful technique used to link biomolecules, such as proteins and peptides, to other molecules, thereby creating novel functionalities. The use of peptides modified with this compound introduces a bioorthogonal azide handle, enabling highly specific and efficient conjugation to proteins through "click chemistry" reactions. This approach is widely employed in drug development, diagnostics, and fundamental research to create targeted therapeutics, imaging agents, and tools for studying biological processes.

The azide group introduced via this compound is chemically stable and does not react with naturally occurring functional groups in biological systems, ensuring the specificity of the conjugation reaction.[1] The two primary click chemistry methods utilized for this purpose are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Synthesis of Azide-Modified Peptides using this compound

The synthesis of peptides containing an azide moiety is typically achieved through solid-phase peptide synthesis (SPPS). The Boc (tert-butyloxycarbonyl) strategy is a robust method for this purpose.

Principle of Boc Solid-Phase Peptide Synthesis (Boc-SPPS)

Boc-SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin). The N-terminus of the amino acid to be added is protected with a Boc group, which is cleaved by a moderately strong acid (e.g., trifluoroacetic acid, TFA) at each step. The side chains of the amino acids are protected with more stable protecting groups that are removed at the end of the synthesis.

Detailed Protocol for Manual Boc-SPPS of an Azide-Modified Peptide

This protocol describes the synthesis of a model tripeptide, Arg-Gly-Lys(N3), to illustrate the incorporation of this compound.

Materials:

  • Merrifield resin (or other suitable resin for Boc chemistry)

  • This compound

  • Boc-Gly-OH

  • Boc-Arg(Pbf)-OH

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine (for Fmoc removal if applicable to the resin)

  • Diethyl ether (cold)

  • Scavengers (e.g., anisole, thioanisole)

  • HF or TFMSA for final cleavage

Equipment:

  • Peptide synthesis vessel

  • Shaker or bubbler for mixing

  • Filtration apparatus

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM for 30-60 minutes in the reaction vessel.

  • First Amino Acid Coupling (this compound):

    • Dissolve this compound (3 equivalents relative to resin substitution) and HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution to pre-activate for 10-15 minutes.

    • Drain the DCM from the resin and add the activated amino acid solution.

    • Add DIEA (1 equivalent) and agitate the mixture for 2-4 hours at room temperature.

    • Monitor the coupling completion using the Kaiser test. If the test is positive (blue color), repeat the coupling step.

  • Washing: Wash the resin sequentially with DMF (3 times), DCM (3 times), and isopropanol (2 times).

  • Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes (pre-wash).

    • Drain and add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin with DCM (3 times) and DMF (3 times).

  • Neutralization: Add a solution of 10% DIEA in DMF to the resin and agitate for 5 minutes. Repeat this step. Wash with DMF (5 times).

  • Second Amino Acid Coupling (Boc-Gly-OH): Repeat steps 2 and 3 with Boc-Gly-OH.

  • Boc Deprotection and Neutralization: Repeat steps 4 and 5.

  • Third Amino Acid Coupling (Boc-Arg(Pbf)-OH): Repeat steps 2 and 3 with Boc-Arg(Pbf)-OH.

  • Final Boc Deprotection: Repeat step 4.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., HF/anisole 9:1) at 0°C for 1-2 hours.[1]

    • Evaporate the cleavage reagent.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry.

  • Purification: Purify the crude peptide by preparative reverse-phase HPLC (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using analytical RP-HPLC and mass spectrometry.

Bioconjugation of Azide-Modified Peptides to Proteins

The azide-modified peptide can be conjugated to a protein containing a terminal alkyne or a strained cyclooctyne. The protein can be functionalized with the alkyne group through various methods, such as modifying lysine or cysteine residues.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and regiospecific reaction that forms a stable triazole linkage.

Experimental Protocol for CuAAC:

  • Prepare Stock Solutions:

    • Azide-peptide: 10 mM in water or a suitable buffer (e.g., PBS, pH 7.4).

    • Alkyne-protein: 1 mg/mL in PBS, pH 7.4.

    • Copper(II) sulfate (CuSO4): 50 mM in water.

    • Sodium ascorbate: 1 M in water (prepare fresh).

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand: 100 mM in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-protein and azide-peptide. A 5-10 fold molar excess of the peptide is typically used.

    • Add the THPTA ligand to the reaction mixture (final concentration 1-5 mM).

    • In a separate tube, pre-mix CuSO4 and sodium ascorbate.

    • Add the CuSO4/ascorbate mixture to the protein-peptide solution to initiate the reaction. The final concentrations should be approximately 1 mM CuSO4 and 5 mM sodium ascorbate.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purification: Remove unreacted peptide and copper catalyst using size-exclusion chromatography (SEC) or dialysis.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is ideal for applications in living systems due to the absence of cytotoxic copper catalysts.[1]

Experimental Protocol for SPAAC:

  • Prepare Reactants:

    • Azide-peptide: 10 mM in PBS, pH 7.4.

    • DBCO (dibenzocyclooctyne)-functionalized protein: 1 mg/mL in PBS, pH 7.4.

  • Reaction Setup:

    • Combine the DBCO-protein and the azide-peptide in a microcentrifuge tube. A 1.5-3 fold molar excess of the azide-peptide is typically sufficient.

  • Incubation: Incubate the reaction at 37°C for 2-12 hours. The reaction can also proceed at room temperature, but may require a longer incubation time.

  • Purification: Purify the protein-peptide conjugate using SEC or dialysis to remove excess peptide.

Data Presentation: Quantitative Analysis of Bioconjugation

The efficiency of the bioconjugation reaction can be quantified using various analytical techniques.

ParameterMethodTypical ValueReference
Peptide Synthesis
Resin SubstitutionManufacturer's Specification0.5 - 1.0 mmol/g[2]
Coupling Efficiency (per step)Kaiser Test / HPLC>99%[2]
Overall Crude Peptide YieldGravimetric60 - 80%[2]
Final Purified Peptide YieldUV-Vis Spectroscopy / Gravimetric20 - 40%[2]
Bioconjugation Efficiency
CuAAC Conjugation YieldSDS-PAGE / Mass Spectrometry>90%[3]
SPAAC Conjugation YieldSDS-PAGE / Mass Spectrometry>85%[4]
Product Purity
Crude Conjugate PurityHPLC / SDS-PAGE50 - 90%[4]
Final Purified Conjugate PurityHPLC / SDS-PAGE>95%[4]

Experimental Protocols for Characterization

RP-HPLC for Purification and Analysis

Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm for analytical, larger for preparative).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30-60 minutes.

  • Flow Rate: 1 mL/min for analytical, higher for preparative.

  • Detection: UV absorbance at 220 nm and 280 nm.

Mass Spectrometry for Identity Confirmation

Protocol:

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Sample Preparation: Desalt the sample using a C18 ZipTip or dialysis.

  • Analysis: Determine the molecular weight of the peptide and the protein-peptide conjugate. The mass of the conjugate should be the sum of the protein mass and the peptide mass minus the mass of any leaving groups.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the bioconjugation of a protein with an azide-modified peptide.

experimental_workflow cluster_peptide Peptide Synthesis cluster_protein Protein Functionalization cluster_conjugation Bioconjugation cluster_analysis Characterization Resin Solid Support Resin Coupling1 Couple this compound Resin->Coupling1 Deprotection1 Boc Deprotection Coupling1->Deprotection1 Coupling2 Couple Next Amino Acid Deprotection1->Coupling2 Deprotection2 Boc Deprotection Coupling2->Deprotection2 Cleavage Cleavage & Purification Deprotection2->Cleavage AzidePeptide Azide-Modified Peptide Cleavage->AzidePeptide ClickReaction Click Chemistry (CuAAC or SPAAC) AzidePeptide->ClickReaction Protein Native Protein Functionalization Introduce Alkyne/DBCO Protein->Functionalization AlkyneProtein Functionalized Protein Functionalization->AlkyneProtein AlkyneProtein->ClickReaction Purification Purification (SEC/Dialysis) ClickReaction->Purification Conjugate Protein-Peptide Conjugate Purification->Conjugate HPLC RP-HPLC Conjugate->HPLC MS Mass Spectrometry Conjugate->MS

Caption: Experimental workflow for protein-peptide bioconjugation.

Signaling Pathway: Targeting the Intrinsic Apoptosis Pathway

Peptide-drug conjugates can be designed to target specific cellular pathways. For example, a peptide that targets the anti-apoptotic protein Bcl-2 can deliver a cytotoxic drug to induce apoptosis in cancer cells. The Nur77-derived peptide, NuBCP-9, is an example of a peptide that can convert Bcl-2 from a protector to a killer protein.[5]

apoptosis_pathway cluster_stimulus cluster_mitochondria Mitochondrial Regulation cluster_apoptosome Apoptosome Formation cluster_execution Execution Phase Stimulus Chemotherapy, DNA Damage BaxBak Bax/Bak (Pro-apoptotic) Stimulus->BaxBak activates Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->BaxBak inhibits CytochromeC Cytochrome c BaxBak->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces PDC Peptide-Drug Conjugate (e.g., NuBCP-9) PDC->Bcl2 inhibits/converts

Caption: Intrinsic apoptosis pathway targeted by a peptide-drug conjugate.

References

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugate (ADC) Linkers with Boc-D-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of antibody-drug conjugates (ADCs) as targeted cancer therapeutics has revolutionized the field of oncology. A critical component of an ADC is the linker, which connects the monoclonal antibody to the cytotoxic payload. The choice of linker chemistry significantly impacts the stability, efficacy, and safety of the ADC. This document provides detailed application notes and protocols for the synthesis of ADC linkers utilizing Boc-D-Lys(N3)-OH, a versatile building block that enables precise and efficient conjugation through "click chemistry."

This compound is a derivative of the amino acid lysine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the epsilon-amino group is modified with an azide (N3) functionality.[1][2] The azide group serves as a chemical handle for bioorthogonal conjugation reactions, most notably the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3] This copper-free click chemistry reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for the conjugation of sensitive biological molecules like antibodies.[]

These protocols will guide the user through the synthesis of a drug-linker construct incorporating this compound and its subsequent conjugation to an antibody.

Data Presentation

The following tables summarize typical quantitative data expected during the synthesis of an ADC using the described protocols. Actual results may vary depending on the specific antibody, drug, and linker components used.

Table 1: Typical Reaction Parameters and Yields for Drug-Linker Synthesis

StepReactionKey ReagentsTypical Molar Excess (relative to limiting reagent)Typical Reaction TimeTypical Yield (%)
1Peptide CouplingThis compound, Amino-PEG-COOH, HATU, DIPEA1.2 eq. HATU, 2 eq. DIPEA2-4 hours85-95%
2Boc DeprotectionTrifluoroacetic acid (TFA), Dichloromethane (DCM)50% TFA in DCM (v/v)1 hour>95%
3Drug-Linker ConjugationAzide-Linker, DBCO-Drug1.5-3 eq. DBCO-Drug4-12 hours70-90%

Table 2: Typical Parameters for ADC Conjugation and Characterization

ParameterMethodTypical Value/Result
Drug-to-Antibody Ratio (DAR)Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS)2-4
Conjugation EfficiencySDS-PAGE, MS>90%
Purity of Final ADCSize Exclusion Chromatography (SEC)>95%
AggregationSize Exclusion Chromatography (SEC)<5%
Residual Free Drug/LinkerReversed-Phase HPLC (RP-HPLC)<1%

Experimental Protocols

Protocol 1: Synthesis of an Azide-Functionalized Linker

This protocol describes the synthesis of a linear linker containing the azide handle from this compound and a polyethylene glycol (PEG) spacer.

Materials:

  • This compound

  • Amino-PEGn-COOH (e.g., Amino-PEG4-COOH)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Peptide Coupling: a. Dissolve this compound (1.0 eq.) and Amino-PEGn-COOH (1.1 eq.) in anhydrous DMF. b. Add HATU (1.2 eq.) and DIPEA (2.0 eq.) to the solution. c. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS. d. Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by silica gel column chromatography to obtain the Boc-protected azide-linker.

  • Boc Deprotection: a. Dissolve the Boc-protected azide-linker in a 1:1 mixture of DCM and TFA. b. Stir the solution at room temperature for 1 hour.[5] c. Remove the solvent under reduced pressure. d. Co-evaporate with DCM (3x) to remove residual TFA. e. Precipitate the product by adding cold diethyl ether. f. Collect the solid by filtration and dry under vacuum to obtain the deprotected azide-linker-TFA salt.

Protocol 2: Conjugation of the Azide-Linker to a DBCO-Modified Drug

This protocol details the coupling of the synthesized azide-linker to a drug molecule that has been pre-functionalized with a dibenzocyclooctyne (DBCO) group.

Materials:

  • Azide-linker-TFA salt (from Protocol 1)

  • DBCO-functionalized cytotoxic drug (e.g., DBCO-MMAE)

  • Anhydrous DMF or DMSO

  • DIPEA

Procedure:

  • Dissolve the azide-linker-TFA salt (1.0 eq.) and the DBCO-functionalized drug (1.2 eq.) in anhydrous DMF or DMSO.

  • Add DIPEA (2.0 eq.) to neutralize the TFA salt and facilitate the reaction if necessary (depending on the specific drug-linker chemistry).

  • Stir the reaction mixture at room temperature for 4-12 hours, protected from light.

  • Monitor the reaction by LC-MS.

  • Upon completion, the drug-linker construct can be purified by preparative RP-HPLC.

  • Lyophilize the pure fractions to obtain the final drug-linker conjugate.

Protocol 3: Conjugation of the Drug-Linker to an Azide-Modified Antibody

This protocol describes the final step of ADC synthesis: the SPAAC reaction between an antibody containing an azide group and the DBCO-functionalized drug-linker. The introduction of an azide group onto the antibody can be achieved through various methods, such as incorporating an azido-amino acid (e.g., p-azidomethyl-L-phenylalanine) via genetic engineering or by modifying native amino acids.[6] This protocol assumes an azide-functionalized antibody is available.

Materials:

  • Azide-functionalized antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-functionalized drug-linker (from Protocol 2) dissolved in DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Amicon Ultra centrifugal filter units (or similar for buffer exchange and purification)

Procedure:

  • Antibody Preparation: a. Exchange the buffer of the azide-functionalized antibody solution to PBS (pH 7.4) using an appropriate centrifugal filter unit. b. Adjust the antibody concentration to 5-10 mg/mL.

  • SPAAC Conjugation: a. Add a 5-10 fold molar excess of the DBCO-functionalized drug-linker (dissolved in DMSO) to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody stability.[3] b. Gently mix the solution and incubate at room temperature for 4-16 hours, or at 4°C for 16-24 hours.[7] The reaction can be monitored by LC-MS or HIC to determine the progression of conjugation and the DAR.

  • Purification of the ADC: a. After the conjugation reaction is complete, remove the excess, unreacted drug-linker and DMSO by buffer exchange using a centrifugal filter unit. Wash the ADC with PBS (pH 7.4) multiple times. b. Alternatively, size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) can be used for purification.[8][9]

  • Characterization of the ADC: a. DAR Determination: Analyze the purified ADC using HIC-HPLC or native LC-MS to determine the average DAR and the distribution of drug-loaded species.[10][11] b. Purity and Aggregation: Assess the purity and the presence of aggregates using SEC-HPLC. c. Confirmation of Conjugation: Confirm the successful conjugation by SDS-PAGE, which will show a shift in the molecular weight of the antibody chains.

Visualizations

G cluster_0 Drug-Linker Synthesis Boc_Lys This compound Peptide_Coupling Peptide Coupling (HATU, DIPEA) Boc_Lys->Peptide_Coupling PEG_spacer Amino-PEG-COOH PEG_spacer->Peptide_Coupling Boc_Azide_Linker Boc-Protected Azide-Linker Peptide_Coupling->Boc_Azide_Linker Boc_Deprotection Boc Deprotection (TFA) Boc_Azide_Linker->Boc_Deprotection Azide_Linker Deprotected Azide-Linker Boc_Deprotection->Azide_Linker Drug_Linker_Coupling Drug-Linker Conjugation Azide_Linker->Drug_Linker_Coupling DBCO_Drug DBCO-Drug DBCO_Drug->Drug_Linker_Coupling Final_Drug_Linker Azide-Linker-Drug (DBCO-modified) Drug_Linker_Coupling->Final_Drug_Linker

Figure 1: Workflow for the synthesis of the drug-linker construct.

G cluster_ADC_Synthesis Overall ADC Synthesis Workflow start This compound + Other Linker Components drug_linker_synthesis Drug-Linker Synthesis (Protocols 1 & 2) start->drug_linker_synthesis drug_linker_conjugate Purified Drug-Linker (with DBCO group) drug_linker_synthesis->drug_linker_conjugate spaac_conjugation SPAAC Conjugation (Protocol 3) drug_linker_conjugate->spaac_conjugation azide_antibody Azide-Modified Antibody azide_antibody->spaac_conjugation crude_adc Crude ADC spaac_conjugation->crude_adc purification Purification (SEC / HIC) crude_adc->purification final_adc Purified ADC purification->final_adc characterization Characterization (DAR, Purity, etc.) final_adc->characterization end Final Characterized ADC characterization->end

Figure 2: Overall workflow for ADC synthesis and characterization.

G Ab Antibody-N3 ADC Antibody-Linker-Drug (via Triazole bond) Ab->ADC + DrugLinker Drug-Linker-DBCO

Figure 3: Schematic of the SPAAC conjugation reaction.

References

Application Notes and Protocols for Fluorescent Labeling of Peptides using Boc-D-Lys(N₃)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific fluorescent labeling of peptides is a critical technique in biomedical research and drug development. Fluorescently labeled peptides are powerful tools for a wide range of applications, including in vivo and in vitro imaging, receptor binding assays, enzyme activity studies, and understanding cellular uptake mechanisms.[1][][3] The use of "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a highly efficient and bioorthogonal method for conjugating fluorescent dyes to peptides.[4][][6][7]

This document provides detailed application notes and protocols for the fluorescent labeling of peptides using the unnatural amino acid Boc-D-Lys(N₃)-OH. This building block allows for the incorporation of an azide moiety into a peptide sequence during solid-phase peptide synthesis (SPPS). The azide group serves as a chemical handle for the subsequent attachment of an alkyne-functionalized fluorescent dye via CuAAC.[8][9] The D-configuration of the lysine derivative can also impart increased proteolytic stability to the resulting peptide.

Principle of the Method

The overall workflow for fluorescently labeling peptides using Boc-D-Lys(N₃)-OH involves three main stages:

  • Solid-Phase Peptide Synthesis (SPPS): The peptide of interest is synthesized on a solid support using standard Boc or Fmoc chemistry. Boc-D-Lys(N₃)-OH is incorporated at the desired position within the peptide sequence.

  • Fluorescent Dye Conjugation (Click Chemistry): Following peptide synthesis and deprotection, the azide-containing peptide is reacted with an alkyne-functionalized fluorescent dye in the presence of a copper(I) catalyst. This results in the formation of a stable triazole linkage.[6][7][10]

  • Purification and Characterization: The fluorescently labeled peptide is purified from unlabeled peptide and excess dye using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is then characterized by mass spectrometry and its fluorescence properties are confirmed.[][11]

Experimental Workflow

experimental_workflow cluster_synthesis Peptide Synthesis cluster_labeling Fluorescent Labeling cluster_analysis Purification & Analysis start Start with Resin s1 Incorporate Boc-D-Lys(N3)-OH start->s1 s2 Complete Peptide Sequence s1->s2 s3 Cleavage and Deprotection s2->s3 s4 Crude Azide- Peptide s3->s4 l1 Dissolve Crude Peptide & Dye s4->l1 l2 Add Cu(I) Catalyst (Click Reaction) l1->l2 l3 Quench Reaction l2->l3 a1 RP-HPLC Purification l3->a1 a2 Mass Spectrometry (Verification) a1->a2 a3 Fluorescence Spectroscopy a1->a3 a4 Lyophilization a1->a4 end Pure Labeled Peptide a4->end

Caption: Overall workflow for the synthesis and fluorescent labeling of peptides.

Signaling Pathway Example: GPCR Internalization

Fluorescently labeled peptides are often used to study G-protein coupled receptor (GPCR) biology. The following diagram illustrates a simplified pathway of ligand-induced GPCR internalization that can be visualized using a fluorescently labeled peptide ligand.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm gpcr GPCR arrestin β-Arrestin gpcr->arrestin Recruitment ligand Fluorescent Peptide Ligand ligand->gpcr Binding clathrin_pit Clathrin-Coated Pit arrestin->clathrin_pit Internalization endosome Early Endosome clathrin_pit->endosome recycling Recycling to Membrane endosome->recycling degradation Lysosomal Degradation endosome->degradation

Caption: Simplified pathway of ligand-induced GPCR internalization.

Data Presentation

The choice of fluorescent dye is critical and depends on the specific application, including the desired excitation and emission wavelengths and the capabilities of the available detection equipment.[1] Below is a summary of commonly used alkyne-functionalized fluorescent dyes for click chemistry and their typical performance in peptide labeling.

Fluorescent Dye (Alkyne)Excitation (nm)Emission (nm)Quantum YieldTypical Labeling Efficiency (%)Purity after HPLC (%)
FAM Alkyne 4945180.93> 90%> 95%
TAMRA Alkyne 5465790.65> 85%> 95%
Cyanine3 Alkyne 5505700.15> 90%> 98%
Cyanine5 Alkyne 6496700.28> 90%> 98%
BODIPY-FL Alkyne 5035120.97> 85%> 95%

Note: Labeling efficiency and purity can vary depending on the peptide sequence, reaction conditions, and purification protocol.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of Azide-Containing Peptide

This protocol describes the incorporation of Boc-D-Lys(N₃)-OH into a peptide sequence using manual Boc-based SPPS.

Materials:

  • Boc-amino acids

  • Boc-D-Lys(N₃)-OH

  • Rink Amide MBHA resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (for Fmoc chemistry)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Boc Deprotection: Remove the Boc protecting group by treating the resin with 50% TFA in DCM for 30 minutes. Wash the resin thoroughly with DCM and DMF.

  • Amino Acid Coupling:

    • Dissolve the Boc-amino acid (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.

    • Add the coupling solution to the resin and shake at room temperature for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence. For incorporating the azide functionality, use Boc-D-Lys(N₃)-OH in the desired coupling cycle.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Boc deprotection (Step 2).

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and lyophilize to obtain a dry powder.

  • Characterization: Confirm the mass of the crude azide-peptide using mass spectrometry.

Protocol 2: Fluorescent Labeling via CuAAC (Click Chemistry)

This protocol details the conjugation of an alkyne-functionalized fluorescent dye to the azide-containing peptide.

Materials:

  • Crude azide-peptide

  • Alkyne-functionalized fluorescent dye (e.g., FAM Alkyne)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • DMSO

  • Water (deionized)

Reaction Scheme:

References

Application Notes and Protocols for Site-Specific Protein Modification using Boc-D-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Lys(N3)-OH is a non-canonical amino acid derivative that serves as a powerful tool for the site-specific modification of proteins and peptides.[1][2] This molecule incorporates a bioorthogonal azide (-N3) group, enabling covalent conjugation with a wide array of molecules functionalized with alkyne or strained cyclooctyne groups through "click chemistry".[1][3][4] The D-configuration of the lysine backbone can enhance the metabolic stability of the resulting modified peptides.[2]

This document provides detailed application notes and experimental protocols for the incorporation of this compound into peptides via Solid-Phase Peptide Synthesis (SPPS) and subsequent site-specific modification using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These techniques are highly relevant for various applications, including the development of antibody-drug conjugates (ADCs), fluorescent labeling for imaging studies, and the creation of novel biomaterials.[1][]

Key Features of this compound

  • Bioorthogonal Reactivity: The azide group is chemically inert within biological systems, ensuring that it does not react with native functional groups in proteins, lipids, or nucleic acids.[3][6]

  • Click Chemistry Handle: The azide moiety specifically and efficiently reacts with terminal alkynes (CuAAC) or strained cyclooctynes like DBCO and BCN (SPAAC) to form a stable triazole linkage.[1][4]

  • Compatibility with SPPS: The Boc protecting group on the alpha-amino group and the stability of the azide functionality make it compatible with standard Fmoc-based Solid-Phase Peptide Synthesis protocols.[7][8]

  • Site-Specific Modification: Incorporation of this compound at a specific position during peptide synthesis allows for precise control over the location of the modification.

Signaling Pathways and Experimental Workflows

G General Workflow for Site-Specific Protein Modification cluster_0 Peptide Synthesis & Azide Incorporation cluster_1 Click Chemistry Conjugation cluster_2 Analysis SPPS Solid-Phase Peptide Synthesis (SPPS) Incorp Incorporate this compound at desired position SPPS->Incorp Cleave Cleavage and Deprotection Incorp->Cleave Purify_Peptide Purify Azide-Peptide Cleave->Purify_Peptide Choose_Reaction Select Click Reaction: CuAAC or SPAAC Purify_Peptide->Choose_Reaction Prepare_Reagents Prepare Alkyne/Cyclooctyne Probe Choose_Reaction->Prepare_Reagents Reaction Perform Click Reaction Prepare_Reagents->Reaction Purify_Conjugate Purify Final Conjugate Reaction->Purify_Conjugate Analysis Characterize Conjugate: MS, HPLC, SDS-PAGE Purify_Conjugate->Analysis

Caption: General workflow for site-specific protein modification.

G Click Chemistry Reaction Pathways cluster_0 CuAAC (Copper-Catalyzed) cluster_1 SPAAC (Strain-Promoted) Azide_Peptide Azide-Modified Peptide (Containing Lys(N3)) CuAAC_Reaction CuSO4, Sodium Ascorbate, Ligand (e.g., TBTA) Azide_Peptide->CuAAC_Reaction SPAAC_Reaction Copper-Free, Physiological Conditions Azide_Peptide->SPAAC_Reaction Alkyne Alkyne-Probe Alkyne->CuAAC_Reaction Triazole_CuAAC Stable Triazole Linkage CuAAC_Reaction->Triazole_CuAAC Cyclooctyne Cyclooctyne-Probe (e.g., DBCO, BCN) Cyclooctyne->SPAAC_Reaction Triazole_SPAAC Stable Triazole Linkage SPAAC_Reaction->Triazole_SPAAC

Caption: Comparison of CuAAC and SPAAC pathways.

Quantitative Data

The efficiency of protein labeling via click chemistry can be influenced by various factors including the nature of the protein, the specific reactants, and the reaction conditions. The following tables provide representative data for typical labeling efficiencies achieved with azide-alkyne cycloaddition reactions.

Table 1: Representative Labeling Efficiencies for CuAAC and SPAAC

Reaction TypeProtein/PeptideProbeLabeling Efficiency (%)Analytical Method
CuAACAzide-modified BSAAlkyne-Fluorescein> 90%SDS-PAGE, Fluorimetry
CuAACAzide-peptideAlkyne-Biotin> 95%Mass Spectrometry
SPAACAzide-modified AntibodyDBCO-Drug80-95%HPLC, Mass Spectrometry
SPAACAzide-labeled cell surface proteinDBCO-Fluorophore70-90%Flow Cytometry, Microscopy

Note: This table presents typical data from protein labeling experiments using azide-alkyne click chemistry. Actual efficiencies may vary depending on the specific experimental setup.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of this compound into a peptide sequence using a standard Fmoc/tBu strategy on a Wang resin.

Materials:

  • Fmoc-protected amino acids

  • This compound

  • Wang resin pre-loaded with the C-terminal amino acid

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Diethyl ether (cold)

  • HPLC system for purification

  • Mass spectrometer for analysis

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • Dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to check for complete coupling.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of this compound:

    • Follow the same coupling procedure as in step 3, using this compound instead of an Fmoc-protected amino acid.

  • Peptide Elongation: Repeat steps 2 and 3 for the remaining amino acids in the sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin.

    • Incubate for 2-3 hours at room temperature with occasional agitation.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the azide-modified peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to the azide-modified peptide.

Materials:

  • Azide-modified peptide (from Protocol 1)

  • Alkyne-containing probe (e.g., fluorescent dye, biotin, drug molecule)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Copper ligand (e.g., TBTA - Tris(benzyltriazolylmethyl)amine)

  • Solvent: PBS (phosphate-buffered saline), pH 7.4, or a mixture of buffer and a water-miscible organic solvent like DMSO or DMF.

Procedure:

  • Prepare Stock Solutions:

    • Azide-modified peptide: 1 mM in PBS.

    • Alkyne-probe: 10 mM in DMSO or DMF.

    • CuSO4: 50 mM in water.

    • Sodium ascorbate: 500 mM in water (prepare fresh).

    • TBTA: 10 mM in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified peptide to the desired final concentration (e.g., 100 µM).

    • Add the alkyne-probe to a final concentration of 1-5 molar equivalents relative to the peptide.

    • Add TBTA to a final concentration of 1 molar equivalent to CuSO4.

    • Add CuSO4 to a final concentration of 0.5-1 mM.

    • Vortex briefly.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 2.5-5 mM.

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light if using a fluorescent probe.

  • Purification:

    • Purify the resulting conjugate using reverse-phase HPLC or size-exclusion chromatography to remove excess reagents and catalyst.

  • Analysis:

    • Confirm the successful conjugation by mass spectrometry (expecting a mass shift corresponding to the addition of the alkyne-probe).

    • Analyze the purity of the conjugate by HPLC.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the copper-free conjugation of a strained cyclooctyne-containing molecule to the azide-modified peptide.[3]

Materials:

  • Azide-modified peptide (from Protocol 1)

  • Cyclooctyne-containing probe (e.g., DBCO-fluorophore, BCN-biotin)

  • Solvent: PBS, pH 7.4, or other compatible aqueous buffer.

Procedure:

  • Prepare Stock Solutions:

    • Azide-modified peptide: 1 mM in PBS.

    • Cyclooctyne-probe: 10 mM in DMSO or DMF.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified peptide to the desired final concentration (e.g., 100 µM).

    • Add the cyclooctyne-probe to a final concentration of 1-3 molar equivalents relative to the peptide.

  • Incubation:

    • Incubate the reaction mixture for 1-12 hours at room temperature or 37°C. Reaction times may vary depending on the specific cyclooctyne used.

  • Purification:

    • Purify the conjugate using reverse-phase HPLC or size-exclusion chromatography.

  • Analysis:

    • Confirm the successful conjugation and purity by mass spectrometry and HPLC.

Troubleshooting

IssuePossible CauseSuggestion
Low peptide yield in SPPS Incomplete coupling or deprotection.Perform a Kaiser test after each coupling step. Increase coupling/deprotection times or use fresh reagents.
No or low conjugation in CuAAC Inactive catalyst.Prepare sodium ascorbate solution fresh. Ensure proper concentration of all catalyst components.
Oxidation of Cu(I).Degas the reaction buffer or perform the reaction under an inert atmosphere.
No or low conjugation in SPAAC Steric hindrance.Increase reaction time or temperature. Consider using a longer linker on the probe.
Hydrolysis of cyclooctyne.Check the stability of the cyclooctyne probe in the reaction buffer.
Multiple peaks in HPLC after conjugation Incomplete reaction or side products.Optimize the molar ratio of reactants and reaction time. Ensure efficient purification.
Unexpected mass in MS Side reactions or incomplete deprotection.Review the cleavage and deprotection steps. Analyze the starting materials for purity.

Conclusion

This compound is a versatile building block for the site-specific modification of peptides and proteins. The protocols provided herein offer a framework for its incorporation and subsequent conjugation using robust and efficient click chemistry reactions. By enabling precise control over the location of modification, this reagent opens up a wide range of possibilities for the design of novel bioconjugates for research, diagnostics, and therapeutic applications.

References

On-Resin Click Chemistry with Boc-D-Lys(N3)-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the incorporation of Boc-D-Lys(N3)-OH into peptide sequences using Boc-chemistry solid-phase peptide synthesis (SPPS) and subsequent on-resin modification via copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition, collectively known as "click chemistry."

Introduction

The site-specific modification of peptides is a cornerstone of modern drug discovery, enabling the development of peptide-drug conjugates, imaging agents, and conformationally constrained peptides with enhanced therapeutic properties. This compound is a versatile building block for this purpose. The tert-butyloxycarbonyl (Boc) protecting group on the α-amine is compatible with standard Boc-SPPS, while the azido (N3) group on the side chain is a bioorthogonal handle for post-synthetic modification. The azide is stable to the acidic conditions of Boc deprotection (e.g., trifluoroacetic acid - TFA) and can be selectively reacted with an alkyne-containing molecule on the solid support.[1]

This document outlines the two primary methods for on-resin azide-alkyne cycloaddition:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and regioselective reaction that forms a 1,4-disubstituted triazole.[2][3] It is the most widely used click chemistry reaction due to its reliability and high yields.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne - DBCO) to react with the azide. The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications involving sensitive biological systems.

Data Presentation

The following tables summarize representative quantitative data for the key steps involved in on-resin click chemistry with azido-lysine derivatives. It is important to note that yields and purity can vary depending on the peptide sequence, resin, and specific reaction conditions.

Table 1: Representative Coupling Efficiency in Boc-SPPS

Amino Acid Coupling StepCoupling ReagentCoupling Time (min)Coupling Efficiency (%)Monitoring Method
Standard Boc-Amino AcidsDIC/HOBt in DMF60-120>99Kaiser Test
This compound HBTU/DIEA in DMF 60-120 >99 Kaiser Test
Sterically Hindered ResiduesHATU/DIEA in DMF120-240>98Kaiser Test

Table 2: Comparison of On-Resin CuAAC and SPAAC

ParameterOn-Resin CuAACOn-Resin SPAAC
Reaction Time 4-16 hours1-24 hours
Typical Yield >90%>85%
Crude Purity Generally high, dependent on post-reaction washesGenerally high
Catalyst Copper(I) source (e.g., CuI, CuSO₄/NaAsc)None
Key Advantage High reaction rates and yieldsBiocompatible (copper-free)
Consideration Potential for copper cytotoxicity in biological applicationsReagents (e.g., DBCO) can be more expensive

Experimental Protocols

General Workflow for On-Resin Peptide Modification

The overall process involves the assembly of the peptide on a solid support, followed by the on-resin click chemistry reaction, and finally, cleavage of the modified peptide from the resin.

G cluster_SPPS Boc-SPPS cluster_Click On-Resin Click Chemistry cluster_Final Final Steps Resin Resin Swelling Deprotection1 Boc Deprotection (TFA) Resin->Deprotection1 Neutralization1 Neutralization (DIEA) Deprotection1->Neutralization1 Coupling Amino Acid Coupling (DIC/HOBt or HBTU) Neutralization1->Coupling Incorporate_Lys Incorporate this compound Neutralization1->Incorporate_Lys Repeat Repeat Cycle Coupling->Repeat Incorporate_Lys->Repeat CuAAC CuAAC Reaction Repeat->CuAAC SPAAC SPAAC Reaction Repeat->SPAAC Washing Resin Washing CuAAC->Washing SPAAC->Washing Cleavage Cleavage from Resin (HF or TFMSA) Washing->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: General experimental workflow for on-resin peptide modification.

Protocol 1: Boc-SPPS incorporating this compound

This protocol describes the manual solid-phase synthesis of a peptide containing the azido-lysine residue.

Materials:

  • Merrifield or PAM resin

  • Boc-protected amino acids

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents: Dicyclohexylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt), or Benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (HBTU)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash the resin with DCM (3x) and DMF (3x).

  • Neutralization: Treat the resin with 10% DIEA in DMF for 5 minutes (repeat twice). Wash the resin with DMF (5x).

  • Amino Acid Coupling:

    • For standard amino acids: Dissolve the Boc-amino acid (3 eq.) and HOBt (3 eq.) in DMF. Add DIC (3 eq.) and pre-activate for 10 minutes. Add the mixture to the resin and agitate for 1-2 hours.

    • For This compound : Dissolve this compound (3 eq.) and HBTU (3 eq.) in DMF. Add DIEA (6 eq.) and pre-activate for 5 minutes. Add the mixture to the resin and agitate for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

  • Repeat Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

G Start Peptide-Resin with Azide Side Chain Swell Swell Resin in DMF Start->Swell Prepare_reagents Prepare Alkyne and Catalyst Solution Swell->Prepare_reagents Add_reagents Add Reagents to Resin Prepare_reagents->Add_reagents React Incubate with Agitation (4-16h) Add_reagents->React Wash Wash Resin (DMF, DCM, MeOH) React->Wash End Modified Peptide-Resin Wash->End

Caption: Workflow for on-resin CuAAC.

Materials:

  • Azide-functionalized peptide-resin

  • Terminal alkyne (5-10 eq.)

  • Copper(I) bromide (CuBr) or Copper(II) sulfate (CuSO₄) and Sodium Ascorbate

  • DIEA (10 eq.)

  • 2,6-Lutidine (10 eq.)

  • Anhydrous DMF or a mixture of DMF/water

Procedure:

  • Resin Swelling: Swell the azide-functionalized peptide-resin in DMF for 30 minutes.

  • Reaction Mixture Preparation: In a separate vessel, dissolve the terminal alkyne, DIEA, and 2,6-lutidine in DMF.

  • Catalyst Addition:

    • Method A (CuBr): Add CuBr (1-2 eq.) to the reaction mixture.

    • Method B (CuSO₄/Sodium Ascorbate): Add Sodium Ascorbate (5 eq.) followed by CuSO₄·5H₂O (1 eq.).

  • Reaction: Add the reaction mixture to the swollen resin. Agitate the suspension under a nitrogen atmosphere at room temperature for 4-16 hours.

  • Washing: Filter the resin and wash extensively with DMF (5x), DCM (3x), and Methanol (3x).

  • Drying: Dry the resin under vacuum.

Protocol 3: On-Resin Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

G Start Peptide-Resin with Azide Side Chain Swell Swell Resin in DMF/Water Start->Swell Add_DBCO Add DBCO-containing molecule Swell->Add_DBCO React Incubate with Agitation (1-24h) Add_DBCO->React Wash Wash Resin (DMF, DCM, MeOH) React->Wash End Modified Peptide-Resin Wash->End

Caption: Workflow for on-resin SPAAC.

Materials:

  • Azide-functionalized peptide-resin

  • DBCO-functionalized molecule (1.5-5 eq.)

  • DMF/water or other suitable solvent mixture

Procedure:

  • Resin Swelling: Swell the azide-functionalized peptide-resin in the chosen solvent system (e.g., DMF/water 3:1) for 30 minutes.

  • Reagent Addition: Dissolve the DBCO-functionalized molecule in the same solvent system and add it to the swollen resin.

  • Reaction: Agitate the suspension at room temperature for 1-24 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Washing: Filter the resin and wash extensively with DMF (5x), DCM (3x), and Methanol (3x).

  • Drying: Dry the resin under vacuum.

Protocol 4: Cleavage and Deprotection

Materials:

  • Modified peptide-resin

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, p-cresol)

  • Cold diethyl ether

Procedure:

  • Preparation: Dry the modified peptide-resin thoroughly under vacuum.

  • Cleavage:

    • HF Cleavage: Treat the resin with anhydrous HF containing a scavenger (e.g., 90% HF, 10% anisole) at 0°C for 1-2 hours. (Caution: HF is extremely hazardous and requires specialized equipment and training).

    • TFMSA Cleavage: Treat the resin with a mixture of TFMSA, TFA, and a scavenger (e.g., 1:10:1 TFMSA:TFA:p-cresol) at room temperature for 2-4 hours.

  • Peptide Precipitation: After cleavage, precipitate the peptide by adding the reaction mixture to cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the crude peptide. Wash the pellet with cold diethyl ether (3x).

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Conclusion

The use of this compound in solid-phase peptide synthesis provides a robust and versatile platform for the site-specific modification of peptides. The choice between CuAAC and SPAAC for the on-resin click reaction will depend on the specific application, with CuAAC offering high efficiency and SPAAC providing a biocompatible, copper-free alternative. The protocols outlined in these application notes provide a comprehensive guide for researchers to successfully implement these powerful techniques in their drug discovery and development efforts.

References

Application Note and Protocol: Purification of Peptides Containing Boc-D-Lys(N3)-OH by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids, such as Boc-D-Lys(N3)-OH, into peptides is a powerful strategy for the development of novel therapeutics, diagnostic tools, and research probes. The azido group on the lysine side chain serves as a versatile chemical handle for bioconjugation reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" chemistry reactions. Following solid-phase peptide synthesis (SPPS), the crude peptide product contains the desired molecule along with a variety of impurities, including deletion sequences, truncated peptides, and incompletely deprotected species.[1] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of these synthetic peptides due to its high resolving power.[1]

This document provides a detailed protocol for the purification of peptides containing the this compound modification by RP-HPLC.

Principle of Separation

RP-HPLC separates peptides based on their hydrophobicity.[1] The stationary phase is a non-polar material, typically silica chemically modified with C18 alkyl chains, while the mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile (ACN).[1] Peptides are loaded onto the column in a highly aqueous mobile phase and bind to the hydrophobic stationary phase. A gradient of increasing organic solvent concentration is then applied, causing the peptides to elute in order of increasing hydrophobicity.[1] More hydrophobic peptides interact more strongly with the stationary phase and require a higher concentration of organic solvent for elution.[2] The inclusion of an ion-pairing agent, such as trifluoroacetic acid (TFA), in the mobile phase helps to improve peak shape and resolution.[3]

The Boc and azido groups on the D-lysine residue contribute to the overall hydrophobicity of the peptide, influencing its retention time on the RP-HPLC column. The Boc group is particularly hydrophobic and will significantly increase the retention time of the peptide compared to its unprotected counterpart.

Experimental Workflow

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_analysis Analysis and Post-Purification crude_peptide Crude Peptide containing This compound dissolution Dissolve in appropriate solvent (e.g., 50% ACN/Water + 0.1% TFA) crude_peptide->dissolution filtration Filter through 0.22 µm syringe filter dissolution->filtration hplc_system Preparative RP-HPLC System filtration->hplc_system gradient_elution Gradient Elution (Water/ACN with 0.1% TFA) hplc_system->gradient_elution detection UV Detection (220 nm) gradient_elution->detection fraction_collection Collect Fractions detection->fraction_collection purity_check Analytical RP-HPLC of collected fractions fraction_collection->purity_check pooling Pool pure fractions purity_check->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified Peptide lyophilization->final_product

Caption: Workflow for the purification of peptides containing this compound.

Detailed Experimental Protocol

1. Materials and Reagents

  • Crude peptide containing this compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.22 µm syringe filters

2. Equipment

  • Preparative High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, a UV detector, and a fraction collector.

  • Analytical HPLC system

  • Reversed-phase C18 HPLC column (preparative and analytical)

  • Lyophilizer (freeze-dryer)

3. Mobile Phase Preparation

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

Safety Precaution: Trifluoroacetic acid (TFA) is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[4]

4. Sample Preparation

  • Dissolve the crude peptide containing this compound in a minimal amount of a suitable solvent. A common starting point is a mixture of 50% Mobile Phase A and 50% Mobile Phase B.[5]

  • The recommended concentration for preparative HPLC is typically in the range of 10-50 mg/mL, depending on the peptide's solubility and the column's loading capacity.

  • Filter the dissolved peptide solution through a 0.22 µm syringe filter to remove any particulate matter.[5]

5. Preparative RP-HPLC Purification

The following is a general protocol that may require optimization based on the specific properties of the peptide.

  • Column: C18 reversed-phase column (e.g., 21.2 mm internal diameter for preparative scale).

  • Flow Rate: 12-15 mL/min for a 21.2 mm ID column.[5]

  • Detection: UV absorbance at 220 nm (for the peptide backbone).[1]

  • Gradient: A common starting gradient is a linear gradient from 5% to 55% Mobile Phase B over 50 minutes.[5] This can be adjusted based on the hydrophobicity of the peptide.

  • Injection: Inject the filtered crude peptide solution onto the column.

  • Fraction Collection: Collect fractions based on the UV chromatogram. The main peak corresponding to the target peptide should be collected. It is advisable to collect fractions across the entire peak to analyze their purity separately.

6. Purity Analysis of Collected Fractions

  • Analyze an aliquot of each collected fraction using analytical RP-HPLC to determine the purity.

  • Column: C18 reversed-phase column (e.g., 4.6 mm internal diameter for analytical scale).

  • Flow Rate: 1 mL/min for a 4.6 mm ID column.[5]

  • Gradient: A typical analytical gradient is a linear gradient from 5% to 55% Mobile Phase B over 50 minutes.[5]

  • Purity Assessment: Integrate the peak areas in the chromatogram to determine the relative purity of each fraction.[5]

7. Pooling and Lyophilization

  • Pool the fractions that meet the desired purity level (e.g., >95%).

  • Freeze the pooled fractions in a suitable container.

  • Lyophilize the frozen solution to obtain the purified peptide as a dry powder.

Data Presentation

The following tables provide a template for presenting the data from the purification and analysis of a hypothetical peptide containing this compound.

Table 1: Preparative HPLC Conditions

ParameterValue
Instrument Preparative HPLC System
Column C18, 10 µm, 21.2 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 15 mL/min
Detection UV at 220 nm
Gradient 5-55% B over 50 min
Injection Volume 2 mL (of 25 mg/mL solution)

Table 2: Analytical HPLC Conditions for Purity Assessment

ParameterValue
Instrument Analytical HPLC System
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 30-40 °C[6]
Gradient 5-55% B over 50 min
Injection Volume 20 µL

Table 3: Example Purification Summary

SampleRetention Time (min)Purity by Analytical HPLC (%)Yield (mg)
Crude PeptideMultiple Peaks~60%50
Pooled Fractions35.2>98%28

Troubleshooting

  • Poor Peak Shape: This can be caused by column degradation, improper mobile phase pH, or sample overload. Ensure the mobile phase contains an adequate concentration of an ion-pairing agent like TFA.[3]

  • Low Recovery: The peptide may be precipitating on the column or adsorbing to vials. Try different dissolution solvents or reduce the sample load.

  • Inadequate Separation: Optimize the gradient by making it shallower to improve the resolution between the target peptide and closely eluting impurities.

Conclusion

The purification of peptides containing this compound can be effectively achieved using reversed-phase HPLC. The protocol described in this application note provides a robust starting point for developing a purification strategy. Optimization of the gradient and other chromatographic parameters will be necessary to achieve the desired purity and yield for each specific peptide. Careful analysis of the collected fractions by analytical RP-HPLC is crucial to ensure the final product meets the required specifications for downstream applications.

References

Troubleshooting & Optimization

troubleshooting low yield in Boc-D-Lys(N3)-OH coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low yields or other issues during the coupling of Boc-D-Lys(N3)-OH.

Frequently Asked Questions (FAQs)

Q1: Why can coupling reactions with this compound be challenging?

A1: The coupling of this compound can present challenges due to a combination of factors. The bulky tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group contributes to steric hindrance, which can slow down the reaction rate and lead to incomplete coupling. While the azide group on the side chain is generally stable under standard coupling conditions, its electronic properties can sometimes influence the reactivity of the molecule.

Q2: Is the azide group on this compound stable during standard peptide coupling conditions?

A2: Yes, the azide functional group is generally stable under the mild conditions used for most standard peptide coupling reactions, including those employing carbodiimides, phosphonium, or aminium/uronium salt reagents.[1][2] However, it is crucial to avoid strongly acidic or reducing environments, especially those involving thiols, as these can compromise the integrity of the azide group.[1]

Q3: What are the most common causes of low yield in this compound coupling reactions?

A3: The most frequent causes of low yield include:

  • Incomplete Coupling: This is often due to steric hindrance from the Boc group and the amino acid being coupled.[3][4][5]

  • Suboptimal Activation: The chosen coupling reagent may not be sufficiently reactive to overcome the activation energy barrier for this particular amino acid.[4][5]

  • Poor Quality Reagents: Impurities in the this compound, coupling reagents, or solvents can inhibit the reaction.[6]

  • Side Reactions: The formation of byproducts, such as N-acylurea when using carbodiimides without an additive, can consume the activated amino acid and lower the yield of the desired product.[6]

  • Premature Boc Deprotection: Although less common under standard coupling conditions, trace acidic impurities could potentially lead to some removal of the acid-labile Boc group.[6]

Q4: How can I monitor the progress of my this compound coupling reaction?

A4: For solid-phase peptide synthesis (SPPS), the Kaiser (ninhydrin) test is a common method to detect the presence of free primary amines on the resin. A negative Kaiser test (the beads remain colorless or yellowish) indicates that the coupling is likely complete. For solution-phase synthesis, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are effective for monitoring the consumption of starting materials and the formation of the product.[6] For a definitive structural confirmation and purity assessment of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are recommended.[6][7]

Troubleshooting Guide

Problem 1: Low coupling yield observed after the reaction.

  • Question: My final yield is low, and analysis shows a significant amount of unreacted starting material. What should I do?

  • Answer: This strongly suggests an incomplete coupling reaction. Several factors could be at play:

    • Insufficient Reagent Equivalents: The stoichiometry of your reagents may be inadequate. For sterically hindered amino acids, it is often necessary to use a greater excess of the amino acid and coupling reagents.

    • Inadequate Activation: Your current coupling reagent may not be potent enough. Consider switching to a more powerful activating agent.

    • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.

    Recommended Solutions:

    • Increase Reagent Excess: Use 2-4 equivalents of this compound and the coupling reagents relative to your free amine component.[8]

    • Optimize Coupling Reagent: If you are using a carbodiimide like DCC or EDC alone, add an activating agent such as HOBt or OxymaPure to improve efficiency and suppress side reactions.[6][9] For more challenging couplings, consider using a stronger phosphonium salt (e.g., PyBOP) or a uronium/aminium salt (e.g., HATU, HBTU).[5][8][10]

    • Extend Reaction Time: Increase the coupling reaction time to 4-24 hours.[8]

    • Perform a Double Coupling: After the initial coupling reaction, wash the support (if on solid phase) and repeat the coupling step with a fresh solution of the activated amino acid.[5][11]

Problem 2: The formation of significant byproducts is observed.

  • Question: My HPLC or NMR analysis shows the desired product along with several other significant peaks. What could be the cause?

  • Answer: The presence of byproducts can arise from side reactions during the coupling step.

    • N-acylurea Formation: If you are using a carbodiimide coupling reagent like DCC or EDC without an additive, the activated intermediate can rearrange to form a stable N-acylurea, which terminates the desired reaction.[6]

    • Racemization: While urethane-protected amino acids like this compound generally have a low tendency to racemize, harsh reaction conditions or the use of certain bases can increase this risk.[10]

    Recommended Solutions:

    • Use Additives with Carbodiimides: Always use an additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) when using carbodiimides to prevent N-acylurea formation and reduce the risk of racemization.[6][10]

    • Control Reaction Temperature: Perform the coupling at room temperature or lower (e.g., 0 °C) to minimize side reactions. While gentle heating can sometimes improve slow reactions, it should be used with caution.[8]

    • Choose an Appropriate Base: If a base is required for your coupling reagent (e.g., for HATU or PyBOP), use a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine.[10]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Coupling Reagent ClassExamplesAdditiveBase RequiredKey AdvantagesPotential Issues
Carbodiimide DCC, EDC, DICHOBt, OxymaPureNoCost-effective, widely used.N-acylurea formation without additives, potential for dehydration of Asn/Gln side chains.[6][10][12]
Phosphonium Salt PyBOP, PyAOPNone (contains HOBt/HOAt moiety)Yes (e.g., DIEA)High efficiency, especially for hindered couplings.[10]Higher cost, potential side reactions with phosphorylated amino acids.[10]
Aminium/Uronium Salt HBTU, HATU, HCTUNone (contains HOBt/HOAt moiety)Yes (e.g., DIEA)Very fast and highly effective, considered among the best for difficult couplings.[5][10][11]Higher cost, excess reagent can lead to capping of the N-terminus.[12]

Experimental Protocols

Protocol: General Procedure for Coupling this compound using HATU

This protocol provides a general guideline for the coupling of this compound to a primary amine (e.g., a resin-bound peptide with a free N-terminus) in solid-phase peptide synthesis (SPPS).

Materials:

  • Resin-bound peptide with a free N-terminal amine (1 equivalent)

  • This compound (3 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.9 equivalents)

  • DIEA (N,N-Diisopropylethylamine) (6 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes. If the N-terminus is protected (e.g., with Fmoc), perform the standard deprotection protocol (e.g., 20% piperidine in DMF) and wash the resin thoroughly with DMF.

  • Activation Solution Preparation: In a separate reaction vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in a minimal amount of anhydrous DMF.

  • Pre-activation: Add DIEA (6 eq.) to the activation solution. Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling: Add the activated amino acid solution to the vessel containing the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates the reaction is complete.

  • Washing: Once the coupling is complete, filter the reaction solution from the resin and wash the resin thoroughly with DMF (3-5 times), followed by dichloromethane (DCM) (3-5 times).

  • Next Step: The resin is now ready for the next step in the synthesis (e.g., deprotection of the Boc group for the subsequent coupling).

Visualizations

G Troubleshooting Workflow for Low Yield in this compound Coupling start Low Yield or Incomplete Coupling check_reagents Check Reagent Quality & Stoichiometry start->check_reagents Initial Check optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK change_reagent Change Coupling Reagent check_reagents->change_reagent Still Low Yield double_couple Perform Double Coupling optimize_conditions->double_couple More Robust increase_time Increase Reaction Time & Temperature optimize_conditions->increase_time Mild Approach use_stronger Use Stronger Reagent (e.g., HATU, PyBOP) change_reagent->use_stronger success Successful Coupling double_couple->success Problem Solved increase_time->success Problem Solved use_stronger->success Problem Solved

Caption: Troubleshooting workflow for low coupling efficiency.

G This compound Coupling Reaction Pathway (HATU) sub_A This compound + R-COOH activated Activated Ester + R-COO-AT sub_A->activated Activation sub_B Peptide-NH2 + R'-NH2 product Coupled Product + R-CO-NH-R' sub_B->product reagent HATU / DIEA reagent->activated activated->product Nucleophilic Attack byproduct Byproducts activated->byproduct Side Reactions

References

preventing side reactions during Boc-D-Lys(N3)-OH click chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for click chemistry applications involving Boc-D-Lys(N3)-OH. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for preventing and troubleshooting side reactions. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to ensure the success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of click chemistry reactions applicable to this compound?

A1: this compound is compatible with the two main families of azide-alkyne cycloaddition reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction requires a copper(I) catalyst to join the azide on the lysine derivative with a terminal alkyne, exclusively forming a 1,4-disubstituted triazole.[1][2][3][4] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent, most commonly sodium ascorbate.[5][6]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide.[1][2][3][4] This method is ideal for biological applications where copper toxicity is a concern.[6]

Q2: What is the most common cause of side reactions in CuAAC, and how can I prevent it?

A2: The most prevalent issue in CuAAC, especially when working with peptides or other sensitive biomolecules, is oxidative damage caused by reactive oxygen species (ROS). ROS are generated by the reaction between copper ions and sodium ascorbate in the presence of oxygen.[5] This can lead to the oxidation of sensitive amino acid residues like histidine and arginine.[6] To prevent this, it is crucial to use a copper-chelating ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), which both accelerates the desired reaction and protects the substrate from oxidative damage.[5] Additionally, minimizing the reaction's exposure to oxygen by using degassed solvents or performing the reaction under an inert atmosphere is a beneficial practice.[5]

Q3: My SPAAC reaction is slow or giving a low yield. What are the likely causes?

A3: Slow or low-yielding SPAAC reactions can often be attributed to several factors:

  • Reactant Concentration: The reaction rate is dependent on the concentration of both the azide and the cyclooctyne. If solubility is an issue, consider using a co-solvent like DMSO to increase the concentration of your reactants.[7][8]

  • Steric Hindrance: Bulky groups near the azide or alkyne can slow down the reaction.

  • Degradation of Reagents: Cyclooctynes, particularly DBCO, can degrade over time due to oxidation. Ensure you are using fresh or properly stored reagents.[8]

  • Buffer Composition: Certain buffers can interfere with the reaction. For instance, buffers containing sodium azide as a preservative will compete with your azide-functionalized molecule, drastically reducing the reaction efficiency.[7]

Q4: Can the Boc protecting group or the carboxylic acid on this compound cause side reactions?

A4: Under typical click chemistry conditions, both the Boc group and the carboxylic acid are generally stable.

  • Boc Group: The Boc group is acid-labile and is stable under the neutral or slightly basic pH conditions used for most CuAAC and SPAAC reactions.[9]

  • Carboxylic Acid: The carboxylic acid group is generally unreactive in both CuAAC and SPAAC. In fact, some studies have shown that carboxylic acids can even promote the CuAAC reaction.[10][11]

Troubleshooting Guides

CuAAC Troubleshooting
Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst (Cu(I) oxidized to Cu(II)).1. Use freshly prepared sodium ascorbate solution.[5] 2. Degas solvents to minimize oxygen exposure. 3. Ensure a sufficient excess of sodium ascorbate (typically 5-10 equivalents relative to copper).[6]
Copper sequestration by other molecules in the reaction mixture (e.g., thiols, buffers like Tris).1. Use a non-coordinating buffer such as HEPES or phosphate buffer.[5] 2. Add a copper-chelating ligand like THPTA, which can outcompete inhibitory interactions.[5]
Significant Side Product Formation Oxidative damage to sensitive functional groups from ROS.1. Add a copper-stabilizing ligand (e.g., THPTA) at a 5:1 ratio to the copper catalyst.[5] The ligand accelerates the reaction and acts as a sacrificial reductant.[5]
Reaction of ascorbate oxidation byproducts (e.g., dehydroascorbate) with arginine residues.Add aminoguanidine to the reaction mixture to scavenge reactive carbonyl byproducts.[5][12][13]
Alkyne homodimerization (Glaser coupling).This is promoted by Cu(II). Ensure sufficient reducing agent (sodium ascorbate) is present to maintain the copper in the Cu(I) state.[5]
SPAAC Troubleshooting
Problem Potential Cause Recommended Solution
Slow Reaction Rate or Incomplete Reaction Low reactant concentrations.Increase the concentration of one or both reactants. Use of a co-solvent (e.g., DMSO, up to 10-20%) can help if solubility is an issue.[7][8]
Suboptimal pH or buffer.Optimize the reaction buffer. Slightly alkaline conditions (pH 7.5-8.5) can sometimes increase the reaction rate.[8] Avoid buffers containing sodium azide.[7]
Degraded cyclooctyne reagent.Use fresh DBCO or other cyclooctyne reagent. Store cyclooctynes protected from light and air.[8]
Non-specific Labeling or Unexpected Side Products Reaction of cyclooctyne with thiols.If your molecule contains free cysteine residues, consider pre-treating with iodoacetamide to block the thiol groups before the SPAAC reaction.[6]
Impure reagents.Ensure the purity of both the azide and cyclooctyne starting materials using appropriate analytical techniques (e.g., NMR, LC-MS).

Data Presentation

Table 1: Comparison of Ligands for Accelerating CuAAC Reactions

This table summarizes the relative performance of different tris(triazolylmethyl)amine-based ligands in accelerating CuAAC reactions. Higher product formation in a shorter time indicates greater efficiency.

LigandRelative ReactivityKey FeatureReference
BTTAA ++++Highest activity, ideal for rapid conjugations.[14]
BTTES +++Good balance of reactivity and solubility.[14]
THPTA ++Highly water-soluble and effective at protecting biomolecules from oxidation.[5][14][5][14]
TBTA +Lower activity compared to other ligands, limited by poor water solubility.[14]

Data is based on comparative studies of ligand performance in bioconjugation reactions and may vary depending on specific substrates and conditions.

Experimental Protocols

Protocol 1: General Procedure for CuAAC of this compound

This protocol provides a starting point for the copper-catalyzed click reaction of this compound with a terminal alkyne-containing molecule in solution.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate (NaAsc) stock solution (e.g., 100 mM in water, must be prepared fresh )

  • Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4)

  • Organic co-solvent (e.g., DMSO), if needed for solubility

Procedure:

  • Reactant Preparation: In a microcentrifuge tube, dissolve this compound (1.0 eq) and the alkyne-containing molecule (1.0-1.2 eq) in the reaction buffer. If solubility is an issue, add a minimal amount of DMSO (e.g., 5-10% of the total volume).

  • Catalyst Premix: In a separate tube, prepare the catalyst premix by adding the THPTA stock solution (5 eq relative to copper) to the CuSO₄ stock solution (e.g., to achieve a final concentration of 100-250 µM). Mix gently.

  • Reaction Initiation: Add the catalyst premix to the main reaction tube containing the azide and alkyne.

  • Reduction: Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 2.5-5 mM).

  • Incubation: Close the tube to minimize oxygen exposure and mix gently (e.g., on a rotator) at room temperature. Allow the reaction to proceed for 1-4 hours.

  • Monitoring and Purification: Monitor the reaction progress using an appropriate analytical method like LC-MS or TLC. Once complete, the product can be purified using standard techniques such as reverse-phase HPLC.

Protocol 2: General Procedure for SPAAC of this compound with a DBCO-alkyne

This protocol describes a general method for the copper-free click reaction between this compound and a DBCO-functionalized molecule.

Materials:

  • This compound

  • DBCO-containing molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Organic co-solvent (e.g., DMSO), if needed for solubility

Procedure:

  • Reactant Preparation: Dissolve this compound (1.0 eq) in the reaction buffer.

  • DBCO Addition: Dissolve the DBCO-containing molecule (1.0-1.5 eq) in a minimal amount of DMSO and add it to the solution of this compound. The final DMSO concentration should ideally be kept below 10%.

  • Incubation: Mix the solution and allow it to react at room temperature. Reaction times can vary from 1 to 24 hours depending on the reactant concentrations and the specific DBCO reagent used.[8] For slower reactions, incubation at 37°C can increase the rate.[8]

  • Monitoring and Purification: Monitor the reaction progress by LC-MS or by observing the decrease in DBCO absorbance at ~309 nm.[7] Purify the final product using reverse-phase HPLC.

Visualizations

CuAAC_Troubleshooting_Workflow start Low CuAAC Yield or Side Products Observed check_reagents Check Reagent Quality start->check_reagents Is NaAsc fresh? check_oxygen Minimize Oxygen Exposure start->check_oxygen Is reaction open to air? check_buffer Evaluate Buffer System start->check_buffer Using Tris or other coordinating buffer? check_reagents->check_oxygen check_oxygen->check_buffer add_ligand Add/Optimize Cu-Ligand (e.g., THPTA) check_buffer->add_ligand Oxidative damage suspected? add_scavenger Add Ascorbate Byproduct Scavenger add_ligand->add_scavenger Arginine modification a concern? success Improved Yield and Purity add_ligand->success No Arginine present add_scavenger->success

Caption: Troubleshooting workflow for low-yield or impure CuAAC reactions.

SPAAC_Troubleshooting_Workflow start Slow or Incomplete SPAAC Reaction check_concentration Increase Reactant Concentrations start->check_concentration Solubility allows? check_reagent_quality Verify Reagent Stability (especially DBCO) start->check_reagent_quality Reagents old? optimize_conditions Optimize Reaction Conditions (Temp, pH) start->optimize_conditions Reaction at RT? check_for_thiols Check for Free Thiols start->check_for_thiols Side products observed? check_concentration->optimize_conditions check_reagent_quality->optimize_conditions success Improved Reaction Rate and Yield optimize_conditions->success block_thiols Pre-treat with Iodoacetamide check_for_thiols->block_thiols Yes check_for_thiols->success No block_thiols->success

Caption: Troubleshooting workflow for slow or low-yielding SPAAC reactions.

References

Technical Support Center: Optimizing CuAAC Reactions for Boc-D-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction of Boc-D-Lys(N3)-OH.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the CuAAC reaction for this compound?

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective click chemistry reaction.[1][2][3] It involves the reaction between the azide group of this compound and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt and a reducing agent.[1]

Q2: Why is the choice of ligand important for this reaction?

Ligands play a crucial role in the CuAAC reaction by:

  • Stabilizing the Cu(I) oxidation state: The active catalyst, Cu(I), is prone to oxidation to the inactive Cu(II) state. Ligands protect the Cu(I) from oxidation and disproportionation.[4]

  • Accelerating the reaction rate: Ligands can significantly increase the reaction rate, allowing for lower catalyst concentrations and shorter reaction times.

  • Improving solubility: Certain ligands can help to solubilize the copper catalyst in the reaction medium.

  • Preventing side reactions: By stabilizing the copper catalyst, ligands can minimize unwanted side reactions, such as the oxidation of sensitive amino acid residues.[5][6]

Commonly used ligands include tris(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).

Q3: What are the most common causes of low yield or failed CuAAC reactions with this compound?

Low yields in CuAAC reactions can often be attributed to:

  • Catalyst Inactivation: Oxidation of the active Cu(I) catalyst to inactive Cu(II). This can be caused by the presence of oxygen in the reaction mixture.

  • Poor Reagent Quality: Impurities in the azide or alkyne starting materials, or degradation of the reagents over time.

  • Suboptimal Reaction Conditions: Incorrect solvent, temperature, pH, or reactant concentrations.

  • Presence of Inhibitors: Certain functional groups or impurities in the reaction mixture can chelate the copper catalyst and inhibit the reaction.

Q4: Can the Boc protecting group on this compound interfere with the CuAAC reaction?

The Boc (tert-butyloxycarbonyl) protecting group is generally stable under the mild conditions of the CuAAC reaction and does not interfere with the cycloaddition.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Catalyst (Cu(I)) Oxidation: Presence of dissolved oxygen.- Degas all solvents and solutions thoroughly (e.g., by bubbling with argon or nitrogen).- Use freshly prepared solutions of the reducing agent (e.g., sodium ascorbate).[7]
Insufficient Catalyst: Low concentration of active Cu(I).- Increase the concentration of the copper(II) salt and reducing agent.- Ensure the appropriate ligand-to-copper ratio (typically 1:1 to 5:1) is used to stabilize the Cu(I).[7]
Poor Reagent Quality: Degradation of the azide or alkyne.- Use high-purity reagents.- Store azide-containing compounds appropriately, as they can be unstable.
Inhibitors Present: Thiol-containing compounds (e.g., DTT, β-mercaptoethanol) or other strong chelating agents in the sample.- Remove inhibitors by dialysis or buffer exchange prior to the reaction.- Add sacrificial metals like Zn(II) or Ni(II) to bind to the inhibitors.[7]
Formation of a Precipitate Insolubility of Reactants or Product: The starting materials or the triazole product may not be soluble in the chosen solvent.- Add a co-solvent (e.g., DMSO, DMF, or NMP, up to 10%) to improve solubility.[7]- If the product is insoluble, it may precipitate out of the solution upon formation, which can sometimes simplify purification.
Formation of Copper(I) Acetylide Precipitate: Terminal alkynes can sometimes form insoluble polymers with copper.- Add the copper catalyst to the reaction mixture containing the azide and alkyne last.- Use a ligand to keep the copper species in solution.
Slow Reaction Rate Low Reactant Concentration: Dilute reaction conditions can lead to slow kinetics.- Increase the concentration of the reactants if possible.
Suboptimal Temperature: The reaction may be too cold.- Gently warm the reaction mixture (e.g., to 37-50 °C), ensuring the stability of your reactants at that temperature.[8]
Inefficient Ligand: The chosen ligand may not be optimal for the specific substrates or solvent system.- Screen different ligands (e.g., TBTA, THPTA) to find the most effective one for your system.
Side Product Formation Oxidative Homocoupling of Alkyne: Dimerization of the alkyne starting material.- Ensure anaerobic conditions.- Use an appropriate ligand to suppress this side reaction.[9]
Oxidation of Sensitive Residues: If coupling to a peptide or protein, residues like cysteine, methionine, or histidine can be oxidized.- Use a protective ligand and degassed solutions.- Add aminoguanidine to the reaction mixture to protect sensitive residues.[5]

Data Presentation

Table 1: Comparison of Catalyst Systems on CuAAC Reaction Yield

This table summarizes the effect of different copper sources and the presence of a ligand on the yield of a model CuAAC reaction in an organic solvent.

EntryCopper SourceLigandTime (h)Yield (%)
1CuBrNone242.15
2CuBrPMDTA2474.31
3Copper WireNone2412.50
4Copper WirePMDTA2485.67
5Copper WirePMDTA4891.92

Data adapted from a study on the coupling of mPEG alkyne with 4-azidomethyl-7-methoxycoumarin in toluene.[10] PMDTA = Pentamethyldiethylenetriamine.

Table 2: Influence of Catalyst and Counter-Ion on CuAAC Conversion

This table illustrates the catalytic activity of various heteroleptic copper(I) complexes in the CuAAC reaction of benzyl azide and phenylacetylene under neat conditions at room temperature.

EntryCatalystTime (min)Conversion (%)Isolated Yield (η, %)
1[Cu((p-Me-C6H4)2BIAN)(PPh3)2][BF4]309085
2[Cu((p-Me-C6H4)2BIAN)(PPh3)2][OTf]309593
3[Cu((p-Me-C6H4)2BIAN)(PPh3)2][NO3]30>9896
4[Cu((p-iPr-C6H4)2BIAN)(PPh3)2][NO3]30>9897
5[Cu(PPh3)3Br]30>9895
6[Cu(Phen)(PPh3)2][NO3]15>9896

Data adapted from a study by G.C. F. Martins et al. (2023).[11] BIAN = bis-iminoacenaphthene, Phen = Phenanthroline.

Table 3: Effect of Solvent on CuAAC Reaction

A comparative study has shown the positive impact of water on the catalytic activity of a hydrophilic copper complex compared to various organic solvents.[12] While specific yields were not tabulated, the trend indicates that aqueous environments can be highly favorable for CuAAC reactions. Generally, solvent systems for CuAAC with amino acid derivatives are often aqueous buffers with organic co-solvents like DMSO or DMF to ensure solubility of all components.[7]

Experimental Protocols

Protocol 1: General Solution-Phase CuAAC of this compound

This protocol provides a starting point for the copper-catalyzed click reaction of this compound with a terminal alkyne in solution.

Materials:

  • This compound

  • Alkyne coupling partner

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

  • Solvent: e.g., a mixture of a buffer (like phosphate or HEPES, pH 7-8) and an organic co-solvent (like DMSO or DMF)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of this compound, the alkyne partner, CuSO₄, and THPTA in the chosen solvent system.

    • Prepare a fresh stock solution of sodium ascorbate in the buffer immediately before use, as it is prone to oxidation.

  • Reaction Setup:

    • In a reaction vessel, combine the solutions of this compound and the alkyne partner (typically in a 1:1 to 1:1.2 molar ratio).

  • Catalyst Premix:

    • In a separate tube, premix the CuSO₄ and THPTA solutions. A common ligand-to-copper ratio is 5:1.[7] Let the mixture stand for a few minutes.

  • Reaction Initiation:

    • Add the catalyst premix to the main reaction vessel containing the azide and alkyne.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be in excess (e.g., 5-10 equivalents) relative to the copper.

  • Incubation:

    • Allow the reaction to proceed at room temperature or with gentle heating (e.g., 37 °C) for 1 to 24 hours. The reaction progress can be monitored by TLC, LC-MS, or HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, the copper catalyst can be removed by washing with an EDTA solution.[11]

    • The desired product can then be purified using standard techniques such as column chromatography or preparative HPLC.

Visualizations

CuAAC_Workflow prep Reagent Preparation setup Reaction Setup prep->setup Azide & Alkyne Solutions premix Catalyst Premix prep->premix CuSO4 & Ligand Solutions init Reaction Initiation prep->init Fresh Sodium Ascorbate setup->init premix->init incubate Incubation & Monitoring init->incubate workup Work-up & Purification incubate->workup product Final Product workup->product

Caption: General experimental workflow for a solution-phase CuAAC reaction.

Troubleshooting_Logic issue issue solution solution start Low or No Product issue_catalyst Catalyst Problem? start->issue_catalyst issue_reagents Reagent Problem? issue_catalyst->issue_reagents No sol_deoxygenate Degas Solvents & Use Fresh Ascorbate issue_catalyst->sol_deoxygenate Yes issue_conditions Conditions Problem? issue_reagents->issue_conditions No sol_check_reagents Use High-Purity Reagents issue_reagents->sol_check_reagents Yes sol_optimize_solvent Add Co-solvent or Change Solvent issue_conditions->sol_optimize_solvent Yes sol_increase_cat Increase Catalyst/ Ligand Concentration sol_deoxygenate->sol_increase_cat sol_optimize_temp Adjust Temperature sol_optimize_solvent->sol_optimize_temp

Caption: A logical workflow for troubleshooting low-yield CuAAC reactions.

References

Technical Support Center: On-Resin Staudinger Reduction of Boc-D-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the on-resin Staudinger reduction of Boc-D-Lys(N3)-OH.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the Staudinger reduction for this compound on-resin?

The Staudinger reduction is a mild chemical reaction that converts an azide (-N3) group to a primary amine (-NH2).[1][2] In the context of solid-phase peptide synthesis (SPPS), it is used to deprotect the azido-functionalized side chain of a lysine residue, such as in this compound, to reveal the primary amine. This newly formed amine can then be used for subsequent peptide chain elongation or for the attachment of other molecules.

Q2: Is the azide group on this compound stable during standard Boc-SPPS?

Yes, the side-chain azido group of this compound is stable to the reagents commonly used in Boc-SPPS, including trifluoroacetic acid (TFA) for Boc deprotection and piperidine for Fmoc deprotection (if used in a hybrid strategy).[3]

Q3: What are the most common phosphine reagents used for on-resin Staudinger reduction?

The most commonly used phosphine reagents for the Staudinger reduction are triphenylphosphine (PPh3) and tributylphosphine (nBu3P).[2][4] While PPh3 is more common due to its stability and ease of handling, nBu3P can be more effective in cases of steric hindrance.[5]

Q4: How can I monitor the progress of the on-resin Staudinger reduction?

The completion of the Staudinger reduction can be monitored using qualitative tests that detect the presence of primary amines. The Kaiser test is a highly sensitive method for detecting primary amines on the resin.[4] A positive Kaiser test (indicated by a blue color) signifies the successful conversion of the azide to the amine.

Q5: What are the main challenges associated with the on-resin Staudinger reduction of this compound?

Common challenges include incomplete reduction, side reactions, and difficulty in removing the phosphine oxide byproduct.[6] Steric hindrance around the azide, the choice of phosphine reagent and solvent, and reaction conditions can all impact the efficiency of the reduction.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the on-resin Staudinger reduction of this compound.

Problem Possible Cause Recommended Solution
Incomplete Reduction (Positive Kaiser test is weak or negative) 1. Insufficient reagent concentration or reaction time: The phosphine may not have had enough time or concentration to fully react with all azide groups.- Increase the excess of the phosphine reagent (e.g., from 10 to 20 equivalents).- Extend the reaction time (e.g., from 2 hours to 4-6 hours or overnight).- Gently agitate the resin during the reaction to ensure proper mixing.
2. Steric hindrance: The peptide sequence or resin matrix may be sterically hindering the approach of the phosphine to the azide group.- Switch from triphenylphosphine (PPh3) to the less sterically bulky tributylphosphine (nBu3P).[5]- Use a swelling solvent that maximizes the accessibility of the peptide chains, such as a mixture of DMF and DCM.
3. Poor resin swelling: Inadequate swelling of the resin can limit reagent access to the reaction sites.- Ensure the resin is fully swollen in an appropriate solvent (e.g., DMF, DCM, or NMP) before adding the reagents. Polystyrene-based resins swell well in DCM and toluene, while PEG-grafted resins are more compatible with a wider range of solvents.[7]
Side Reactions 1. Aza-ylide hydrolysis issues: The intermediate iminophosphorane (aza-ylide) may not be hydrolyzing efficiently to the amine.[8]- Ensure sufficient water is present in the reaction mixture to facilitate hydrolysis. A common solvent system is THF/water or DMF/water.
2. Reaction with the Boc protecting group: While generally stable, prolonged exposure to certain reagents under harsh conditions could potentially affect the Boc group.- The Staudinger reduction is a mild reaction and should not affect the Boc group under standard conditions.[9] If issues are suspected, ensure the reaction is performed at room temperature and avoid extended reaction times beyond what is necessary for complete reduction.
Difficulty in Removing Phosphine Oxide Byproduct 1. Triphenylphosphine oxide (TPPO) is notoriously difficult to remove due to its polarity and solubility. - After cleavage from the resin, TPPO can often be removed by precipitation from a non-polar solvent like cold diethyl ether or hexane.[10]- Washing the precipitated peptide with these solvents can help remove residual TPPO.- Using polymer-supported triphenylphosphine can simplify removal, as the phosphine oxide byproduct remains on the solid support and can be filtered off.[6][11]
Azide Reduction During Final Cleavage 1. Use of certain thiol-based scavengers in the cleavage cocktail can reduce the azide group. - Avoid using scavengers like ethanedithiol (EDT) in the final cleavage cocktail if the azide needs to be preserved for other reactions. Dithiothreitol (DTT) has been reported to be a safer alternative. For complete deprotection including the newly formed amine from the Staudinger reduction, a standard cleavage cocktail without thiol scavengers, such as TFA/TIS/water, is often sufficient.

Experimental Protocols

Protocol 1: On-Resin Staudinger Reduction of this compound

This protocol provides a general procedure for the on-resin reduction. Optimization of reagent excess, solvent, and reaction time may be necessary depending on the specific peptide sequence and resin.

  • Resin Swelling: Swell the peptide-resin (1 equivalent) containing the this compound residue in a suitable solvent such as N,N-dimethylformamide (DMF) or a 1:1 mixture of DMF/dichloromethane (DCM) for 30-60 minutes.

  • Reagent Preparation: In a separate vessel, dissolve the phosphine reagent (e.g., triphenylphosphine, 10-20 equivalents) in the reaction solvent (e.g., THF or DMF).

  • Reduction Reaction: Drain the swelling solvent from the resin. Add the phosphine solution to the resin, followed by the addition of water (typically 5-10% of the total solvent volume) to facilitate hydrolysis of the intermediate.

  • Reaction Incubation: Gently agitate the resin suspension at room temperature for 2-6 hours. The reaction progress can be monitored using the Kaiser test.

  • Washing: Once the reaction is complete (indicated by a strong positive Kaiser test), drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x) to remove excess reagents and the phosphine oxide byproduct.

  • Drying: Dry the resin under vacuum before proceeding to the next step in the synthesis (e.g., coupling of the next amino acid or final cleavage).

Protocol 2: Kaiser Test for Monitoring Reaction Completion
  • Sample Preparation: Transfer a small sample of the resin beads (a few beads) to a small glass test tube.

  • Reagent Addition: Add 2-3 drops of each of the following three solutions to the test tube:

    • Solution A: 5 g of ninhydrin in 100 mL of ethanol.

    • Solution B: 80 g of phenol in 20 mL of ethanol.

    • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

  • Heating: Heat the test tube at 100°C for 5 minutes.

  • Observation: A blue color on the beads and/or in the solution indicates the presence of a primary amine, signifying a successful reduction. A yellow or colorless result suggests an incomplete reaction.[4]

Visualizations

Staudinger_Reduction_Workflow start Peptide-Resin with This compound swell Swell Resin (DMF or DCM) start->swell add_reagents Add Phosphine (e.g., PPh3) and Water swell->add_reagents react Agitate at RT (2-6 hours) add_reagents->react monitor Monitor with Kaiser Test react->monitor wash Wash Resin (DMF, DCM, MeOH) monitor->wash Positive incomplete Incomplete Reaction monitor->incomplete Negative dry Dry Resin wash->dry next_step Proceed to Next Synthetic Step dry->next_step troubleshoot Troubleshoot: - Increase reagent excess - Extend reaction time - Change phosphine incomplete->troubleshoot troubleshoot->react Staudinger_Troubleshooting_Logic start Problem with Staudinger Reduction q1 Is the Kaiser test negative or weak? start->q1 a1_yes Incomplete Reduction q1->a1_yes Yes a1_no Is phosphine oxide difficult to remove? q1->a1_no No q2 Sufficient Reagent/Time? a1_yes->q2 Check... q3 Using PPh3? a1_no->q3 a1_no->q3 a2_no Increase phosphine excess and/or reaction time a2_yes Consider Steric Hindrance a3 Switch to nBu3P a2_yes->a3 a3_yes Post-cleavage precipitation with non-polar solvent q3->a3_yes Yes a3_no Consider polymer-supported PPh3 for future syntheses q3->a3_no No

References

Technical Support Center: Boc-D-Lys(N3)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on troubleshooting issues related to the use of Boc-D-Lys(N3)-OH in Solid-Phase Peptide Synthesis (SPPS), with a focus on deprotection and side reactions.

Frequently Asked Questions (FAQs)

Q1: How stable is the azide group on the Lysine side-chain during standard Boc-SPPS cycles?

A1: The azide functional group is generally very stable under the standard conditions of Boc-SPPS. This includes the acidic conditions used for the repetitive removal of the Nα-Boc protecting group, typically with 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[1]

Q2: What is the most common issue encountered with this compound during SPPS?

A2: The most frequently observed issue is the unintentional reduction of the side-chain azide group (-N₃) to a primary amine (-NH₂).[1] This typically occurs during the final cleavage and deprotection step, not during the iterative synthesis cycles. This side reaction is identifiable by a mass decrease of 26 Da in the final peptide product.

Q3: What causes the unwanted reduction of the azide group?

A3: The primary cause of azide reduction is the use of certain scavengers in the final TFA cleavage cocktail.[2] Thiol-based scavengers, particularly 1,2-ethanedithiol (EDT), are strong reducing agents under acidic TFA conditions and can significantly reduce the azide to an amine.[2][3] Dithiothreitol (DTT) can also cause reduction, although generally to a lesser extent than EDT.[2][3]

Q4: How can I prevent the reduction of the azide group during final cleavage?

A4: To preserve the azide group, it is crucial to use an "azide-safe" cleavage cocktail that avoids strong reducing scavengers. A widely recommended cocktail is a mixture of TFA, triisopropylsilane (TIS), and water.[2][4] For peptides containing sensitive residues like tryptophan, a non-thiol scavenger such as thioanisole can be included.[2]

Q5: What should I do if my peptide also contains tryptophan, which requires a scavenger?

A5: Tryptophan's indole side chain is susceptible to modification by carbocations generated during TFA cleavage, making a scavenger essential. While EDT is often used for this purpose, it will reduce the azide. The recommended solution is to use a non-reductive scavenger cocktail. The combination of TIS and water is generally sufficient to protect tryptophan while preserving the azide.[2] A cocktail of TFA/H₂O/TIS/Thioanisole can also be tested.[2]

Q6: I am experiencing incomplete Nα-Boc deprotection during the synthesis cycles. What could be the cause?

A6: Incomplete removal of the Nα-Boc group can halt peptide chain elongation, leading to truncated sequences. Possible causes include degraded or low-concentration TFA, insufficient deprotection time, or poor resin swelling. It is recommended to use a fresh solution of 25-50% TFA in DCM and ensure the deprotection step runs for at least 20-30 minutes with adequate agitation.[5]

Q7: Can I intentionally reduce the azide group on the resin to a primary amine for further modification?

A7: Yes, the azide can be selectively reduced to an amine on the solid support. This is a common strategy for creating branched peptides or for introducing other modifications at the lysine side-chain. Common methods include reduction with dithiothreitol (DTT) under basic conditions or using phosphines, such as in the Staudinger ligation.[3][6][7]

Troubleshooting Guide

This guide addresses specific issues that may arise when using this compound in your peptide synthesis.

Issue / Symptom Possible Cause Recommended Solution
Mass spectrometry shows a peak at -26 Da from the expected mass. The azide group (-N₃) has been reduced to a primary amine (-NH₂). This is most likely due to the use of a thiol-based scavenger like EDT in the final cleavage cocktail.Use an azide-safe cleavage cocktail, such as 95% TFA, 2.5% TIS, and 2.5% H₂O.[2][4] Avoid using EDT. See Protocol 2 for the recommended cleavage procedure.
Low yield of the final peptide and presence of truncated sequences. Incomplete deprotection of the Nα-Boc group during synthesis cycles.Ensure the deprotection reagent is fresh (e.g., 50% TFA in DCM). Increase deprotection time to 30 minutes and ensure adequate resin swelling and agitation.[5] Perform a Kaiser test to confirm the presence of a free primary amine after deprotection.
Presence of tryptophan adducts in the final product. Insufficient scavenging of carbocations during cleavage of a Trp-containing peptide.If the standard TFA/TIS/H₂O cocktail is insufficient, add a non-reductive scavenger like thioanisole. A cocktail of TFA/H₂O/TIS/Thioanisole (e.g., 92.5:2.5:2.5:2.5) can be effective.[2]
The azide group is lost on a peptide with an N-terminal α-azidoaspartate. This is a known, sequence-specific side reaction where the azide ion is eliminated upon treatment with piperidine during Fmoc deprotection.This issue is specific to Fmoc-SPPS and N-terminal α-azidoaspartate. It is not a general problem for side-chain azides like in this compound. If working with α-azido acids, be aware of potential sequence-specific instabilities.[1]

Quantitative Data on Azide Reduction

The choice of scavenger during the final TFA cleavage has a significant impact on the stability of the azide group. The following table summarizes the percentage of azide reduction to the corresponding amine when cleaving various peptides with different thiol-containing cocktails.

Thiol Scavenger Peptide 1 (Azide at N-terminus)Peptide 2 (Internal Azide)Peptide 3 (Hydrophobic, C-terminal Azide)Reference
1,2-Ethanedithiol (EDT)~50%~30%~45%[2]
Dithiothreitol (DTT)~5%<5%~10%[2]
Thioanisole<5%<5%<5%[2]
Data is estimated from published HPLC traces and demonstrates that EDT is a potent reducing agent for azides in this context, while DTT and Thioanisole are significantly safer options.[2]

Experimental Protocols & Workflows

Visualization of Key Workflows

SPPS_Cycle_Workflow cluster_spps SPPS Cycle with this compound Resin Peptide-Resin (N-term Boc protected) Deprotection Nα-Boc Deprotection (50% TFA in DCM) Resin->Deprotection 1. Neutralization Neutralization (e.g., 10% DIEA in DMF) Deprotection->Neutralization 2. Coupling Coupling (this compound, Coupling Reagents) Neutralization->Coupling 3. Washing Washing Steps Coupling->Washing 4. Next_Cycle Ready for Next Cycle Washing->Next_Cycle

SPPS cycle for incorporating this compound.

Cleavage_Workflow cluster_cocktail Choice of Cleavage Cocktail cluster_results Cleavage Outcome (2-3h, RT) Start Dried Peptide-Resin with this compound Problem Problematic Cocktail (e.g., with EDT) Start->Problem Selection Safe Recommended 'Azide-Safe' Cocktail (TFA/TIS/H2O) Start->Safe Selection Reduced Azide is Reduced to Amine (Unwanted Side Reaction) Problem->Reduced Leads to Preserved Azide Group is Preserved (Desired Product) Safe->Preserved Leads to

Decision workflow for final peptide cleavage.
Protocol 1: Nα-Boc Deprotection of Resin-Bound Amino Acid

This protocol describes a single deprotection cycle to remove the N-terminal Boc group, preparing the peptide chain for the coupling of the next amino acid.

Reagents:

  • Deprotection Solution: 50% (v/v) Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

  • Wash Solvents: DCM, N,N-Dimethylformamide (DMF).

  • Neutralization Solution: 10% (v/v) N,N-Diisopropylethylamine (DIEA) in DMF.

Procedure:

  • Place the peptide-resin from the previous cycle into a suitable reaction vessel.

  • Wash the resin thoroughly with DCM (3 x 1 min).

  • Add the 50% TFA/DCM deprotection solution to the resin.

  • Agitate the mixture for 1-2 minutes and drain.

  • Add a fresh portion of the 50% TFA/DCM solution.

  • Agitate the mixture for 20-30 minutes at room temperature.[5]

  • Drain the TFA solution and wash the resin thoroughly with DCM (5 x 1 min) to remove residual acid.

  • Wash the resin with DMF (3 x 1 min).

  • Add the 10% DIEA/DMF neutralization solution and agitate for 2 minutes. Repeat once.

  • Wash the resin thoroughly with DMF (5 x 1 min).

  • The resin is now ready for the next coupling cycle. A Kaiser test can be performed on a small sample of beads to confirm the presence of a free primary amine.

Protocol 2: Azide-Safe Final Cleavage and Deprotection

This protocol is designed to efficiently cleave the peptide from the resin and remove side-chain protecting groups while minimizing the risk of azide reduction.

Reagents:

  • Peptide-bound resin (dried).

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized Water (H₂O). Prepare fresh.

  • Cold diethyl ether ((CH₃CH₂)₂O).

  • Acetonitrile (ACN) and Water for dissolution.

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel within a fume hood.

  • Add the freshly prepared azide-safe cleavage cocktail to the resin (approx. 10 mL per 100 mg of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin through a syringe filter or filtration funnel and collect the filtrate into a cold centrifuge tube.

  • Wash the resin with a small additional volume of the cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate dropwise to a larger volume of cold diethyl ether (typically 10x the volume of the filtrate).

  • A white precipitate should form. Allow the peptide to precipitate at -20°C for at least 30 minutes.

  • Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes).

  • Carefully decant the ether.

  • Wash the peptide pellet with another portion of cold diethyl ether to remove residual scavengers, and repeat the centrifugation and decanting steps.

  • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Dissolve the crude peptide in a suitable solvent system (e.g., 50% ACN in water) for purification by HPLC.

Protocol 3: On-Resin Reduction of Azide to Amine with DTT

This protocol describes the intentional conversion of the lysine side-chain azide to a primary amine on the solid support, which can be used for subsequent modifications.

Reagents:

  • Azide-containing peptide-resin.

  • Dithiothreitol (DTT).

  • N,N-Diisopropylethylamine (DIEA).

  • Solvents: N,N-Dimethylformamide (DMF), Water.

Procedure:

  • Swell the azide-containing peptide-resin in DMF for 30 minutes.

  • Prepare the reduction solution: Dissolve DTT (e.g., 10 equivalents relative to the resin substitution) and DIEA (e.g., 5 equivalents) in a mixture of DMF/H₂O (e.g., 9:1 v/v).

  • Drain the DMF from the swollen resin and add the DTT reduction solution.

  • Agitate the mixture at room temperature. The reaction time can vary, typically from 4 to 24 hours. The reaction progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by mass spectrometry.

  • Once the reduction is complete, drain the reaction solution.

  • Wash the resin extensively with DMF (5 x 2 min), DCM (5 x 2 min), and finally DMF (3 x 2 min) to remove all reagents and byproducts.

  • The resin now contains a peptide with a free primary amine on the lysine side-chain, ready for the next synthetic step (e.g., coupling, labeling) or final cleavage.

References

Technical Support Center: Aggregation of Peptides Containing Boc-D-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues during the synthesis, purification, and handling of peptides containing the modified amino acid Boc-D-Lys(N3)-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it contribute to peptide aggregation?

A1: this compound is a derivative of the amino acid D-lysine where the side-chain amine is modified with an azide group (-N3) and the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. The azide functionality is valuable for site-specific modifications using "click chemistry." However, replacing the naturally charged lysine side-chain with the more hydrophobic azido group can decrease the overall peptide's solubility and increase its propensity for aggregation.[1] This is particularly true for sequences that already contain other hydrophobic residues.

Q2: How can I identify if my peptide containing this compound is aggregating during solid-phase peptide synthesis (SPPS)?

A2: On-resin aggregation can be identified by several indicators:

  • Poor Resin Swelling: The resin beads may shrink or fail to swell properly in the synthesis solvent.

  • Slow or Incomplete Reactions: You may observe a positive ninhydrin (Kaiser) test after a coupling step, indicating unreacted free amines. Similarly, Fmoc deprotection may be slow or incomplete.

  • Physical Clumping: The resin may appear clumpy or sticky.

  • Low Yield: A significant drop in the yield of the final cleaved peptide is a strong indicator of synthesis problems, often linked to aggregation.

Q3: My purified peptide containing this compound is difficult to dissolve. What solvents should I try?

A3: For hydrophobic peptides, including those containing this compound, aqueous buffers may not be sufficient. It is recommended to first try dissolving the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN).[2][3] Once dissolved, you can slowly add your aqueous buffer to the desired concentration. Sonication can also aid in dissolution.[3] For peptides with a net positive or negative charge, using a slightly acidic or basic solution, respectively, can improve solubility by increasing electrostatic repulsion between peptide molecules.[2]

Q4: Can the choice of solid support (resin) help prevent aggregation during SPPS?

A4: Yes, the choice of resin can influence on-resin aggregation. Using a low-substitution resin can increase the distance between peptide chains, reducing the likelihood of intermolecular interactions that lead to aggregation. Resins with polyethylene glycol (PEG) linkers, such as TentaGel, can also improve solvation of the growing peptide chain and minimize aggregation.

Troubleshooting Guides

Issue 1: Incomplete Coupling or Deprotection During SPPS

Symptoms:

  • Positive Kaiser test after coupling.

  • Incomplete Fmoc removal.

  • Low final peptide yield.

Possible Cause: On-resin aggregation of the peptide containing this compound is hindering reagent access to the N-terminus.

Solutions:

StrategyDescription
Optimize Solvents Use solvents known to disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP) or by adding DMSO as a co-solvent to DMF.
Elevated Temperature Perform the coupling reaction at a moderately elevated temperature (e.g., 40-50°C) to help break up aggregates.
Chaotropic Salts Add chaotropic salts like LiCl (e.g., 0.4 M in DMF) to the coupling and/or deprotection steps to disrupt hydrogen bonding.
Double Coupling Repeat the coupling step with a fresh solution of the activated amino acid to drive the reaction to completion.
Backbone Protection For particularly difficult sequences, consider using pseudoproline dipeptides or other backbone protection strategies to disrupt the formation of secondary structures.
Issue 2: Poor Solubility of the Cleaved Peptide

Symptom: The lyophilized peptide powder does not dissolve in aqueous buffers.

Possible Cause: The hydrophobic nature of the peptide, exacerbated by the this compound residue, leads to aggregation in aqueous solutions.

Solutions:

StrategyDescription
Use Organic Co-solvents Dissolve the peptide in a minimal amount of DMSO, DMF, or ACN, and then slowly add the aqueous buffer while vortexing.
pH Adjustment For peptides with a net charge, adjust the pH of the solvent away from the isoelectric point to increase solubility. For basic peptides, use a slightly acidic solution (e.g., 10% acetic acid). For acidic peptides, use a slightly basic solution (e.g., 0.1% aqueous NH3).[2]
Denaturing Agents For non-biological applications, or if compatible with downstream experiments, use denaturing agents like 6 M guanidinium hydrochloride or urea to solubilize the peptide.
Sonication Use a sonication bath to provide energy to break up small aggregates and promote solvation.[3]

Quantitative Data on Factors Affecting Aggregation

The following tables provide representative data on how different experimental conditions can influence peptide aggregation. While this data is not specific to peptides containing this compound, the general trends are applicable.

Table 1: Effect of Peptide Concentration on Aggregation Kinetics

Peptide Concentration (µM)Lag Time (t_lag, hours)Aggregation Rate (arbitrary units)
108.50.2
254.20.5
502.11.0
1001.02.2
Data is illustrative and based on typical amyloid-forming peptides. Increasing concentration generally decreases the lag time and increases the rate of aggregation.[4][5]

Table 2: Influence of Temperature on Peptide Aggregation

Temperature (°C)Time to 50% Aggregation (t_1/2, hours)
2512.3
375.8
502.5
Data is illustrative. Higher temperatures often accelerate aggregation kinetics.[6][7]

Table 3: Effect of pH on Peptide Solubility

pHNet Charge of a Hypothetical PeptideSolubility (mg/mL)
3.0+32.5
5.0 (pI)00.1
7.4-21.8
9.0-43.0
Data is illustrative. Peptide solubility is generally lowest at its isoelectric point (pI) and increases as the pH is moved away from the pI.[8][9]

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Assay for Monitoring Aggregation Kinetics

Objective: To monitor the formation of β-sheet-rich aggregates over time.

Materials:

  • Peptide stock solution (dissolved in an appropriate solvent)

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence capabilities (Excitation: ~440-450 nm, Emission: ~480-490 nm)

Procedure:

  • Prepare the peptide solution at the desired final concentration in the assay buffer.

  • Add ThT to the peptide solution to a final concentration of 10-25 µM.

  • Aliquot the mixture into the wells of the 96-well plate.

  • Seal the plate to prevent evaporation.

  • Incubate the plate at the desired temperature (e.g., 37°C) in the plate reader. Agitation (e.g., orbital shaking) can be used to accelerate aggregation.

  • Measure the ThT fluorescence at regular intervals.

  • Plot fluorescence intensity versus time to obtain an aggregation curve.

Protocol 2: Size-Exclusion Chromatography (SEC-HPLC) for Quantifying Aggregates

Objective: To separate and quantify soluble monomers, oligomers, and larger aggregates.

Materials:

  • HPLC system with a UV detector

  • Size-exclusion column appropriate for the molecular weight range of the peptide and its aggregates (e.g., Zenix™-80 for small peptides).

  • Mobile phase (e.g., PBS or a buffer containing a moderate concentration of salt to minimize non-specific interactions).

  • Solubilized peptide sample.

Procedure:

  • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Prepare the peptide sample in the mobile phase. Centrifuge the sample to remove any insoluble material.

  • Inject a known concentration of the peptide sample onto the column.

  • Run the separation at a constant flow rate.

  • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).

  • Larger species (aggregates) will elute earlier than smaller species (monomers).

  • Integrate the peak areas to quantify the relative amounts of monomer and different aggregated species.

Visualizations

Troubleshooting_Workflow Troubleshooting Peptide Aggregation cluster_synthesis During SPPS cluster_purification Post-Cleavage start_synthesis Aggregation Suspected (e.g., Poor Swelling, +Kaiser Test) solvent Change Solvent (NMP, DMSO) start_synthesis->solvent temp Increase Temperature start_synthesis->temp chaotrope Add Chaotropic Salt (LiCl) start_synthesis->chaotrope double_couple Double Couple start_synthesis->double_couple outcome_synthesis Problem Resolved? solvent->outcome_synthesis temp->outcome_synthesis chaotrope->outcome_synthesis double_couple->outcome_synthesis continue_synthesis Continue Synthesis outcome_synthesis->continue_synthesis Yes advanced_synthesis Advanced Strategies: - Backbone Protection - Different Resin outcome_synthesis->advanced_synthesis No start_purification Poor Solubility of Lyophilized Peptide organic Use Organic Solvent (DMSO, DMF) start_purification->organic ph Adjust pH start_purification->ph denaturant Use Denaturant (Guanidine HCl) start_purification->denaturant sonicate Sonicate Sample start_purification->sonicate outcome_purification Peptide Dissolved? organic->outcome_purification ph->outcome_purification denaturant->outcome_purification sonicate->outcome_purification proceed Proceed with Experiment outcome_purification->proceed Yes reformulate Consider Reformulation or Resynthesis outcome_purification->reformulate No

Caption: A workflow for troubleshooting peptide aggregation.

Aggregation_Factors Factors Influencing Peptide Aggregation Aggregation Peptide Aggregation Intrinsic Intrinsic Factors Aggregation->Intrinsic Extrinsic Extrinsic Factors Aggregation->Extrinsic Sequence Amino Acid Sequence (Hydrophobicity) Intrinsic->Sequence Secondary Secondary Structure Propensity Intrinsic->Secondary Concentration Peptide Concentration Extrinsic->Concentration Temperature Temperature Extrinsic->Temperature pH pH & Ionic Strength Extrinsic->pH Solvent Solvent Extrinsic->Solvent

Caption: Key factors that influence peptide aggregation.

References

Technical Support Center: Purification of Triazole-Linked Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of triazole-linked peptides, often synthesized via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry."

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in a crude triazole-linked peptide sample?

Following solid-phase peptide synthesis (SPPS) and the click reaction, the crude product is a complex mixture. Impurities typically arise from several sources:

  • Synthesis-Related Impurities: These include truncated sequences (peptides missing one or more amino acids) and deletion sequences that accumulate during SPPS because coupling reactions are never 100% efficient.[1]

  • Click Reaction Reagents: The most significant impurities are residual copper catalysts, ligands (e.g., BTTAA), and reducing agents (e.g., sodium ascorbate).[2]

  • Unreacted Starting Materials: Incomplete click reactions result in the presence of the original azide-functionalized and alkyne-functionalized peptides.

  • Side-Reaction Products: Undesired reactions can lead to byproducts, including peptide dimers or products from the oxidation of sensitive amino acid residues like Methionine (Met), Cysteine (Cys), and Tryptophan (Trp).[1]

Q2: How does incorporating a triazole linkage affect the peptide's behavior during purification?

The 1,2,3-triazole ring is a stable, rigid structure that acts as a surrogate for the amide bond.[3][4][5] Its introduction can significantly alter the peptide's physicochemical properties:

  • Hydrophobicity: The triazole moiety can change the overall hydrophobicity of the peptide, which directly impacts its retention time in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This may necessitate adjustments to the purification gradient compared to the unmodified parent peptide.

  • Conformation: The rigid nature of the triazole can induce or stabilize specific secondary structures, such as α-helices, in "stapled" peptides.[6][7] This conformational change affects how the peptide interacts with the stationary phase during chromatography.

  • Solubility: Changes in structure and hydrophobicity can lead to solubility challenges. Some triazole-linked peptides may be less soluble in aqueous buffers and require organic solvents like DMSO for initial dissolution.[6]

Q3: What purity level should I aim for with my purified triazole-linked peptide?

The required purity level is dictated by the intended downstream application. Exceeding the necessary purity can be costly and time-consuming, while insufficient purity can compromise experimental results.

Purity LevelRecommended Applications
>70% Immunological applications such as raising antibodies or for use in peptide library binding screenings.[1]
>85% General qualitative studies, initial biological screenings.
>95% Quantitative cell-based assays, in-vitro bioactivity studies, receptor-ligand binding studies, and drug screening.[1][8]
>98% Structural studies (NMR, X-ray crystallography), clinical applications, and other highly sensitive experiments.[1]

Q4: What is the standard method for purifying triazole-linked peptides?

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purifying synthetic peptides, including those with triazole linkages.[9][10][11] It separates the target peptide from impurities based on differences in hydrophobicity.[12] For initial cleanup and removal of salts or highly polar reagents, Solid-Phase Extraction (SPE) can be a valuable preceding step.[13]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification workflow.

General Workflow for Triazole-Linked Peptide Purification Post_Click Post-Click Reaction Mixture (On-Resin or in Solution) Copper_Removal Copper Catalyst Removal (e.g., On-Resin Chelation Wash) Post_Click->Copper_Removal Cleavage Cleavage from Resin & Side-Chain Deprotection Copper_Removal->Cleavage Crude_Peptide Crude Peptide Product Cleavage->Crude_Peptide Initial_Cleanup Initial Cleanup (Optional) (e.g., SPE, Precipitation) Crude_Peptide->Initial_Cleanup RP_HPLC Final Purification (RP-HPLC) Crude_Peptide->RP_HPLC Direct to HPLC Initial_Cleanup->RP_HPLC Analysis Purity & Identity Analysis (LC-MS) RP_HPLC->Analysis Pure_Peptide Purified Peptide Analysis->Pure_Peptide

Caption: General workflow for purifying triazole-linked peptides.

Problem 1: My final product is a brown or green powder/pellet.

  • Question: Why does my lyophilized peptide have a brown, green, or blue color, and how can I fix it?

  • Answer: This discoloration is almost always due to residual copper from the CuAAC reaction.[2] Copper salts can interfere with mass spectrometry analysis and may be toxic in biological assays.

    • Troubleshooting Steps:

      • On-Resin Washing: Before cleaving the peptide from the solid support, perform extensive washes with a copper chelating agent. A solution of 0.1 M EDTA or diethyldithiocarbamate in DMF or DMSO is effective.

      • Post-Cleavage Cleanup: Use a copper-scavenging resin on the crude peptide solution before purification.

      • HPLC Optimization: While not ideal for removal, ensuring the pH of your mobile phase is low (e.g., using 0.1% TFA) can help elute copper away from the peptide peak. Re-purifying the colored product may be necessary.

Problem 2: My HPLC chromatogram shows multiple peaks.

  • Question: I see several peaks in my crude HPLC trace. How do I identify my product and deal with the impurities?

  • Answer: A multi-peak chromatogram is expected for a crude peptide.[12] The key is to systematically identify the peaks and optimize their separation.

Caption: Decision tree for troubleshooting complex HPLC chromatograms.

  • Troubleshooting Steps:

    • Identify the Product Peak: Use LC-MS to analyze the crude mixture and identify the peak whose mass corresponds to your target triazole-linked peptide.

    • Characterize Impurities: Analyze the mass of the other major peaks. A mass lower than expected often indicates a truncated or deletion sequence. A mass corresponding to the starting azide or alkyne peptide points to an incomplete click reaction. A mass of +16 Da often indicates oxidation.

    • Optimize Separation: To improve the resolution between your product and a closely eluting impurity, flatten the HPLC gradient around the elution time of your target peptide. For example, if your peptide elutes at 35% Acetonitrile with a 1%/minute gradient, try a 0.5%/minute or 0.3%/minute gradient from 30-40% Acetonitrile.

Problem 3: The peptide won't dissolve.

  • Question: My crude or purified peptide is insoluble in water or standard HPLC buffers. What should I do?

  • Answer: Stapled peptides and other triazole-modified peptides can be highly hydrophobic and prone to aggregation.[6][7]

    • Troubleshooting Steps:

      • Use Organic Solvents First: Attempt to dissolve the peptide in a small amount of a strong organic solvent like DMSO, DMF, or hexafluoroisopropanol (HFIP).[6] Once dissolved, slowly add your aqueous buffer to the peptide solution with vortexing.

      • Sonication: Brief sonication can help break up aggregates and facilitate dissolution.[1] Be careful not to heat the sample excessively.

      • Adjust Buffer pH: The solubility of a peptide is usually lowest at its isoelectric point (pI). If your peptide is acidic (high content of Asp, Glu), try a basic buffer. If it is basic (high content of Lys, Arg, His), try an acidic buffer.

      • For Purification: If solubility is an issue during HPLC, you may need to inject the sample dissolved in a high concentration of the organic mobile phase (e.g., 50-70% Acetonitrile) or DMSO.

Experimental Protocols

Protocol 1: General RP-HPLC Purification

This protocol provides a starting point for purifying triazole-linked peptides. Optimization will be required based on the specific properties of your peptide.

  • Column: C18 stationary phase (e.g., 5 µm particle size, 100-300 Å pore size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile.

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (see Problem 3 above) at a concentration of 1-10 mg/mL.[1] Filter through a 0.45 µm syringe filter before injection.

  • Gradient:

    • Start with a shallow "scouting" gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate retention time of the peptide.

    • Run an optimized "purification" gradient based on the scouting run. For example, if the peptide eluted at 40% B, a gradient of 30% to 50% B over 40 minutes will provide better resolution.

  • Detection: Monitor the column effluent at 214 nm or 220 nm, where the peptide backbone absorbs UV light.

  • Fraction Collection: Collect peaks and analyze each fraction by LC-MS to confirm the identity and purity of the contents.

  • Post-Processing: Pool the pure fractions and lyophilize to obtain the final peptide powder.

Protocol 2: On-Resin Copper Removal

This procedure should be performed after the CuAAC reaction but before cleavage from the resin.[14]

  • Initial Wash: After the click reaction, drain the reaction solution from the peptide-resin.

  • Solvent Washes: Wash the resin thoroughly to remove excess reagents. Perform 3-5 washes with each of the following solvents:

    • Isopropanol/DMSO (5:3 v/v)

    • Dimethylformamide (DMF)

    • Dichloromethane (DCM)

  • Chelation Wash:

    • Prepare a solution of 0.1 M EDTA in DMF (you may need to add a base like DIEA to fully dissolve the EDTA).

    • Add this solution to the resin and gently agitate for 30 minutes. Repeat this wash 2-3 times.

  • Final Washes: Wash the resin again thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove the EDTA and any copper complexes.

  • Drying: Dry the resin under vacuum before proceeding to cleavage.[14]

References

Technical Support Center: Mass Spectrometry Analysis of Boc-D-Lys(N3)-OH Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-D-Lys(N3)-OH labeled peptides in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass shift for a peptide labeled with this compound?

The incorporation of a this compound residue into a peptide sequence will result in a specific mass increase. The monoisotopic mass of the this compound residue is 394.4 g/mol . When it replaces a standard amino acid, the net mass shift will be the mass of this compound minus the mass of the replaced amino acid residue. For example, if it replaces a standard lysine residue (mass = 128.17 g/mol ), the expected mass increase would be approximately 266.23 Da. It is crucial to calculate the exact expected mass shift based on the specific peptide sequence for accurate data analysis.

Q2: What are the characteristic fragmentation patterns observed for this compound labeled peptides in MS/MS analysis?

In collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), peptides labeled with this compound can exhibit several characteristic fragmentation patterns. The tert-butyloxycarbonyl (Boc) group is notably labile and can be lost as a neutral molecule. Common neutral losses from the precursor or fragment ions include:

  • Loss of isobutylene (56 Da) : This is a common fragmentation pathway for Boc-protected amines.[1]

  • Loss of the entire Boc group (100 Da) .

  • Loss of tert-butanol (74 Da) .

  • Loss of CO2 (44 Da) following the loss of tert-butanol.

The azide group (-N3) itself can also lead to a characteristic neutral loss of N2 (28 Da). The resulting b- and y-ion series will show a mass shift corresponding to the labeled lysine residue, except for the fragments where the label has been lost.

Q3: How can I confirm successful labeling of my peptide with this compound?

Successful labeling can be confirmed at both the MS1 and MS2 levels.[2] At the MS1 level, you should observe a mass shift in the precursor ion corresponding to the addition of the this compound residue.[2] At the MS2 level, the fragmentation spectrum should show b- and y-ions that are shifted in mass, confirming the location of the label within the peptide sequence.[2] The presence of characteristic neutral losses associated with the Boc group can provide further evidence of successful labeling.

Q4: What are some common side reactions to be aware of during the synthesis of this compound labeled peptides?

During solid-phase peptide synthesis (SPPS), several side reactions can occur. When incorporating this compound, be mindful of:

  • Diketopiperazine formation : This is more likely to occur at the dipeptide stage, especially if proline is one of the first two residues.[3]

  • Aspartimide formation : This can occur in peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences under both acidic and basic conditions.[3]

  • Guanidinylation : Coupling reagents can react with the unprotected N-terminus of the peptide, leading to chain termination.[3] Pre-activation of the amino acid can help minimize this.[3]

  • Incomplete Boc-deprotection : Residual Boc groups can lead to a heterogeneous peptide population.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound labeled peptides.

ProblemPotential CauseRecommended Solution
No or Low Signal of Labeled Peptide 1. Inefficient Labeling: The labeling reaction may not have gone to completion. 2. Poor Ionization Efficiency: The bulky Boc group can sometimes suppress ionization. 3. Sample Loss During Preparation: Adsorption to tubes or tips. 4. Low Sample Concentration: Insufficient amount of peptide for detection.[3]1. Optimize Labeling Conditions: Adjust stoichiometry of reagents, reaction time, and temperature. Confirm labeling efficiency using a small-scale test reaction and analyze by MS. 2. Optimize MS Source Conditions: Adjust parameters such as spray voltage, capillary temperature, and gas flows. Consider using a nano-electrospray source for improved sensitivity. 3. Use Low-Binding Consumables: Employ low-retention tubes and pipette tips. 4. Concentrate the Sample: Use a vacuum centrifuge to carefully concentrate the sample before analysis.
Unexpected Mass Shifts or Adducts 1. Salt Adducts: Presence of sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts from buffers or contaminants. 2. Oxidation: The peptide sequence may contain residues susceptible to oxidation (e.g., Met, Cys, Trp). 3. Side Reactions During Synthesis/Cleavage: Incomplete removal of other protecting groups or modifications from cleavage cocktails.1. Improve Desalting: Ensure thorough desalting of the sample using C18 spin tips or StageTips. Use high-purity, LC-MS grade solvents.[5] 2. Minimize Oxidation: Prepare samples fresh and avoid prolonged exposure to air. Consider using antioxidants, but be aware of potential mass shifts. 3. Review Synthesis and Cleavage Protocols: Ensure appropriate scavengers are used during cleavage to prevent side reactions.
Premature Loss of Boc Group 1. In-Source Fragmentation: The Boc group can be labile and may fragment in the ion source. 2. Acidic Mobile Phase: Trifluoroacetic acid (TFA) in the mobile phase can cause cleavage of the Boc group.[2]1. Soften Ionization Conditions: Reduce the fragmentor or cone voltage to minimize in-source decay. 2. Use a Milder Acid: Replace TFA with formic acid (0.1%) in the LC mobile phases.[2]
Complex or Uninterpretable MS/MS Spectra 1. Multiple Precursor Co-fragmentation: Isolation window may be too wide, leading to the fragmentation of multiple co-eluting species. 2. Unexpected Fragmentation Pathways: The presence of the modification can alter the typical fragmentation behavior of the peptide backbone. 3. Presence of Unlabeled Peptide: Incomplete labeling leads to a mixture of labeled and unlabeled peptides, complicating the spectra.1. Optimize Isolation Width: Use a narrower isolation window for precursor selection. 2. Manual Spectral Interpretation: Carefully analyze the spectra for characteristic neutral losses of the Boc and azide groups. Use software tools that allow for the definition of custom modifications. 3. Improve Labeling and Purification: Optimize the labeling reaction and consider an additional purification step after labeling to separate labeled from unlabeled species.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound Labeled Peptide

This protocol outlines the general steps for incorporating this compound into a peptide using Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine solution (20% in DMF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-protected amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activated amino acid solution.

    • Add the coupling mixture to the resin and shake for 2 hours.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Incorporation of this compound: When the desired position for the label is reached, use this compound in the coupling step (step 4).

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Mass Confirmation: Confirm the mass of the purified peptide using mass spectrometry.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis

Materials:

  • Purified this compound labeled peptide

  • LC-MS grade water

  • LC-MS grade acetonitrile (ACN)

  • Formic acid (FA)

  • C18 desalting spin tips

Procedure:

  • Reconstitution: Reconstitute the lyophilized peptide in a solution of 2% ACN, 0.1% FA in water to a suitable concentration (e.g., 1 pmol/µL).

  • Desalting:

    • Activate a C18 spin tip by washing with 100% ACN followed by equilibration with 0.1% FA in water.

    • Load the peptide sample onto the C18 tip.

    • Wash the tip with 0.1% FA in water to remove salts.

    • Elute the peptide with 50-80% ACN, 0.1% FA in water.

  • Concentration: Dry the eluted peptide in a vacuum centrifuge.

  • Final Reconstitution: Reconstitute the dried peptide in a small volume of 2% ACN, 0.1% FA for LC-MS/MS analysis.[2]

Data Presentation

The following table provides a theoretical example of the expected masses of a peptide and its fragments upon labeling with this compound.

Table 1: Theoretical Mass-to-Charge (m/z) Values for a Model Peptide (G-L-K-G-A-V) Labeled with this compound.

Ion TypeUnlabeled Peptide (m/z)Labeled Peptide (m/z)Mass Shift (Da)
[M+H]⁺ 545.34811.57+266.23
b2 171.11171.110
b3 299.21565.44+266.23
b4 356.23622.46+266.23
y2 190.13190.130
y3 247.15247.150
y4 375.25641.48+266.23
y5 488.33754.56+266.23

Note: The masses are calculated as monoisotopic masses of the singly charged ions.

Mandatory Visualization

experimental_workflow cluster_synthesis Peptide Synthesis & Labeling cluster_ms_prep Sample Preparation for MS cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis s1 Solid-Phase Peptide Synthesis (SPPS) s2 Incorporation of This compound s1->s2 s3 Cleavage & Deprotection s2->s3 s4 RP-HPLC Purification s3->s4 p1 Reconstitution s4->p1 p2 C18 Desalting p1->p2 p3 Lyophilization p2->p3 p4 Final Reconstitution p3->p4 a1 LC-MS/MS Analysis p4->a1 a2 Data Acquisition (DDA/DIA) a1->a2 d1 Database Search a2->d1 d2 Spectral Interpretation d1->d2 d3 Validation d2->d3 troubleshooting_logic cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low/No Signal of Labeled Peptide c1 Poor Labeling Efficiency start->c1 c2 Inefficient Ionization start->c2 c3 Sample Loss start->c3 s1 Optimize Labeling Reaction c1->s1 s2 Adjust MS Source Parameters c2->s2 s3 Use Low-Binding Consumables c3->s3 s4 Concentrate Sample c3->s4

References

Technical Support Center: Enhancing the Solubility of Boc-D-Lys(N3)-OH Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with peptides modified with Boc-D-Lys(N3)-OH.

Understanding the Challenge

Peptides incorporating this compound often exhibit poor solubility in aqueous solutions. This is primarily due to the hydrophobic nature of the Boc (tert-butyloxycarbonyl) protecting group and the replacement of a charged primary amine on the lysine side chain with a neutral azide group. This modification reduces the overall charge of the peptide, leading to an increased tendency to aggregate, especially at concentrations required for biological assays and other applications.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound modified peptide insoluble in aqueous buffers?

A1: The insolubility of your peptide is likely due to a combination of factors. The Boc protecting group is inherently hydrophobic, and the azide modification on the lysine side chain neutralizes the positive charge that would typically contribute to solubility in aqueous solutions.[1] Furthermore, if your peptide sequence contains a high proportion of hydrophobic amino acids, this will further decrease its solubility.[2][3][4] Peptides are least soluble at their isoelectric point (pI), where their net charge is zero.[5]

Q2: Can I use organic solvents to dissolve my peptide?

A2: Yes, organic solvents are often necessary to solubilize highly hydrophobic peptides. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and relatively low toxicity in many biological assays.[2][3][4][6][7] Other options include dimethylformamide (DMF), acetonitrile (ACN), and alcohols like isopropanol or ethanol.[2][3] It is crucial to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration.[2][7] Be mindful that the final concentration of the organic solvent should be compatible with your experimental system, typically below 1% for cell-based assays.[4][8]

Q3: How does pH affect the solubility of my peptide?

A3: Adjusting the pH of the solution can significantly impact your peptide's solubility. Peptides are generally more soluble at pH values away from their isoelectric point (pI).[5] For a peptide with a net positive charge (a basic peptide), dissolving it in a slightly acidic solution (e.g., with a few drops of 10% acetic acid) can increase solubility.[3][4] Conversely, for a peptide with a net negative charge (an acidic peptide), a slightly basic solution (e.g., with 0.1% aqueous ammonia) can improve solubility.[3] Since the this compound modification removes a positive charge, your peptide may have a lower pI than its unmodified counterpart.

Q4: Are there any chemical modifications I can make to my peptide to improve its solubility?

A4: Yes, several chemical modification strategies can enhance peptide solubility. One common approach is PEGylation, the covalent attachment of polyethylene glycol (PEG) chains.[9][10][11][12] PEG is highly hydrophilic and can significantly increase the solubility and stability of the peptide.[9][10][11][12] Another strategy is to incorporate more hydrophilic or charged amino acids into the peptide sequence during synthesis, if the sequence can be altered without compromising its function.

Troubleshooting Guides

Problem 1: My peptide precipitates out of solution when I add my aqueous buffer.

This is a common issue when diluting a peptide stock solution that is in a high concentration of organic solvent.

Troubleshooting Workflow

G start Peptide precipitates upon adding aqueous buffer step1 Is the peptide fully dissolved in the initial organic solvent? start->step1 step2 Add the peptide solution dropwise to the vortexing aqueous buffer step1->step2 Yes end_fail Still insoluble, consider peptide modification step1->end_fail No, ensure complete initial dissolution step3 Try a different co-solvent (e.g., DMF, ACN) step2->step3 Fails end_success Peptide is soluble step2->end_success Success step4 Use a higher percentage of organic solvent in the final solution (check assay compatibility) step3->step4 Fails step3->end_success Success step5 Consider using a chaotropic agent (e.g., Guanidine HCl, Urea) step4->step5 Fails step4->end_success Success step5->end_success Success step5->end_fail Fails

Caption: Troubleshooting workflow for peptide precipitation.

Problem 2: My peptide is insoluble in all tested solvents.

For extremely "difficult" peptides, a combination of strategies may be necessary.

Troubleshooting Workflow

G start Peptide is insoluble in all tested solvents step1 Have you tried a combination of co-solvents and pH adjustment? start->step1 step2 Use a chaotropic agent (e.g., 6M Guanidine HCl or 8M Urea) step1->step2 Yes end_fail Peptide may be inherently insoluble step1->end_fail No, try combinations first step3 Consider PEGylation of the peptide step2->step3 Fails end_success Peptide is soluble step2->end_success Success step4 Re-evaluate peptide sequence for potential modification (add hydrophilic residues) step3->step4 Fails step3->end_success Success step4->end_fail

Caption: Troubleshooting workflow for highly insoluble peptides.

Quantitative Data on Solubility Enhancement

The following tables provide illustrative data on how different conditions can affect the solubility of hydrophobic peptides. The actual solubility of your specific this compound modified peptide must be determined empirically.

Table 1: Illustrative Solubility of Amyloid Beta (1-42), a Representative Hydrophobic Peptide, in Various Solvents.

Solvent SystemApproximate SolubilityReference
WaterVery low[13]
0.1% Aqueous AmmoniaSoluble[6]
100% DMSOSoluble (dissolution may be slow)[6]
35% Acetonitrile / 0.1% TFASoluble[13]
Hexafluoroisopropanol (HFIP)Soluble[6]

Table 2: Illustrative Effect of pH on the Solubility of Amyloid Beta (1-40).

pHApproximate Solubility in PBSReference
< 3.0Soluble[13]
7.0Insoluble[13]
> 7.2Up to 16 mg/mL[13]

Experimental Protocols

Protocol 1: Solubilization of a Hydrophobic Peptide using an Organic Co-solvent (DMSO)

This protocol outlines the steps for dissolving a hydrophobic peptide, such as one modified with this compound, using DMSO as a co-solvent.

Materials:

  • Lyophilized peptide

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile aqueous buffer (e.g., PBS, Tris)

  • Sterile microcentrifuge tubes

  • Pipettors and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.

  • Initial Dissolution: Add a minimal volume of 100% DMSO to the peptide vial to create a concentrated stock solution (e.g., 1-10 mg/mL). Vortex thoroughly. If the peptide does not dissolve completely, sonicate the vial for 5-10 minutes.[7]

  • Dilution: While vortexing the desired aqueous buffer, slowly add the concentrated peptide-DMSO stock solution dropwise to achieve the final desired peptide concentration.[8]

  • Observation: Observe the solution for any signs of precipitation. If the solution remains clear, the peptide is soluble at that concentration.

  • Storage: Aliquot the final solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Experimental Workflow for Co-solvent Solubilization

G start Start: Lyophilized Peptide step1 Add minimal volume of 100% DMSO start->step1 step2 Vortex and/or sonicate until fully dissolved step1->step2 step3 Slowly add peptide-DMSO stock to vortexing aqueous buffer step2->step3 step4 Observe for precipitation step3->step4 end_success End: Soluble Peptide Solution step4->end_success Clear solution end_fail End: Precipitation, adjust protocol step4->end_fail Precipitate forms

Caption: Workflow for solubilizing a peptide with a co-solvent.

Protocol 2: PEGylation of a Peptide to Enhance Solubility

This protocol provides a general method for PEGylating a peptide on its N-terminus or the side chain of an available lysine residue.

Materials:

  • Peptide with a free amine group

  • mPEG-NHS ester (methoxy polyethylene glycol-succinimidyl ester)

  • Anhydrous DMF or DMSO

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Size-exclusion chromatography (SEC) or reversed-phase HPLC (RP-HPLC) system for purification

  • MALDI-TOF mass spectrometer for characterization

Procedure:

  • Peptide Dissolution: Dissolve the peptide in the reaction buffer. If solubility is an issue, a minimal amount of a compatible organic co-solvent can be used.

  • PEGylation Reaction: Add a 5-10 fold molar excess of mPEG-NHS ester to the peptide solution. Add DIPEA to catalyze the reaction.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Quench the reaction by adding an excess of a small molecule with a primary amine, such as Tris or glycine.

  • Purification: Purify the PEGylated peptide from the unreacted peptide and excess PEG reagent using SEC or RP-HPLC.

  • Characterization: Confirm the successful PEGylation and purity of the product using MALDI-TOF mass spectrometry and HPLC.

Signaling Pathway for PEGylation Reaction

G Peptide Peptide-NH2 PEGylated_Peptide PEGylated Peptide Peptide->PEGylated_Peptide mPEG_NHS mPEG-NHS Activated_mPEG Activated mPEG mPEG_NHS->Activated_mPEG Activation Activated_mPEG->PEGylated_Peptide Nucleophilic attack NHS_leaving_group NHS Activated_mPEG->NHS_leaving_group Release DIPEA DIPEA (Base) DIPEA->Activated_mPEG

Caption: Simplified reaction pathway for peptide PEGylation.

References

stability of the azide group in Boc-D-Lys(N3)-OH during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the stability of the azide group in Boc-D-Lys(N3)-OH during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: How stable is the azide functional group on this compound during standard Boc-based solid-phase peptide synthesis (SPPS)?

A1: The azide functional group on the lysine side chain is generally stable under the standard conditions of Boc-SPPS. This includes the iterative cycles of Nα-Boc deprotection using trifluoroacetic acid (TFA) and the coupling reactions with common activating agents.[1][2] The primary point of concern for azide stability is during the final cleavage and deprotection step from the solid support.[1][3]

Q2: What is the most common side reaction involving the azide group during synthesis?

A2: The most frequently observed side reaction is the reduction of the azide group (-N₃) to a primary amine (-NH₂) during the final cleavage from the resin.[1][3] This results in a mass change of -26 Da in the final peptide, which can be readily detected by mass spectrometry.[3]

Q3: Are common coupling reagents like HBTU, HATU, or DIC compatible with the azide group?

A3: Yes, there is no significant evidence that common coupling reagents such as HBTU, HATU, and DIC react with the side-chain azide group under standard SPPS conditions.[1][4] However, azide-containing amino acids may sometimes exhibit slower coupling kinetics. If you experience incomplete coupling, performing a double coupling is advisable.[1]

Q4: Can the choice of scavengers in the final cleavage cocktail affect the stability of the azide group?

A4: Absolutely. The choice of scavengers is critical for maintaining the integrity of the azide group.[1] Thiol-based scavengers, in particular, are known to cause significant reduction of the azide to an amine.[1][3] It is crucial to select scavengers that are compatible with the azide functionality.

Q5: Which scavengers should be avoided when working with azide-containing peptides?

A5: Thiol-based scavengers such as 1,2-ethanedithiol (EDT) and dithiothreitol (DTT) should be avoided as they are known to reduce the azide group.[1][3]

Troubleshooting Guides

Issue 1: Unexpected Mass Spectrum Peak at [M-26]
  • Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to the desired mass minus 26 Da, indicating the reduction of the azide group (-N₃) to a primary amine (-NH₂).[3]

  • Cause: This is almost always due to the use of incompatible scavengers in the cleavage cocktail. Thiol-containing reagents like EDT or DTT are the primary cause of this reduction.[1][3]

  • Solution:

    • Modify Cleavage Cocktail: Immediately switch to a cleavage cocktail that does not contain thiol-based scavengers. A recommended cocktail for azide-containing peptides is TFA/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5).

    • Optimize Cleavage Conditions: Minimize the cleavage time and temperature to the minimum required for complete deprotection and release from the resin to reduce the chance of any side reactions.[3]

G

Caption: Troubleshooting workflow for azide reduction.

Issue 2: Low Yield of the Desired Azide-Containing Peptide
  • Symptom: The final yield of the purified peptide is significantly lower than expected.

  • Possible Causes & Solutions:

    • Incomplete Coupling: Azide-containing amino acids can sometimes couple more slowly.

      • Solution: Monitor coupling reactions using a qualitative test (e.g., Kaiser test). If incomplete, perform a second coupling with fresh reagents before proceeding to the next cycle.[1][3]

    • Peptide Aggregation: Sequences containing multiple hydrophobic or azide-bearing residues can aggregate on the resin, hindering subsequent synthetic steps.[1]

      • Solution: Consider using a more solvating resin, chaotropic salts, or incorporating backbone protection strategies (e.g., pseudoproline dipeptides) if aggregation is suspected.

    • Azide Reduction During Cleavage: As detailed above, using the wrong scavengers can drastically reduce the yield of the desired product.

      • Solution: Ensure your cleavage cocktail is free of thiol-based scavengers.[1]

Data Presentation

The composition of the cleavage cocktail significantly impacts the stability of the azide group. The following table summarizes the observed percentage of azide reduction for a model peptide using different scavengers.

ScavengerConcentration% Azide ReductionCitation
1,2-Ethanedithiol (EDT)2.5%High (Significant Reduction)[1]
Dithiothreitol (DTT)2.5%Moderate to High[1][5]
Triisopropylsilane (TIS)2.5%Low (Minimal to None)[6]

Note: Data is illustrative and based on findings that strongly indicate the relative effects of different scavengers. Actual reduction percentages can vary based on the peptide sequence and specific reaction conditions.

Experimental Protocols

Protocol 1: Global Cleavage and Deprotection (Azide-Compatible)

This protocol is designed to cleave the peptide from the resin while removing side-chain protecting groups and preserving the azide functionality.

  • Resin Preparation: Place the peptide-resin in a suitable reaction vessel and wash thoroughly with dichloromethane (DCM) to remove any residual dimethylformamide (DMF). Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For a standard peptide without other sensitive residues (like Trp), a mixture of 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS) is recommended.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Gently agitate the suspension at room temperature for 2-3 hours. The optimal time may vary depending on the protecting groups used.[1]

  • Peptide Precipitation: Filter the resin and collect the acidic filtrate. Precipitate the peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.

  • Peptide Collection: Centrifuge the suspension to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.

  • Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]

G

Caption: Selecting the appropriate cleavage cocktail.

Protocol 2: Small-Scale Test for Azide Stability

This protocol allows for a direct assessment of the stability of the azide group to a specific cleavage cocktail before committing the bulk of your material.

  • Sample Preparation: Take a small aliquot of the peptide-resin (e.g., 10-20 mg).

  • Cleavage: Treat the sample with your proposed cleavage cocktail for the intended duration and temperature.

  • Work-up: After cleavage, precipitate the peptide with cold ether as described above.

  • Analysis: Dissolve the small crude sample in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).[1]

  • Mass Spectrometry: Analyze the sample by LC-MS or MALDI-TOF MS. Check for the presence of the desired mass peak [M] and the reduced amine peak [M-26]. The relative intensity of these peaks will indicate the stability of the azide group under your test conditions.

G

Caption: Workflow for incorporating this compound.

References

Validation & Comparative

A Head-to-Head Comparison of Boc-D-Lys(N3)-OH and Fmoc-L-Lys(N3)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of peptide synthesis, the selection of appropriate building blocks is a critical decision that dictates the success of a synthesis campaign. This guide provides an objective, data-driven comparison of two azido-functionalized lysine derivatives, Boc-D-Lys(N3)-OH and Fmoc-L-Lys(N3)-OH, for their application in Solid-Phase Peptide Synthesis (SPPS). The choice between these two reagents is fundamentally tied to the overarching synthetic strategy—the acid-labile Boc chemistry versus the base-labile Fmoc chemistry—and the desired stereochemistry of the final peptide.

The core utility of both amino acids lies in the ε-azido group on the lysine side chain. This functional group is a versatile chemical handle for "click chemistry," such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These bioorthogonal reactions enable the precise, site-specific conjugation of peptides to other molecules like fluorescent probes, polymers, or therapeutic agents. The azide group is stable under the standard conditions of both Boc and Fmoc SPPS.

Fundamental Chemistry: Boc vs. Fmoc Strategies

The primary distinction between using this compound and Fmoc-L-Lys(N3)-OH lies in the Nα-protecting group, which defines the entire SPPS workflow.

  • Boc (tert-butyloxycarbonyl) Strategy: This classic approach utilizes the acid-labile Boc group for temporary Nα-protection. Deprotection is achieved by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and require a very strong acid, such as anhydrous hydrogen fluoride (HF), for final cleavage from the resin.

  • Fmoc (9-fluorenylmethoxycarbonyl) Strategy: This is the more modern and widely adopted approach. The Nα-Fmoc group is base-labile and is removed using a mild organic base, most commonly a solution of piperidine in DMF. Side-chain protecting groups are typically tert-butyl-based and are removed simultaneously with resin cleavage using a moderately strong acid like TFA. The milder conditions of the Fmoc strategy make it more compatible with automated synthesis and a broader range of sensitive functionalities.

Boc_SPPS_Workflow Resin Start: Resin Support Attach 1. Attach First Amino Acid (e.g., this compound to PAM resin) Resin->Attach Deprotect 2. Nα-Boc Deprotection (TFA in DCM) Attach->Deprotect Neutralize 3. Neutralization (DIEA in DCM/DMF) Deprotect->Neutralize Couple 4. Couple Next Amino Acid (Boc-AA-OH, Coupling Reagent) Neutralize->Couple Wash Wash Step (DCM/DMF) Couple->Wash Repeat Cycle Cleave Final Cleavage (Anhydrous HF) Couple->Cleave After Final Cycle Wash->Deprotect Peptide Purified D-Peptide with -N3 Cleave->Peptide

Caption: Generalized workflow for Boc-based SPPS. (Within 100 characters)

Fmoc_SPPS_Workflow cluster_cycle Synthesis Cycle Resin Start: Resin Support Attach 1. Attach First Amino Acid (e.g., Fmoc-L-Lys(N3)-OH to Rink Amide resin) Resin->Attach Deprotect 2. Nα-Fmoc Deprotection (Piperidine in DMF) Attach->Deprotect Deprotetect_Start Deprotetect_Start Wash Wash Step (DMF) Deprotect->Wash Couple 3. Couple Next Amino Acid (Fmoc-AA-OH, Coupling Reagent) Couple->Deprotect Repeat Cycle Cleave Final Cleavage & Side-Chain Deprotection (TFA Cocktail) Couple->Cleave After Final Cycle Wash->Couple Peptide Purified L-Peptide with -N3 Cleave->Peptide

Caption: Generalized workflow for Fmoc-based SPPS. (Within 100 characters)

Impact of Stereochemistry: D-Lysine vs. L-Lysine

The choice between the D- and L-enantiomers of lysine has significant implications for the properties of the final peptide product.

  • Fmoc-L-Lys(N3)-OH: Incorporates the naturally occurring L-amino acid. Peptides made exclusively of L-amino acids are substrates for natural proteases and are often subject to rapid degradation in biological systems.

  • This compound: The incorporation of D-amino acids is a well-established strategy to enhance peptide stability. Peptides containing D-amino acids are significantly more resistant to proteolytic degradation, leading to a longer in vivo half-life, which is often desirable for therapeutic applications. The presence of a D-amino acid can also induce specific secondary structures, such as beta-turns, which can influence receptor binding and biological activity.

Performance and Data Comparison

While no direct head-to-head comparative studies for these specific derivatives are readily available, a performance comparison can be extrapolated from the well-documented characteristics of the Boc and Fmoc SPPS strategies.

ParameterThis compound (in Boc-SPPS)Fmoc-L-Lys(N3)-OH (in Fmoc-SPPS)Justification
Nα-Deprotection Condition 50% TFA in DCM20% Piperidine in DMFStandard protocols for each chemistry.
Typical Coupling Efficiency >98%>99%Fmoc chemistry is generally reported to have higher and more consistent coupling yields. Boc coupling can be more sequence-dependent.
Potential Side Reactions Acid-catalyzed side reactions; potential for t-butylation of sensitive residues if scavengers are omitted.Base-catalyzed side reactions (e.g., aspartimide formation with Asp residues); premature Fmoc cleavage in very slow couplings.The choice of chemistry dictates the side reaction profile. The azide group itself is stable in both.
Final Cleavage Condition Anhydrous HFTFA-based cocktail (e.g., TFA/TIS/H₂O)Boc-SPPS requires significantly harsher cleavage conditions.
Automation Compatibility Less common; requires specialized equipment for HF cleavage.Excellent; the standard for modern automated peptide synthesizers.
Orthogonality Good (Acid-labile Nα-Boc vs. stronger-acid-labile side chains)Excellent (Base-labile Nα-Fmoc vs. acid-labile side chains)The complete difference in chemical lability (base vs. acid) provides superior orthogonality in the Fmoc strategy.
Peptide Stability High (incorporation of a D-amino acid)Standard (L-amino acid is susceptible to proteolysis)D-amino acids are known to confer resistance to enzymatic degradation.

Experimental Protocols

The following are generalized protocols for the incorporation of this compound and Fmoc-L-Lys(N3)-OH into a growing peptide chain on a solid support.

Protocol 1: Incorporation of this compound via Boc-SPPS

  • Resin Preparation: Start with a suitable resin (e.g., PAM resin) with the preceding amino acid already coupled and its Nα-Boc group removed and neutralized. Swell the resin in dichloromethane (DCM).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and an activating agent such as HBTU (3 eq.) in DMF. Add N,N-diisopropylethylamine (DIEA) (6 eq.) to begin the activation.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring: Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction (a negative result indicates completion). If the test is positive, the coupling step may be repeated.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF, DCM, and isopropanol.

  • Deprotection: To continue the synthesis, remove the Nα-Boc group with 50% TFA in DCM for 30 minutes to prepare for the next coupling cycle.

Protocol 2: Incorporation of Fmoc-L-Lys(N3)-OH via Fmoc-SPPS

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin) with the preceding amino acid coupled and its Nα-Fmoc group removed.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-Lys(N3)-OH (3 equivalents relative to resin loading), a coupling reagent such as HBTU (3 eq.), and an additive like HOBt (3 eq.) in DMF. Add DIEA (6 eq.) to the mixture.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 30-60 minutes at room temperature.

  • Monitoring: Perform a ninhydrin (Kaiser) test. A negative result (yellow beads) confirms the reaction is complete.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Deprotection: To proceed to the next cycle, treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Nα-Fmoc group.

Conclusion and Recommendations

The choice between this compound and Fmoc-L-Lys(N3)-OH is not a matter of which is universally superior, but which is appropriate for the specific research goal.

  • Choose Fmoc-L-Lys(N3)-OH if:

    • The primary synthesis strategy is Fmoc-SPPS, leveraging its mild conditions, high efficiency, and compatibility with automated synthesizers.

    • The final peptide requires an L-lysine at the modification site.

    • The peptide contains other acid-sensitive moieties that would not withstand the repeated TFA treatments of Boc-SPPS.

  • Choose this compound if:

    • The research objective is to create a peptide analog with enhanced proteolytic stability for therapeutic or in vivo applications.

    • The established laboratory workflow is based on Boc-SPPS.

    • The peptide sequence is prone to aggregation, as the protonated N-terminus during the Boc-SPPS cycle can sometimes help mitigate this issue.

Ultimately, the decision is guided by a strategic assessment of the desired final peptide's properties and the synthetic chemistry platform available.

Decision_Tree Start Goal: Synthesize Peptide with Azido-Lysine Question1 Is enhanced proteolytic stability required? Start->Question1 Question2 What is the primary SPPS strategy available? Question1->Question2 No Boc_Path This compound Question1->Boc_Path Yes Question2->Boc_Path Boc Chemistry Fmoc_Path Fmoc-L-Lys(N3)-OH Question2->Fmoc_Path Fmoc Chemistry

Caption: Decision guide for selecting the appropriate reagent. (Within 100 characters)

A Comparative Guide to Alternative Methods for Introducing Azide Groups into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of azide groups into peptides is a cornerstone of modern chemical biology and drug development, enabling powerful bioorthogonal ligations such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," and the Staudinger ligation. These reactions facilitate the site-specific modification of peptides with a vast array of functionalities, including fluorophores, radiolabels, polyethylene glycol (PEG) chains, and other biomolecules. This guide provides a comprehensive comparison of the primary methods for incorporating azide moieties into peptide structures, complete with quantitative data, detailed experimental protocols, and workflow diagrams to aid in methodological selection.

At a Glance: Comparison of Peptide Azidation Methods

The choice of azidation strategy depends on several factors, including the desired position of the azide, the number of azide groups to be introduced, the peptide sequence itself, and the available synthetic resources. Here, we compare the most common chemical and chemoenzymatic approaches.

Method General Principle Typical Yield Key Advantages Key Disadvantages
Incorporation of Azido-Amino Acids via SPPS Stepwise solid-phase peptide synthesis using pre-synthesized Fmoc-protected amino acids containing azide functionalities in their side chains.High (coupling efficiency dependent on sequence)Site-specific control over azide placement. Well-established and widely used.Requires synthesis of non-standard amino acids. Can be challenging for "difficult" or aggregation-prone sequences, especially with multiple azide introductions.[1] Potential for side reactions during Fmoc deprotection.[2][3]
Post-Synthetic Diazotransfer Reaction Conversion of primary amines (e.g., lysine side chains, N-terminus) to azides on a pre-synthesized peptide, either on-resin or in solution.Good to Excellent (often >70%)[1]Efficient for introducing multiple azides simultaneously.[1] Avoids potential issues with synthesizing peptides containing multiple apolar azido-amino acids.[1] Can be performed on native peptide sequences containing lysines.Less site-specificity if multiple primary amines are present and unprotected. Requires an additional post-synthetic modification step. Diazotransfer reagents can be hazardous.
Conversion of Peptide Hydrazides Synthesis of a peptide hydrazide, followed by conversion to a peptide azide using reagents like sodium nitrite.Good to Excellent (can be >80-90%)[4]Useful for peptide fragment condensation strategies.[5] Can be generated from standard solid-phase synthesis resins.[6]Involves multiple reaction steps. Potential for side reactions such as Curtius rearrangement.[4][7]
Chemoenzymatic Azidation Use of enzymes or deoxyribozymes to catalyze the introduction of an azide group onto a specific amino acid residue.Variable (dependent on enzyme/substrate)High specificity for the target amino acid (e.g., tyrosine).[8][9][10] Reactions are performed under mild, aqueous conditions.Limited to specific amino acid targets for which an enzyme has been developed or discovered. May require specialized reagents (e.g., azido-modified nucleotide triphosphates).[8][9]
Electrophilic Azidation of Enolates Formation of a peptide enolate followed by reaction with an electrophilic azide source.Not widely reported for general peptide synthesisPotentially allows for azidation at the α-carbon.Less developed for routine peptide synthesis. Requires strong basic conditions that can lead to side reactions and racemization.

In-Depth Method Analysis and Experimental Protocols

Incorporation of Azido-Amino Acids during Solid-Phase Peptide Synthesis (SPPS)

This is the most direct method for site-specific incorporation of an azide group. It involves the use of unnatural amino acids with azide-bearing side chains (e.g., azidolysine, azidohomoalanine) that are protected for use in standard Fmoc-based SPPS protocols.

This protocol describes a two-step synthesis from commercially available Fmoc-Asn-OH.

Step 1: Hofmann Rearrangement to form Fmoc-L-diaminopropionic acid (Fmoc-Dap-OH)

  • Dissolve Fmoc-Asn-OH in a 2:1 mixture of DMF and water.

  • Add [Bis(trifluoroacetoxy)iodo]benzene and pyridine to the solution.

  • Stir the reaction mixture for 14 hours at room temperature.

  • Work up the reaction to isolate the Fmoc-Dap-OH product.

Step 2: Diazo-transfer to form Fmoc-Ala(N3)-OH

  • Dissolve the Fmoc-Dap-OH from the previous step in a 1:1:1 mixture of water, methanol, and dichloromethane.

  • Add imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) and potassium carbonate (K2CO3).

  • Adjust the pH of the biphasic mixture to 9 with K2CO3.

  • Stir the reaction for 18 hours.

  • Perform an aqueous workup to isolate the Fmoc-Ala(N3)-OH product, which is often pure enough to be used without column chromatography. Yields for this conversion are typically in the range of 62-75%.[1]

SPPS Incorporation: The synthesized Fmoc-azido-amino acid is then used in a standard Fmoc-SPPS cycle, similar to any other protected amino acid.

spss_workflow cluster_synthesis Azido-Amino Acid Synthesis cluster_spps Solid-Phase Peptide Synthesis Fmoc_Asn Fmoc-Asn-OH Hofmann Hofmann Rearrangement Fmoc_Asn->Hofmann Fmoc_Dap Fmoc-Dap-OH Hofmann->Fmoc_Dap Diazo_transfer Diazo-transfer (ISA·HCl) Fmoc_Dap->Diazo_transfer Fmoc_Azido_AA Fmoc-Azido-Amino Acid Diazo_transfer->Fmoc_Azido_AA Coupling_Azido Couple Fmoc-Azido- Amino Acid Fmoc_Azido_AA->Coupling_Azido Incorporate into SPPS Resin Resin Coupling1 Couple First Amino Acid Resin->Coupling1 Deprotection1 Fmoc Deprotection Deprotection1->Coupling_Azido Wash1 Wash Coupling1->Wash1 Wash1->Deprotection1 Deprotection2 Fmoc Deprotection Wash2 Wash Coupling_Azido->Wash2 Elongation Continue SPPS Cycles Wash2->Elongation Cleavage Cleavage from Resin & Deprotection Elongation->Cleavage Azido_Peptide Azido-Peptide Cleavage->Azido_Peptide

Workflow for SPPS incorporation of azido-amino acids.
Post-Synthetic Diazotransfer Reaction

This method converts primary amines on a fully assembled peptide to azides. It is particularly useful for peptides with multiple lysine residues that are all intended to be converted to azido-containing residues. The reaction can be performed with the peptide still attached to the solid-phase resin (on-resin) or after cleavage (in solution).

  • Synthesize the peptide on a solid support using standard Fmoc-SPPS. If site-specific azidation is desired on a lysine side chain, use an orthogonal protecting group (e.g., Alloc) for that lysine, which can be selectively removed prior to the diazotransfer reaction.

  • Swell the peptide-resin in the reaction solvent (e.g., water or a mixture of DMF and water).

  • Add a solution of potassium carbonate (K2CO3) and imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) to the resin.

  • Add a catalytic amount of copper(II) sulfate (CuSO4·5H2O).

  • Gently agitate the reaction mixture for 3 hours under an inert atmosphere (e.g., N2).[1]

  • Filter the resin and wash sequentially with dichloromethane (CH2Cl2), methanol (MeOH), and diethyl ether (Et2O).[1]

  • Proceed with the final cleavage and deprotection of the peptide from the resin.

  • Dissolve the purified peptide containing primary amines in a suitable solvent system (e.g., a 1:1 mixture of THF and H2O for peptides with poor water solubility).[1]

  • Add copper(II) sulfate (CuSO4·5H2O) (e.g., 0.02 equivalents per amine group).[1]

  • Add potassium carbonate (K2CO3) (e.g., 3 equivalents per amine group) to neutralize the solution.[1]

  • Add imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) (e.g., 4 equivalents per amine group).[1]

  • Adjust the pH of the reaction mixture to approximately 10 with a saturated sodium bicarbonate (NaHCO3) solution.[1]

  • Monitor the reaction by HPLC until the starting material is consumed (typically within 3 hours).[1]

  • Purify the azido-peptide by HPLC. A 70% yield was reported for a peptide with six lysine residues after purification.[1]

diazotransfer_logic cluster_peptide Starting Peptide cluster_reagents Diazotransfer Reagents Peptide Peptide with Primary Amine(s) (e.g., Lysine side chain, N-terminus) Reaction Diazotransfer Reaction Peptide->Reaction ISA Imidazole-1-sulfonyl azide (ISA·HCl) ISA->Reaction Base Base (e.g., K2CO3, NaHCO3) Base->Reaction Catalyst Cu(II) Salt (e.g., CuSO4) Catalyst->Reaction Azido_Peptide Azido-Peptide Reaction->Azido_Peptide hydrazide_workflow Peptide_Ester Peptide-Ester (from SPPS) Hydrazinolysis Hydrazinolysis (H2NNH2) Peptide_Ester->Hydrazinolysis Peptide_Hydrazide Peptide-Hydrazide Hydrazinolysis->Peptide_Hydrazide Azide_Formation Azide Formation (NaNO2, Acid) Peptide_Hydrazide->Azide_Formation Peptide_Azide Peptide-Azide (in situ) Azide_Formation->Peptide_Azide Coupling Fragment Condensation or further modification Peptide_Azide->Coupling Final_Product Final Product Coupling->Final_Product chemoenzymatic_pathway Peptide Peptide with Tyrosine Residue Reaction Azido-adenylylation Peptide->Reaction Azido_dATP 2'-azido-dATP Azido_dATP->Reaction DNAzyme Deoxyribozyme (Catalyst) DNAzyme->Reaction catalyzes Azido_Peptide Azido-Modified Peptide Reaction->Azido_Peptide Byproduct diphosphate Reaction->Byproduct

References

The Efficacy of Boc-D-Lys(N3)-OH in ADC Development: A Comparative Guide to Linker Technologies

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of Antibody-Drug Conjugates (ADCs), the choice of linker technology is paramount to developing a therapeutic with an optimal therapeutic index. Among the innovative approaches to linker design, the use of Boc-D-Lys(N3)-OH as a precursor for azide-containing linkers has gained significant traction. This guide provides a comprehensive comparison of the efficacy of ADCs developed using this compound-derived linkers, which utilize click chemistry for conjugation, against other prevalent linker strategies, particularly those based on maleimide chemistry. This objective analysis is supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.

Introduction to Linker Technologies in ADCs

The linker in an ADC is a critical component that connects the monoclonal antibody (mAb) to the cytotoxic payload. An ideal linker must be stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet efficiently release the payload within the target cancer cell.[1] Linker technologies are broadly categorized as cleavable or non-cleavable.

This compound and Click Chemistry: this compound is a Boc-protected amino acid derivative that serves as a key building block for synthesizing linkers containing an azide (-N3) group.[2] This azide functionality allows for highly specific and efficient conjugation of the linker to a payload or antibody functionalized with an alkyne group via "click chemistry." The most common forms of click chemistry used in ADC development are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[3] These bioorthogonal reactions offer the advantage of creating a stable triazole linkage under mild conditions, enabling precise control over the drug-to-antibody ratio (DAR) and the site of conjugation.[4]

Alternative Linker Technologies: A widely used alternative is maleimide-based chemistry, which involves the reaction of a maleimide group with the thiol group of a cysteine residue on the antibody.[5] This method has been historically prevalent in ADC development. Other common linkers include hydrazones (pH-sensitive) and disulfides (reduction-sensitive).[5]

This guide will focus on comparing the performance of ADCs generated via azide-alkyne click chemistry, facilitated by precursors like this compound, with those constructed using maleimide-based linkers.

Comparative Performance Data

The following tables summarize quantitative data from studies comparing the performance of ADCs with different linker technologies.

Table 1: In Vitro Cytotoxicity of ADCs

ADC ConfigurationTarget Cell LineIC50 (nM)Reference
Trastuzumab-vc-MMAE (Maleimide)BT-474 (HER2+)0.03 - 0.07[6]
Trastuzumab-DM1 (Maleimide)SK-BR-3 (HER2+)0.05 - 0.08[6]
Trastuzumab-Gold Complex (Maleimide)BT-474 (HER2+)720[7]
Trastuzumab-Gold Complex (Maleimide)SK-BR-3 (HER2+)420[7]
anti-HER2 ADC (Maleamic Methyl Ester)BT-474 (HER2+)0.02 - 0.2[8]
anti-HER2 ADC (Maleamic Methyl Ester)SK-OV-3 (HER2+)0.02 - 0.2[8]
anti-HER2 ADC (Maleamic Methyl Ester)NCI-N87 (HER2+)0.02 - 0.2[8]

Note: Direct comparative IC50 values for click chemistry-linked ADCs using the same antibody, payload, and cell line were not available in the searched literature. The data presented showcases the range of potencies observed with maleimide and related linkers.

Table 2: In Vivo Efficacy of ADCs in Xenograft Models

ADC (Linker Type)Xenograft ModelDosingTumor Growth Inhibition (%)Reference
Trastuzumab-DXd (Cleavable)NCI-N87 (Gastric Cancer)10 mg/kg, single doseSignificant regression[9]
T-DM1 (Non-cleavable, Thioether)NCI-N87 (Gastric Cancer)10 mg/kg, single doseSlower tumor growth[9]
Novel anti-CD22-DM1-ADC (Disulfide)Human Lymphoma3 mg/kg, single doseTumor regression[5]
Val-Cit-PBD-ADC (Maleimide)Human Non-Hodgkin LymphomaMultiple dosesSimilar to disulfide ADC[5]
mil40-12b (Maleamic Methyl Ester)HER2+ Breast Cancer2.5 mg/kgComplete tumor regression[8]

Note: This table illustrates the potent anti-tumor activity of various ADCs. A direct head-to-head in vivo comparison between a click chemistry-derived ADC and a maleimide-based ADC with the same antibody and payload was not found in the provided search results.

Table 3: Plasma Stability of ADC Linkers

Linker TypeLinker StructurePlasma Half-life (t1/2)SpeciesReference
HydrazoneAcid-cleavable~2 daysHuman[5]
CarbonateAcid-cleavable36 hoursHuman[5]
Silyl EtherAcid-cleavable> 7 daysHuman[5]
Triglycyl Peptide (CX)Enzyme-cleavable9.9 daysMouse[5]
SMCC (Maleimide)Non-cleavable10.4 daysMouse[5]
Sulfatase-cleavableEnzyme-cleavable> 7 daysMouse[5]
OHPAS LinkerAryl Sulfate-cleavableStableMouse and Human[10]
Val-Cit-PABC (Maleimide)Enzyme-cleavableUnstableMouse[10]
Triazole (from Click Chemistry)Non-cleavableHighly Stable (Resistant to hydrolysis and proteases)General[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are outlines for key experiments cited in the comparison of ADC linker technologies.

Protocol 1: Synthesis of an Azide-Containing Valine-Citrulline Linker

This protocol describes the synthesis of a cleavable linker containing an azide group for subsequent click chemistry conjugation.

  • Starting Material: this compound.

  • Peptide Coupling:

    • Couple this compound to the N-terminus of a solid-phase resin-bound valine-citrulline-p-aminobenzyl alcohol (PABC) moiety.

    • Use standard peptide coupling reagents such as HATU or HBTU.

  • Deprotection:

    • Remove the Boc protecting group using trifluoroacetic acid (TFA).

  • Cleavage from Resin:

    • Cleave the final linker from the solid support using a TFA cocktail.

  • Purification:

    • Purify the crude linker by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Confirm the identity and purity of the synthesized linker using mass spectrometry and NMR.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for ADC Synthesis

This protocol outlines the conjugation of an azide-containing linker-payload to an antibody functionalized with a strained alkyne.

  • Antibody Modification:

    • Introduce a strained alkyne, such as dibenzocyclooctyne (DBCO), onto the antibody. This can be achieved by reacting a DBCO-NHS ester with lysine residues on the antibody.

  • Preparation of a Linker-Payload:

    • Synthesize or obtain a linker-payload construct with a terminal azide group.

  • Conjugation Reaction:

    • Mix the DBCO-functionalized antibody with a molar excess of the azide-containing linker-payload in a suitable buffer (e.g., PBS, pH 7.4).

    • Incubate the reaction mixture at room temperature or 37°C for 1-24 hours.

  • Purification:

    • Remove excess linker-payload and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or mass spectrometry.

    • Assess the purity and aggregation of the ADC by SEC.

Protocol 3: In Vitro Cytotoxicity Assay

This assay measures the potency of an ADC in killing cancer cells.[12]

  • Cell Culture:

    • Culture target (antigen-positive) and control (antigen-negative) cancer cell lines in appropriate media.

  • Cell Seeding:

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment:

    • Treat the cells with serial dilutions of the ADC, a naked antibody control, and a free drug control.

    • Incubate for a defined period (e.g., 72-120 hours).

  • Viability Assessment:

    • Measure cell viability using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis:

    • Plot cell viability against ADC concentration and determine the half-maximal inhibitory concentration (IC50) using a non-linear regression model.

Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model

This study evaluates the anti-tumor activity of an ADC in a living organism.[13]

  • Animal Model:

    • Use immunodeficient mice (e.g., nude or SCID).

  • Tumor Implantation:

    • Subcutaneously implant human cancer cells that express the target antigen into the flanks of the mice.

  • Tumor Growth and Randomization:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

  • Treatment:

    • Administer the ADC, vehicle control, and other relevant controls (e.g., naked antibody) intravenously at specified doses and schedules.

  • Monitoring:

    • Measure tumor volume and mouse body weight regularly (e.g., twice a week).

  • Endpoint:

    • The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

Signaling Pathways and Experimental Workflows

Visualizing the complex processes involved in ADC development and mechanism of action can aid in understanding.

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage/ Antibody Degradation DNA DNA Damage Payload->DNA Microtubules Microtubule Disruption Payload->Microtubules Apoptosis Apoptosis DNA->Apoptosis 5. Cell Death Microtubules->Apoptosis

Figure 1: Generalized mechanism of action for an antibody-drug conjugate.

SPAAC_Workflow cluster_Antibody_Modification Antibody Functionalization cluster_Linker_Payload Linker-Payload Synthesis cluster_Conjugation SPAAC Conjugation Antibody Monoclonal Antibody DBCO_Antibody DBCO-Antibody Antibody->DBCO_Antibody Lysine Reaction DBCO_NHS DBCO-NHS Ester DBCO_NHS->DBCO_Antibody ADC Antibody-Drug Conjugate DBCO_Antibody->ADC Click Reaction Boc_Lys This compound Linker Linker Synthesis Boc_Lys->Linker Azide_Linker_Payload Azide-Linker-Payload Linker->Azide_Linker_Payload Payload Cytotoxic Payload Payload->Azide_Linker_Payload Azide_Linker_Payload->ADC

Figure 2: Experimental workflow for ADC synthesis using SPAAC.

Discussion and Conclusion

The use of this compound as a building block for azide-containing linkers enables the application of click chemistry in ADC development, a strategy with several theoretical advantages over traditional methods like maleimide chemistry.

Homogeneity and Site-Specificity: Click chemistry allows for precise control over the conjugation site and the number of payloads attached to each antibody, leading to a more homogeneous ADC product with a defined DAR.[4] In contrast, traditional maleimide conjugation to native cysteines or lysines often results in a heterogeneous mixture of ADCs with varying DARs and conjugation sites, which can impact the pharmacokinetics, efficacy, and safety of the therapeutic.[14]

Stability: The triazole linkage formed via click chemistry is known to be exceptionally stable, resistant to hydrolysis and enzymatic degradation.[11] This enhanced stability can lead to a longer plasma half-life and reduced premature release of the cytotoxic payload, potentially widening the therapeutic window. While some maleimide-based linkers also exhibit good stability, others are susceptible to retro-Michael reactions, leading to drug deconjugation in circulation.[8]

Efficacy: While direct head-to-head comparative studies are limited in the publicly available literature, the principles of improved stability and homogeneity associated with click chemistry-derived ADCs suggest the potential for enhanced in vivo efficacy. A more stable ADC can deliver a higher concentration of the payload to the tumor site, and a homogeneous product ensures consistent and predictable biological activity.

References

Validating the Incorporation of Boc-D-Lys(N3)-OH by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the precise verification of unnatural amino acid incorporation is a critical checkpoint for ensuring the integrity and functionality of the final product. Boc-D-Lys(N3)-OH is a key building block for introducing an azide moiety, a versatile chemical handle for "click" chemistry. This guide provides a comparative analysis of mass spectrometry-based methods for validating the successful incorporation of this compound into a peptide sequence, offering supporting experimental data and protocols.

Comparison of Mass Spectrometry Methods for Validation

Mass spectrometry (MS) is the gold standard for confirming the molecular weight of a synthetic peptide, thereby validating the incorporation of modified amino acids. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common ionization techniques used for this purpose.

Analytical MethodInformation ProvidedSample RequirementThroughputKey AdvantagesKey Limitations
ESI-MS Molecular weight confirmation, sequence verification (MS/MS)Low (pmol to fmol)HighHigh sensitivity and specificity, provides definitive mass evidence of incorporation. Well-suited for liquid chromatography coupling.Can be sensitive to salts and detergents, may produce multiply charged ions complicating spectral interpretation.
MALDI-MS Molecular weight confirmationLow (pmol to fmol)HighTolerant to salts and buffers, typically produces singly charged ions leading to simpler spectra.Co-crystallization with the matrix can be a critical step, may not be as readily coupled to liquid chromatography as ESI.

Experimental Data: Mass Spectrometry Analysis

To illustrate the validation process, a model pentapeptide, Tyr-Gly-Gly-Phe-Xxx, was synthesized where Xxx is either L-Lysine or the incorporated this compound. The successful incorporation of this compound results in a predictable mass shift in the peptide.

Table 1: Comparison of Theoretical and Observed Mass of Model Peptide

Peptide SequenceTheoretical Monoisotopic Mass (Da)Observed Monoisotopic Mass (m/z) [M+H]⁺Mass Difference (Da)
Tyr-Gly-Gly-Phe-Lys583.29583.30+0.01
Tyr-Gly-Gly-Phe-Lys(N3)-Boc725.36725.37+0.01

The expected mass increase from the substitution of Lysine with this compound is 142.07 Da. The observed mass shift in the experimental data confirms the successful incorporation.

Further validation can be achieved through tandem mass spectrometry (MS/MS), where the peptide is fragmented to confirm its sequence. The fragmentation pattern will show characteristic shifts in the fragment ions containing the modified lysine residue.

Table 2: Expected MS/MS Fragmentation of Tyr-Gly-Gly-Phe-Lys(N3)-Boc

Fragment IonTheoretical m/zFragment IonTheoretical m/z
b₁164.07y₁272.14
b₂221.09y₂419.21
b₃278.11y₃476.23
b₄425.18y₄533.25

The presence of the y₁ ion at m/z 272.14, corresponding to the this compound residue, is a strong indicator of successful incorporation.

Alternative: Fmoc-L-Lys(N3)-OH Incorporation and Validation

A common alternative for introducing an azido group is through the use of Fmoc-L-Lys(N3)-OH. The validation principle by mass spectrometry remains the same: confirming the expected molecular weight of the final peptide.

Table 3: Comparison with Fmoc-L-Lys(N3)-OH Incorporation

Peptide SequenceTheoretical Monoisotopic Mass (Da)Observed Monoisotopic Mass (m/z) [M+H]⁺Mass Difference (Da)
Tyr-Gly-Gly-Phe-Lys(N3)-Fmoc847.39847.40+0.01

The validation by MS/MS would similarly show a characteristic y₁ ion corresponding to the mass of Fmoc-L-Lys(N3)-OH.

Experimental Protocols

Peptide Synthesis

The model peptide was synthesized using standard solid-phase peptide synthesis (SPPS) on a Rink Amide resin. For the modified peptide, this compound was coupled using HBTU and DIPEA in DMF. The peptide was cleaved from the resin using a cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O, followed by precipitation in cold diethyl ether and purification by reverse-phase HPLC.

Mass Spectrometry Analysis (ESI-MS)
  • Sample Preparation: The purified peptide is dissolved in a solution of 50% acetonitrile and 0.1% formic acid in water to a final concentration of 10 pmol/µL.

  • Instrumentation: Analysis is performed on an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.

  • Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or coupled to an HPLC system. The instrument is operated in positive ion mode, scanning a mass range of m/z 100-1000.

  • Data Analysis: The resulting spectrum is analyzed to identify the peak corresponding to the theoretical mass of the modified peptide. For MS/MS analysis, the parent ion of interest is selected for collision-induced dissociation (CID), and the resulting fragment ions are analyzed to confirm the peptide sequence.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis and validation of a peptide incorporating this compound.

Peptide_Validation_Workflow cluster_synthesis Peptide Synthesis cluster_validation Mass Spectrometry Validation SPPS Solid-Phase Peptide Synthesis (Incorporate this compound) Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification SamplePrep Sample Preparation Purification->SamplePrep Purified Peptide MS_Analysis ESI-MS Analysis SamplePrep->MS_Analysis Data_Analysis Data Analysis (Confirm Mass & Sequence) MS_Analysis->Data_Analysis Final_Product Final_Product Data_Analysis->Final_Product Validated Peptide

Caption: Workflow for the synthesis and mass spectrometry validation of a peptide containing this compound.

A Comparative Guide to the Spectroscopic Analysis of Peptides Modified with Boc-D-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids like Nα-Boc-D-lysine(Nε-azido)-OH (Boc-D-Lys(N3)-OH) into peptides is a powerful strategy for developing novel therapeutics, probes, and biomaterials. The azido group serves as a versatile chemical handle for bioconjugation via "click chemistry," while the Boc protecting group allows for strategic manipulations during solid-phase peptide synthesis (SPPS). Rigorous characterization of these modified peptides is critical to ensure purity, structural integrity, and functionality. This guide provides a comparative overview of key spectroscopic techniques used for this purpose, complete with experimental data and protocols.

Comparison of Core Spectroscopic Techniques

The successful synthesis and characterization of a peptide containing this compound relies on a suite of complementary spectroscopic methods. Each technique provides unique insights into different aspects of the peptide's structure, from confirming the incorporation of the unnatural amino acid to determining its impact on the overall conformation.

TechniqueInformation ProvidedApplication for this compound Peptides
Mass Spectrometry (MS) Precise molecular weight and amino acid sequence.Primary validation method. Confirms the successful incorporation and mass of the this compound residue. Tandem MS (MS/MS) verifies the sequence.[1][2][3]
NMR Spectroscopy Atomic-level chemical environment, 3D structure, and dynamics.Confirms the presence and integrity of the Boc group and the lysine side chain through characteristic chemical shifts.[4][5] 2D NMR helps in assigning the full peptide structure.[4]
FTIR Spectroscopy Presence of specific functional groups and secondary structure.Unambiguous detection of the azide group. The N3 stretch appears in a clear spectral window (~2100 cm⁻¹), acting as a unique vibrational probe.[6][7][8]
Circular Dichroism (CD) Global secondary structure content (α-helix, β-sheet, etc.).Assesses if the unnatural amino acid perturbs the peptide's overall fold compared to its native counterpart.[9][10]
Fluorescence Spectroscopy Conformational changes and binding interactions.Primarily used after conjugating a fluorophore to the azide group to study peptide interactions and dynamics.[11][12][13]
Raman Spectroscopy Molecular vibrations, complementary to FTIR.Provides additional vibrational information on the azide group and peptide backbone conformation.[14][15]

In-Depth Analysis & Experimental Data

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the identity of the synthesized peptide. It directly measures the mass-to-charge ratio (m/z), providing unequivocal proof of the incorporation of the this compound residue.

Expected Data: The mass spectrum of the final peptide should show a molecular weight corresponding to the sum of its amino acid residues, including the mass of this compound (Molecular Weight: ~286.3 g/mol , though the exact mass added in the peptide depends on the protecting groups removed).

Table 1: Key Mass Spectrometry Techniques and Expected Outcomes

MS TechniquePurposeExpected Outcome for this compound Peptides
MALDI-TOF Rapid molecular weight determination of the purified peptide.A single major peak with the predicted molecular weight for the modified peptide.[2]
ESI-MS Accurate mass determination and coupling with liquid chromatography (LC-MS).The observed mass should match the calculated theoretical mass of the peptide containing the incorporated residue.[1][3]
Tandem MS (MS/MS) Sequence verification.Fragmentation analysis will confirm the amino acid sequence and pinpoint the exact location of the D-Lys(N3) residue.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for detailed structural characterization, confirming the presence of the Boc protecting group and the local environment of the modified lysine.[4]

Expected Data: The ¹H NMR spectrum will show characteristic signals for the Boc group's nine equivalent protons as a sharp singlet, while the ¹³C NMR will confirm the presence of the Boc carbonyl and quaternary carbons.[4][16]

Table 2: Characteristic NMR Chemical Shifts for Boc-Lysine Moiety

GroupNucleusApproximate Chemical Shift (ppm)Description
Boc Group ¹H~1.4Singlet, 9 protons of the tert-butyl group.[4][5]
¹³C~28.5tert-butyl carbons.[16]
¹³C~80.0Quaternary carbon.[16]
¹³C~156Carbamate carbonyl.[16]
Lysine Side Chain ¹H (ε-CH₂)~3.0 - 3.3Methylene group adjacent to the azide.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is exceptionally useful for identifying the azide functional group. The azide's antisymmetric stretching vibration produces a strong, sharp absorption band in a region of the spectrum that is typically free from other peptide-related signals.[7] This makes it an unmistakable marker for the successful incorporation of the Lys(N3) residue.

Expected Data: A distinct peak around 2100 cm⁻¹. The exact position of this band is sensitive to the local electrostatic environment, making it a valuable probe for studying conformational changes upon ligand binding or protein interaction.[6][8]

Table 3: Characteristic FTIR Frequencies

Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)
Azide (N₃) Antisymmetric stretch (ν_as)~2100
Boc Carbonyl (C=O) Stretch~1716
Amide I (Peptide Backbone) C=O Stretch~1650
Amide II (Peptide Backbone) N-H Bend, C-N Stretch~1550

Experimental Protocols

Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation: Dissolve the purified peptide in a suitable solvent system, typically a mixture of water and acetonitrile (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% formic acid), to a final concentration of 1-10 µM.

  • Instrumentation: Infuse the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Time-of-Flight or Orbitrap).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range.

  • Analysis: Deconvolute the resulting spectrum (if multiple charge states are observed) to determine the monoisotopic molecular weight and compare it with the theoretical calculated mass.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 1-5 mg of the peptide in 0.5 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃CN). For exchangeable protons, use a 90% H₂O/10% D₂O mixture.[17]

  • Data Acquisition:

    • Acquire a 1D ¹H spectrum to identify characteristic signals, such as the Boc group protons.

    • Acquire a 1D ¹³C spectrum for carbon signal identification.

    • Acquire 2D spectra like COSY (for proton-proton correlations) and HSQC (for proton-carbon correlations) to aid in the complete assignment of the peptide's resonances.[4]

  • Analysis: Integrate peak areas and assign chemical shifts by comparing them to known values and using the correlations from 2D spectra.

FTIR Spectroscopy Protocol
  • Sample Preparation: Prepare the sample as a thin, dried film on an IR-transparent window (e.g., CaF₂) by evaporating a small volume of a concentrated peptide solution. Alternatively, for solution-state measurements, use a transmission cell with a solvent for which the peptide is soluble and that has a clear window around 2100 cm⁻¹.

  • Data Acquisition: Record a background spectrum of the empty cell or solvent. Then, record the sample spectrum.

  • Analysis: Subtract the background spectrum from the sample spectrum to obtain the absorbance spectrum of the peptide. Identify the characteristic azide peak around 2100 cm⁻¹.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the analysis of peptides modified with this compound.

G cluster_synthesis Peptide Synthesis cluster_analysis Spectroscopic Analysis sp Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound cl Cleavage from Resin & Side-Chain Deprotection sp->cl pu Purification (HPLC) cl->pu ms Mass Spectrometry (Identity & Purity) pu->ms Characterization nmr NMR Spectroscopy (Structural Integrity) pu->nmr Characterization ftir FTIR Spectroscopy (Azide Confirmation) pu->ftir Characterization cd Circular Dichroism (Secondary Structure) pu->cd Characterization final Validated Modified Peptide ms->final nmr->final ftir->final cd->final

General workflow for synthesis and analysis.

G cluster_primary Primary Structure cluster_secondary Higher-Order Structure peptide This compound Modified Peptide mass Molecular Weight (MS) peptide->mass sequence Amino Acid Sequence (Tandem MS) peptide->sequence azide Azide Group (FTIR) peptide->azide boc Boc Group (NMR) peptide->boc conformation 3D Conformation (2D NMR) peptide->conformation folding Global Fold (CD) peptide->folding

Spectroscopic techniques and their targets.

References

A Comparative Guide to Functional Assays for Proteins Labeled with Boc-D-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins has revolutionized the study of protein function. Boc-D-Lys(N3)-OH, an azide-containing lysine derivative, is a powerful tool for bioorthogonal labeling, enabling the attachment of probes for visualization and functional analysis. This guide provides an objective comparison of functional assays for proteins labeled with this compound, supported by experimental data and detailed protocols.

Introduction to this compound and Bioorthogonal Labeling

This compound is incorporated into a protein of interest at a specific site via genetic code expansion, typically by suppressing an amber stop codon (TAG). The exposed azide group serves as a chemical handle for bioorthogonal "click chemistry" reactions. These reactions are highly specific and occur efficiently under physiological conditions without interfering with native biological processes.[1][2] The two primary forms of click chemistry used are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and widely used reaction that joins an azide with a terminal alkyne. While highly efficient, the copper catalyst can be toxic to living cells.[1]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne (e.g., DBCO or BCN) to react with the azide. This method is preferred for live-cell imaging and in vivo studies due to its biocompatibility.[3][4]

The ability to site-specifically label proteins with a wide array of probes, including fluorophores, biotin, and crosslinkers, opens the door to a multitude of functional assays.

Comparison with Alternative Labeling Methods

While bioorthogonal labeling with this compound offers significant advantages in terms of specificity and versatility, it is important to compare it with other common protein labeling techniques.

Labeling Method Target Residue(s) Specificity Probe Size Biocompatibility Potential Impact on Protein Function
This compound + Click Chemistry Genetically encoded at a specific siteHighSmall (azide)High (especially SPAAC)Minimal, due to the small size of the modification.[3]
Maleimide Chemistry CysteineModerate (can react with other nucleophiles)VariesModerate (can react with endogenous thiols)Can disrupt disulfide bonds or interfere with active sites containing cysteine.[5]
NHS Ester Chemistry Lysine, N-terminusLow (reacts with any accessible primary amine)VariesModerateCan block functionally important lysine residues involved in interactions or post-translational modifications.
Fluorescent Protein Fusions (e.g., GFP) N- or C-terminus of the protein of interestHighLarge (25-30 kDa)HighThe large size of the fluorescent protein can alter protein localization, interactions, and function.[6]

Functional Assays for Labeled Proteins

A critical aspect of any protein labeling strategy is to verify that the modification does not perturb the protein's natural function. A variety of functional assays can be performed on proteins labeled with this compound, particularly for G protein-coupled receptors (GPCRs), a common target for these studies.

G Protein-Coupled Receptor (GPCR) Activation Assays

GPCRs are integral membrane proteins that play a crucial role in signal transduction. Their function can be assessed through various downstream signaling events.

  • cAMP Response Assay: Many GPCRs signal through the modulation of intracellular cyclic AMP (cAMP) levels. This assay measures changes in cAMP concentration upon ligand stimulation of the labeled GPCR.[7][8]

  • Calcium Mobilization Assay: Other GPCRs signal through the release of intracellular calcium. This assay uses calcium-sensitive fluorescent dyes to monitor changes in intracellular calcium levels following receptor activation.[8]

  • Receptor Internalization Assay: Ligand-induced endocytosis is a hallmark of activation for many GPCRs. This can be visualized and quantified by tracking the localization of the fluorescently labeled receptor from the cell surface to intracellular vesicles.[7][9]

Fluorescence-Based Assays
  • Fluorescence Quenching Assays: These assays can be used to study ligand binding and conformational changes in the labeled protein. The binding of a ligand or another protein can alter the local environment of the attached fluorophore, leading to a change in its fluorescence intensity.

  • Fluorescence Anisotropy/Polarization Assays: These techniques measure the tumbling rate of the fluorescently labeled protein. Changes in protein size due to ligand binding or conformational changes can be detected as a change in fluorescence anisotropy.[10]

Experimental Protocols

Protocol 1: Site-Specific Labeling of a GPCR with this compound and a Fluorescent Dye via SPAAC

This protocol describes the general workflow for labeling a target GPCR expressed in mammalian cells.

Materials:

  • HEK293T cells

  • Expression plasmid for the GPCR of interest with an amber (TAG) codon at the desired labeling site.

  • Expression plasmid for the orthogonal aminoacyl-tRNA synthetase/tRNA pair for this compound.

  • This compound

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Fluorescent dye conjugated to a strained alkyne (e.g., DBCO-Cy5)

  • Phosphate-buffered saline (PBS)

  • Confocal microscope

Procedure:

  • Cell Culture and Transfection:

    • Seed HEK293T cells in a glass-bottom dish suitable for microscopy.

    • Co-transfect the cells with the GPCR expression plasmid and the synthetase/tRNA plasmid using a suitable transfection reagent.

    • In a separate dish, transfect cells with a wild-type version of the GPCR as a control.

  • Incorporation of this compound:

    • 24 hours post-transfection, replace the culture medium with fresh medium containing 1 mM this compound.

    • Incubate the cells for 24-48 hours to allow for expression of the azide-containing GPCR.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling:

    • Prepare a 5 µM solution of the DBCO-conjugated fluorescent dye in fresh cell culture medium.

    • Wash the cells twice with pre-warmed PBS.

    • Add the dye-containing medium to the cells and incubate for 1-2 hours at 37°C.

  • Imaging:

    • Wash the cells three times with PBS to remove excess dye.

    • Add fresh medium or imaging buffer to the cells.

    • Visualize the fluorescently labeled GPCR using a confocal microscope with the appropriate laser excitation and emission filters.

Protocol 2: cAMP Functional Assay for a Labeled GPCR

This protocol assesses the function of the labeled GPCR by measuring changes in intracellular cAMP levels.

Materials:

  • Labeled and unlabeled (control) cells expressing the GPCR of interest.

  • GPCR agonist.

  • cAMP assay kit (e.g., a competitive immunoassay using a fluorescent or luminescent reporter).

  • Cell lysis buffer.

  • Plate reader capable of detecting the assay kit's signal.

Procedure:

  • Cell Stimulation:

    • Plate the labeled and control cells in a multi-well plate.

    • Treat the cells with varying concentrations of the GPCR agonist for a specified time (e.g., 15-30 minutes). Include an untreated control.

  • Cell Lysis:

    • Remove the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Measurement:

    • Perform the cAMP assay on the cell lysates following the kit protocol.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the agonist concentration.

    • Compare the EC50 values (the concentration of agonist that gives half-maximal response) between the labeled and unlabeled cells to determine if the labeling has affected receptor function.

Visualizations

Experimental Workflow

experimental_workflow cluster_transfection 1. Transfection cluster_incorporation 2. ncAA Incorporation cluster_labeling 3. Bioorthogonal Labeling (SPAAC) cluster_analysis 4. Functional Analysis plasmid_gpcr GPCR Plasmid (with TAG codon) hek_cells HEK293T Cells plasmid_gpcr->hek_cells plasmid_synthetase Synthetase/tRNA Plasmid plasmid_synthetase->hek_cells incubate_ncaa Incubate 24-48h hek_cells->incubate_ncaa boc_lys This compound boc_lys->incubate_ncaa incubate_dye Incubate 1-2h incubate_ncaa->incubate_dye dbco_dye DBCO-Fluorophore dbco_dye->incubate_dye imaging Confocal Imaging incubate_dye->imaging functional_assay Functional Assay (e.g., cAMP assay) incubate_dye->functional_assay

Caption: Experimental workflow for labeling and functional analysis.

GPCR Signaling Pathway

GPCR_signaling cluster_membrane Plasma Membrane gpcr Labeled GPCR (with this compound) g_protein G Protein (αβγ) gpcr->g_protein 2. Activation ac Adenylate Cyclase g_protein->ac 3. Gα activates AC camp cAMP ligand Ligand ligand->gpcr 1. Binding atp ATP atp->camp 4. Conversion pka Protein Kinase A (PKA) camp->pka 5. PKA Activation cellular_response Cellular Response pka->cellular_response 6. Phosphorylation of target proteins

Caption: A simplified Gs-coupled GPCR signaling pathway.

Conclusion

The use of this compound for the bioorthogonal labeling of proteins offers a highly specific and minimally perturbative method for studying protein function in complex biological systems. The ability to attach a diverse range of probes allows for a wide array of functional assays, from monitoring signal transduction to characterizing ligand-receptor interactions. While alternative labeling methods exist, the precision and biocompatibility of the click chemistry approach, particularly SPAAC, make it an invaluable tool for researchers in both basic science and drug discovery. The experimental protocols provided in this guide offer a starting point for the successful implementation of this powerful technology.

References

A Comparative Guide to Protecting Groups for Azido-Lysine in Peptide Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of azido-lysine into peptides and proteins is a cornerstone of modern chemical biology and drug development, providing a versatile bioorthogonal handle for a myriad of applications, including "click" chemistry, Staudinger ligation, and the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs). The success of these applications hinges on the judicious choice of protecting groups for the α-amino group of azido-lysine during solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of the most common protecting groups—Fmoc and Boc—and explores other viable alternatives like Alloc, Z, and photolabile groups, supported by experimental data and detailed protocols.

Core Principles of Orthogonal Protection in Azido-Lysine Chemistry

Orthogonal protection is a fundamental concept in SPPS, enabling the selective removal of one type of protecting group in the presence of others. This is crucial when working with trifunctional amino acids like azido-lysine, where the α-amino group must be temporarily protected for peptide bond formation while the ε-azido group remains intact for subsequent conjugation.

Orthogonal_Protection cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Conjugation Post-Synthesis Modification Resin Solid Support Peptide Growing Peptide Chain Resin->Peptide Elongation Deprotection α-Amino Deprotection (e.g., Piperidine for Fmoc) Peptide->Deprotection Cycle Start Final_Cleavage Final Cleavage & Side-Chain Deprotection (e.g., TFA) Peptide->Final_Cleavage Synthesis Complete AzidoLysine Protected Azido-Lysine (e.g., Fmoc-Lys(N3)-OH) Coupling Amino Acid Coupling Deprotection->Coupling Coupling->Peptide Cleaved_Peptide Peptide with Azido-Lysine Final_Cleavage->Cleaved_Peptide Click_Chemistry Click Chemistry (CuAAC or SPAAC) Cleaved_Peptide->Click_Chemistry Conjugate Peptide Conjugate Click_Chemistry->Conjugate

Caption: Orthogonal protection strategy in SPPS for azido-lysine incorporation and subsequent conjugation.

Comparative Analysis of Protecting Groups

The choice of protecting group is dictated by the overall synthetic strategy, the nature of the peptide sequence, and the intended downstream application. The following sections provide a detailed comparison of the most common protecting groups for azido-lysine.

Fmoc (9-Fluorenylmethyloxycarbonyl)

The Fmoc group is the most widely used protecting group for the α-amino group of azido-lysine in modern SPPS. Its key advantage lies in its base-lability, allowing for deprotection under mild conditions that are orthogonal to the acid-labile side-chain protecting groups and the final cleavage from the resin.

Key Features:

  • Stability: Stable to acidic conditions (e.g., TFA) used for final cleavage.[1][2]

  • Cleavage: Removed by a mild base, typically 20% piperidine in DMF.[][4]

  • Compatibility: Highly compatible with a wide range of side-chain protecting groups and resins.

  • Monitoring: The release of the dibenzofulvene-piperidine adduct upon deprotection can be monitored spectrophotometrically.

Boc (tert-Butoxycarbonyl)

The Boc group represents the classical approach to SPPS. It is acid-labile and requires a different orthogonal strategy compared to Fmoc.

Key Features:

  • Stability: Stable to basic and nucleophilic conditions.[5][6]

  • Cleavage: Removed by moderate to strong acids, typically 50% TFA in DCM for α-amino deprotection.[7][8]

  • Side-Chain Protection: Requires side-chain protecting groups that are stable to TFA but cleavable by stronger acids like HF.

  • Considerations: The repeated acid exposure during deprotection cycles can be harsh on sensitive peptide sequences.[]

Other Orthogonal Protecting Groups

While Fmoc and Boc are the workhorses of peptide synthesis, other protecting groups offer unique advantages for specific applications.

  • Alloc (Allyloxycarbonyl): This group is stable to both the acidic conditions of Boc deprotection and the basic conditions of Fmoc deprotection. It is removed by a palladium(0) catalyst, providing an additional layer of orthogonality.[9] This is particularly useful for on-resin cyclization or branching.

  • Z (Benzyloxycarbonyl): A classic protecting group, Z is stable to mild acids and bases but can be removed by catalytic hydrogenation or strong acids like HBr in acetic acid.[10] Its use in modern SPPS is less common due to the harsh deprotection conditions.

  • Photolabile Groups (e.g., Nvoc - Nitroveratryloxycarbonyl): These groups are cleaved by UV light, offering spatial and temporal control over deprotection.[11][12] This is advantageous for applications like peptide microarray synthesis. However, photocleavage may not always be quantitative and can sometimes lead to side reactions.[13]

Quantitative Data Comparison

While direct head-to-head quantitative comparisons for different protected versions of azido-lysine are not extensively published in a single study, the following table summarizes typical performance based on the known characteristics of each protecting group strategy in general peptide synthesis.

Protecting GroupNα-Deprotection ConditionsTypical Coupling EfficiencyFinal Cleavage ConditionsOverall Peptide Yield (Typical)Key AdvantagesKey Disadvantages
Fmoc 20% Piperidine in DMF>99%95% TFAHighMild deprotection, high purity, automation friendly.[][4]Cost of reagents can be higher.[1]
Boc 50% TFA in DCM>99%HF or TFMSAGood to HighLower cost of monomers.[6]Harsh repeated acid exposure, requires specialized HF apparatus.[7][14]
Alloc Pd(PPh3)4, scavenger (e.g., PhSiH3)>98%Orthogonal to both Fmoc and Boc cleavageSequence DependentFully orthogonal to both Fmoc and Boc strategies.[9]Cost and toxicity of palladium catalyst, potential for catalyst poisoning.[15]
Z H2/Pd or HBr/AcOHHighStrong Acid (HF) or HydrogenolysisSequence DependentStable protecting group.[10]Harsh deprotection conditions not ideal for complex peptides.
Nvoc UV light (e.g., 365 nm)VariableOrthogonal to chemical deprotectionVariableSpatiotemporal control of deprotection.[11][16]Incomplete cleavage, potential for side-products, specialized equipment.[13]

Experimental Protocols

Synthesis of Fmoc-L-azidolysine (Fmoc-Lys(N₃)-OH)

This protocol is adapted from a published procedure and involves a multi-step synthesis starting from commercially available L-lysine.[17]

Step 1: Copper Complex Formation and Boc Protection of ε-Amino Group

  • Dissolve L-lysine·HCl in water and add copper(II) acetate monohydrate under basic conditions.

  • Isolate the insoluble copper complex by filtration.

  • Treat the copper complex with di-tert-butyl dicarbonate (Boc₂O) in acetone to afford the ε-Boc protected lysine copper complex. A typical yield is around 92%.[17]

Step 2: Removal of Copper and α-Amino Fmoc Protection

  • Remove the copper by treatment with 8-hydroxyquinoline in water. The yield for this step is typically around 88%.[17]

  • Protect the α-amino group with Fmoc-OSu in the presence of sodium bicarbonate in a water/dioxane mixture. Expect a yield of approximately 95%.[17]

Step 3: ε-Amino Deprotection and Azide Formation

  • Remove the ε-Boc group by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Perform a diazotransfer reaction on the free ε-amino group using triflyl azide (TfN₃) in the presence of a copper(II) sulfate catalyst and sodium bicarbonate in a water/methanol mixture. The yield over these two steps is typically around 89%.[17]

Standard Fmoc-SPPS Cycle for Azido-Lysine Incorporation

This protocol outlines a standard manual solid-phase peptide synthesis cycle.

SPPS_Cycle Start Start with Resin-Bound Peptide Wash_DMF Wash with DMF (3x) Start->Wash_DMF Deprotection Fmoc Deprotection (20% Piperidine in DMF, 2 x 10 min) Wash_DMF->Deprotection Wash_DMF2 Wash with DMF (5x) Deprotection->Wash_DMF2 Coupling Couple Fmoc-Lys(N3)-OH (HBTU/DIEA in DMF, 2h) Wash_DMF2->Coupling Wash_DMF3 Wash with DMF (3x) Coupling->Wash_DMF3 End Repeat for Next Amino Acid Wash_DMF3->End

Caption: A typical Fmoc-SPPS cycle for incorporating azido-lysine.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

  • Coupling: Couple Fmoc-Lys(N₃)-OH (3-5 equivalents) using a suitable coupling reagent such as HBTU (3-5 equivalents) and a base like DIEA (6-10 equivalents) in DMF. Allow the reaction to proceed for 2-4 hours. Monitor the coupling completion using a Kaiser test.

  • Washing: Wash the resin with DMF (3 times).

  • Repeat the cycle for the next amino acid.

Final Cleavage and Deprotection
  • After the final Fmoc deprotection, wash the resin with DMF and then with DCM, and dry under vacuum.

  • Treat the resin with a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide and purify by HPLC.

Application Spotlight: Azido-Lysine in Antibody-Drug Conjugate (ADC) Development

The site-specific incorporation of azido-lysine into antibodies allows for the precise attachment of cytotoxic payloads via click chemistry, leading to homogeneous ADCs with defined drug-to-antibody ratios (DAR).

ADC_Workflow cluster_Antibody_Production Antibody Engineering & Production cluster_Conjugation_Purification Conjugation and Purification Gene_Synthesis Gene Synthesis with Unnatural Codon Cell_Culture Cell-Free Expression or Engineered Cell Line Gene_Synthesis->Cell_Culture Antibody_N3 Antibody with Azido-Lysine Cell_Culture->Antibody_N3 Click_Reaction CuAAC Reaction Antibody_N3->Click_Reaction Payload Alkyne-Modified Cytotoxic Payload Payload->Click_Reaction Purification Purification (e.g., HIC) Click_Reaction->Purification ADC Homogeneous ADC Purification->ADC

Caption: Workflow for the generation of a site-specific ADC using azido-lysine.

Conclusion

The choice of protecting group for azido-lysine is a critical parameter in the successful synthesis of modified peptides and proteins. For most applications, the Fmoc strategy offers the best balance of mild deprotection conditions, high yields, and compatibility with modern automated synthesis platforms. The Boc strategy remains a viable, cost-effective alternative, particularly for sequences that are robust to repeated acid treatment. Orthogonal protecting groups like Alloc and photolabile groups provide specialized tools for advanced applications such as on-resin modifications and spatially controlled synthesis. A thorough understanding of the chemistry and careful planning of the synthetic route are paramount to achieving high-purity azido-functionalized biomolecules for pioneering research and therapeutic development.

References

A Comparative Guide to Protein Labeling: Featuring Boc-D-Lys(N3)-OH for Site-Specific Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking precise and efficient methods for protein labeling, this guide provides a comparative analysis of protein labeling strategies, with a special focus on the use of Boc-D-Lys(N3)-OH for site-specific incorporation of an azide handle for bioorthogonal conjugation. We will delve into the experimental data and protocols for this and other common labeling techniques, offering a clear comparison to aid in the selection of the most appropriate method for your research needs.

Introduction to Site-Specific Protein Labeling with this compound

This compound is a protected amino acid derivative that serves as a versatile tool for introducing a bioorthogonal azide group into a protein's structure. This is typically achieved through solid-phase peptide synthesis (SPPS) or by genetic code expansion technology, where the unnatural amino acid is incorporated at a specific site in the protein sequence. The presence of the azide moiety allows for a highly selective "click chemistry" reaction with a probe or tag containing a terminal alkyne. This approach offers exceptional control over the location of the label, minimizing potential disruption of the protein's native function.

The primary advantage of this method lies in its two-step nature: the incorporation of the azide handle followed by the bioorthogonal labeling reaction. This uncouples the protein production from the labeling process, allowing for greater flexibility in the choice of labels, which can range from fluorescent dyes and biotin to complex drug molecules for the development of antibody-drug conjugates (ADCs).

Comparative Analysis of Protein Labeling Methods

To provide a clear understanding of the advantages and limitations of using this compound, we compare it with two of the most common conventional protein labeling methods: N-hydroxysuccinimide (NHS) ester labeling of primary amines and maleimide labeling of free thiols.

FeatureThis compound (Click Chemistry)NHS Ester LabelingMaleimide Labeling
Target Residue Site-specifically incorporated Lysine derivativeLysine, N-terminusCysteine
Specificity High (Site-specific incorporation)Moderate (Multiple Lys residues)High (Requires free Cysteine)
Control over Stoichiometry HighLow to ModerateHigh (if free Cys is limited)
Reaction Conditions Mild (Physiological pH)Mild (pH 7.2-8.5)Mild (pH 6.5-7.5)
Bioorthogonality YesNoNo
Potential for Protein Perturbation Minimal (small modification)Moderate (charge neutralization)Low to Moderate
Typical Labeling Efficiency Dependent on incorporation and click reaction efficiencyGenerally highHigh

Experimental Protocols and Performance Data

This compound Incorporation and Labeling

Experimental Workflow:

Workflow for this compound Labeling

Expected Performance:

The efficiency of this method is a product of two steps: the incorporation of the unnatural amino acid and the subsequent click chemistry reaction. Studies have shown that using methylester forms of unnatural amino acids can enhance incorporation yields by 2- to 5-fold in E. coli expression systems. The click reaction itself, whether copper-catalyzed (CuAAC) or strain-promoted (SPAAC), is known for its high efficiency, often approaching quantitative yields under optimized conditions.

Alternative Labeling Methods: Protocols and Data

NHS Ester Labeling of Primary Amines:

This method targets the ε-amino groups of lysine residues and the N-terminal α-amino group. It is a widely used and straightforward technique.

Experimental Protocol:

  • Prepare the protein solution in an amine-free buffer at pH 7.2-8.5 (e.g., PBS).

  • Dissolve the NHS ester-activated label in a dry organic solvent (e.g., DMSO or DMF).

  • Add the label solution to the protein solution at a molar excess (typically 10-20 fold).

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Remove excess, unreacted label by size-exclusion chromatography or dialysis.

Performance Data:

ParameterValue
Typical Molar Excess (Label:Protein) 10:1 to 20:1
Reaction pH 7.2 - 8.5
Reaction Time 1 - 2 hours at RT
Typical Degree of Labeling (DOL) Variable (depends on accessible Lys)

Maleimide Labeling of Free Thiols:

This technique is highly specific for the thiol group of cysteine residues.

Experimental Protocol:

  • Prepare the protein solution in a thiol-free buffer at pH 6.5-7.5 (e.g., PBS).

  • If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove it.

  • Dissolve the maleimide-activated label in a dry organic solvent.

  • Add the label solution to the protein solution at a molar excess (typically 10-20 fold).

  • Incubate the reaction for 2 hours at room temperature.

  • Quench the reaction with a free thiol-containing compound (e.g., β-mercaptoethanol).

  • Purify the labeled protein.

Performance Data:

ParameterValue
Typical Molar Excess (Label:Protein) 10:1 to 20:1
Reaction pH 6.5 - 7.5
Reaction Time 2 hours at RT
Labeling Efficiency Generally high (>90% with accessible Cys)

Logical Framework for Method Selection

The choice of a protein labeling strategy is dictated by the specific requirements of the experiment. The following decision tree illustrates a logical approach to selecting the most suitable method.

G start Start: Need to Label a Protein q1 Is site-specific labeling crucial for function? start->q1 q2 Does the protein have an accessible, unique Cysteine? q1->q2 No a1 Use this compound (or other UAA method) q1->a1 Yes a2 Use Maleimide Chemistry q2->a2 Yes a3 Use NHS Ester Chemistry (accepting heterogeneity) q2->a3 No a4 Consider site-directed mutagenesis to introduce a Cys a3->a4

Decision Tree for Protein Labeling Method Selection

Conclusion

The use of this compound for the site-specific introduction of an azide handle offers a powerful and precise method for protein labeling. Its key advantage lies in the ability to dictate the exact location of modification, thereby preserving the protein's biological activity. While conventional methods like NHS ester and maleimide labeling are effective for general-purpose labeling, they lack the fine-tuned control offered by the bioorthogonal approach facilitated by this compound. For applications in drug development, high-resolution imaging, and detailed structure-function studies, the precision of site-specific labeling is often paramount, making this compound an invaluable tool for the modern protein scientist.

Safety Operating Guide

Safe Disposal of Boc-D-Lys(N3)-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Boc-D-Lys(N3)-OH, a common reagent in biochemical research and drug development. Due to the presence of an azide functional group, specific handling and disposal procedures are required to mitigate risks of explosion and toxicity. Adherence to these protocols is critical for ensuring a safe laboratory environment.

I. Immediate Safety Concerns and Handling

This compound is an organic azide, a class of compounds known for their potential instability. While this specific compound is not rated as highly explosive, the azide group warrants careful handling to prevent the formation of more hazardous substances.

Key Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear a laboratory coat, safety goggles, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood.[1]

  • Avoid Incompatibilities:

    • Acids: Contact with acids can form hydrazoic acid, which is highly toxic and explosive.[1][2]

    • Heavy Metals: Avoid contact with metals such as lead, copper, mercury, silver, and gold. Azides can react with these metals to form highly shock-sensitive and explosive metal azides. This is particularly relevant for plumbing systems; therefore, azide-containing solutions must never be poured down the drain.[1][2][3][4]

    • Halogenated Solvents: Do not mix with halogenated solvents like dichloromethane or chloroform, as this can lead to the formation of extremely unstable di- and tri-azidomethane.[2][5]

    • Metal Spatulas: Use non-metallic spatulas (e.g., plastic or ceramic) for handling the solid compound.[1][2][5]

  • Storage: Store this compound in a cool, dry, and dark place away from incompatible materials.

II. Step-by-Step Disposal Procedure

All waste containing this compound, including pure compound, solutions, and contaminated materials, is considered hazardous waste. Disposal must be handled through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1]

Waste Segregation and Collection:

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for all this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure screw-top cap.

  • Labeling: Label the container as "Hazardous Waste: Contains Organic Azide (this compound)". Include the concentration and date.

  • Segregation: Keep the azide waste stream separate from other chemical waste, especially acidic waste.[2]

For Spills:

  • Small Spills (in a fume hood):

    • Alert colleagues and restrict access to the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep up the absorbed material using non-metallic tools and place it in the designated hazardous waste container.[5]

    • Wipe the area with a damp cloth (using a slightly basic solution, e.g., water with a pH > 9, can help neutralize any trace acidity).[5] Place the cloth in the waste container.

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS office immediately.[5]

III. Chemical Deactivation (Quenching) of Dilute Azide Waste

For dilute aqueous solutions of this compound (<5%), chemical deactivation may be performed by trained personnel to render the waste non-explosive before collection by EHS. This procedure must be performed in a chemical fume hood with a blast shield in place.

Experimental Protocol: Quenching with Sodium Nitrite and Sulfuric Acid

This method converts the azide to nitrogen gas.

Materials:

  • Dilute aqueous waste containing this compound (<5%)

  • 20% aqueous solution of sodium nitrite (NaNO₂)

  • 2M sulfuric acid (H₂SO₄)

  • Starch-iodide paper

  • Three-necked flask equipped with a stirrer and an addition funnel

Procedure:

  • Place the dilute azide waste solution into the three-necked flask and begin stirring.

  • Slowly add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every 1 g of the estimated azide compound in the waste.[6]

  • Through the addition funnel, add 2M sulfuric acid dropwise. Vigorous gas evolution (nitrogen and nitric oxide) will occur. Control the addition rate to prevent excessive foaming. Important: The order of addition is critical. Add the acid to the azide/nitrite mixture.[3][6]

  • Continue adding acid until gas evolution ceases and the solution is acidic (test with pH paper).

  • Test for the presence of excess nitrite by dipping a piece of starch-iodide paper into the solution. A blue-black color indicates that the decomposition of the azide is complete.[6][7]

  • Neutralize the solution with sodium hydroxide.

  • The quenched and neutralized solution can then be collected in a hazardous waste container for disposal via your EHS office. Even after quenching, it is not recommended to pour the solution down the drain.[3]

IV. Data Summary

ParameterGuidelineRationale
Waste Classification Hazardous WasteContains a potentially explosive and toxic azide functional group.
Incompatible Materials Acids, Heavy Metals, Halogenated Solvents, Metal SpatulasFormation of highly toxic/explosive hydrazoic acid or shock-sensitive metal azides.[1][2][4]
Disposal Route Institutional EHS or Licensed ContractorEnsures compliance with regulations and safe handling.[1]
Spill Cleanup Use inert absorbent and non-metallic toolsPrevents mechanical shock and formation of explosive metal azides.[5]
Deactivation (Quenching) For dilute (<5%) aqueous solutions by trained personnel onlyReduces the explosive hazard of the waste stream.

V. Visualized Workflows

DisposalWorkflow cluster_collection Waste Collection & Segregation cluster_disposal Disposal Pathway cluster_spill Spill Response start Generate this compound Waste container Collect in Labeled, Dedicated HDPE Container start->container segregate Segregate from Acids & Other Incompatibles container->segregate ehs_pickup Arrange Pickup by Institutional EHS segregate->ehs_pickup Standard Procedure final_disposal Final Disposal by Licensed Contractor ehs_pickup->final_disposal spill Spill Occurs absorb Absorb with Inert Material spill->absorb collect Collect with Non-Metallic Tools absorb->collect spill_to_waste Place in Hazardous Waste Container collect->spill_to_waste spill_to_waste->ehs_pickup Post-Spill

Caption: Standard operating procedure for the disposal of this compound.

QuenchingProcess start Dilute Azide Waste (<5%) in 3-Neck Flask add_nitrite Add 20% Sodium Nitrite Solution with Stirring start->add_nitrite add_acid Dropwise Addition of 2M Sulfuric Acid add_nitrite->add_acid gas_evo Gas Evolution (N2, NO) Occurs in Fume Hood add_acid->gas_evo test_complete Test for Excess Nitrite with Starch-Iodide Paper gas_evo->test_complete neutralize Neutralize Solution with NaOH test_complete->neutralize Positive Test (Blue) collect_waste Collect for EHS Pickup neutralize->collect_waste

Caption: Chemical deactivation (quenching) workflow for dilute azide waste.

References

Safe Handling and Disposal of Boc-D-Lys(N3)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of reactive chemical reagents is of paramount importance. This guide provides essential safety and logistical information for the personal protective equipment (PPE), operational procedures, and disposal of Boc-D-Lys(N3)-OH, a Boc-protected amino acid derivative containing an azide group. Due to the presence of the azide functional group, this compound requires careful handling to mitigate potential hazards.

I. Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to ensure the safety of all laboratory personnel. The following table summarizes the required PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[4] Always inspect gloves for any signs of degradation or punctures before use.[5]
Eyes Safety glasses with side shields or gogglesProvides protection against splashes and airborne particles.[4][5]
Face Face shieldTo be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing or explosion.[6][7]
Body Laboratory coatA standard lab coat is required to protect against skin contact.[4] For procedures with a higher risk of fire or explosion, a fire-resistant lab coat is recommended.
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator should be selected based on a formal risk assessment.[4][6]

II. Operational Plan: Step-by-Step Handling

Adherence to the following procedural steps is essential for the safe handling of this compound.

A. Preparation and Engineering Controls:

  • Work Area: All manipulations of solid and solutions of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][9]

  • Blast Shield: For reactions involving heating or scaling up, the use of a blast shield is mandatory.[8][9]

  • Equipment: Use only non-metal spatulas (e.g., plastic or ceramic) for transferring the solid compound to avoid the formation of potentially explosive metal azides.[3][8][9] Avoid using glassware with ground glass joints where possible, as friction can be an ignition source.[8]

  • Ventilation: Ensure adequate ventilation is maintained throughout the procedure.

B. Handling the Compound:

  • Personal Protective Equipment: Wear all required PPE as detailed in the table above before handling the compound.

  • Weighing and Transferring:

    • Perform all weighing and transferring operations within the fume hood.

    • Handle the solid material carefully to avoid generating dust.

  • In Solution:

    • When preparing solutions, add the solid to the solvent slowly.

    • Avoid using halogenated solvents such as dichloromethane and chloroform, as they can form explosive di- and tri-azidomethane.[1][2]

    • Do not mix with acidic solutions, which can generate highly toxic and explosive hydrazoic acid.[1]

C. Storage:

  • Store this compound in a cool, dark, and well-ventilated area, away from heat, light, and sources of ignition.[1][2]

  • Recommended storage is at low temperatures (e.g., 4°C).[10]

  • Store separately from incompatible materials such as acids and oxidizing agents.[11]

Handling_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area prep_equipment Gather Non-Metal Equipment prep_area->prep_equipment handle_weigh Weigh Compound Carefully prep_equipment->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Non-Halogenated Solvent handle_transfer->handle_dissolve reaction_run Perform Reaction Behind Blast Shield handle_dissolve->reaction_run cleanup_decontaminate Decontaminate Glassware reaction_run->cleanup_decontaminate cleanup_dispose Dispose of Waste in Designated Container cleanup_decontaminate->cleanup_dispose

Caption: A flowchart outlining the key steps for the safe handling of this compound.

III. Disposal Plan

Proper disposal of this compound and any associated waste is critical to prevent accidents and environmental contamination.

A. Waste Segregation and Collection:

  • Dedicated Waste Container: All azide-containing waste, including unused product, reaction mixtures, and contaminated materials (e.g., gloves, weighing paper), must be collected in a clearly labeled, dedicated waste container.[1][8]

  • Labeling: The waste container must be labeled as "Azide Waste" and should detail the specific contents.[1]

  • Incompatible Wastes: Do not mix azide waste with acidic waste to prevent the formation of hydrazoic acid.[1] Also, avoid mixing with heavy metal waste.

B. Deactivation of Azide Waste (Recommended): For dilute solutions (typically ≤5%), deactivation before disposal is a recommended safety measure. A common method involves reaction with nitrous acid, which must be performed in a chemical fume hood due to the evolution of nitrogen oxides.[9] This procedure should only be carried out by trained personnel following a specific and validated protocol.

C. Final Disposal:

  • All azide-containing waste must be disposed of through the institution's chemical waste program.[1]

  • Never pour azide solutions down the drain, as this can lead to the formation of highly explosive metal azides in the plumbing.[9]

Disposal_Plan Disposal Plan for this compound Waste cluster_collection Waste Collection cluster_segregation Segregation cluster_disposal Final Disposal collect_solid Solid Waste (Contaminated PPE, etc.) segregate_container Place in Labeled 'Azide Waste' Container collect_solid->segregate_container collect_liquid Liquid Waste (Reaction Mixtures, etc.) collect_liquid->segregate_container segregate_check Ensure No Mixing with Acids or Metals segregate_container->segregate_check dispose_program Transfer to Chemical Waste Management Program segregate_check->dispose_program

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.